Product packaging for Tetra-p-tolylsilane(Cat. No.:CAS No. 10256-83-4)

Tetra-p-tolylsilane

Cat. No.: B080896
CAS No.: 10256-83-4
M. Wt: 392.6 g/mol
InChI Key: DRHRIEKNAHSNPY-UHFFFAOYSA-N
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Description

Tetra-p-tolylsilane is a high-purity, tetrahedral organosilane compound characterized by its four p-tolyl (4-methylphenyl) substituents. This specific molecular architecture, featuring a central silicon atom surrounded by bulky, aromatic groups, confers significant steric hindrance and electronic properties, making it a valuable building block in advanced materials research. Its primary research value lies in the field of organic electronics, where it serves as a fundamental precursor for the synthesis of more complex molecular structures, such as dendrimers and star-shaped molecules, and as a key component in host materials for Organic Light-Emitting Diodes (OLEDs). The compound's rigid, three-dimensional structure helps to suppress excessive molecular aggregation and concentration quenching in the solid state, thereby enhancing the efficiency and longevity of phosphorescent OLED devices. Furthermore, this compound finds application in catalysis as a supporting ligand for metal complexes and in polymer chemistry as a cross-linking agent or monomer for producing high-performance, heat-resistant silicon-based polymers. Researchers utilize this compound to explore structure-property relationships in material science, leveraging its ability to modify morphology, thermal stability, and charge transport characteristics in novel material systems. It is supplied and characterized to meet the stringent requirements of chemical and materials science laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28Si B080896 Tetra-p-tolylsilane CAS No. 10256-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetrakis(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Si/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHRIEKNAHSNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283701
Record name tetrakis(4-methylphenyl)silane
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Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10256-83-4
Record name 10256-83-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33021
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tetrakis(4-methylphenyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of Tetra-p-tolylsilane?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-p-tolylsilane, an organosilicon compound with the chemical formula Si(C₆H₄CH₃)₄, is a symmetrical molecule where a central silicon atom is bonded to four p-tolyl groups. Its unique structural and electronic properties make it a compound of interest in various fields of chemical research, including materials science and synthetic chemistry. This guide provides an in-depth overview of the known physical and chemical properties of this compound, along with general experimental methodologies for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₂₈H₂₈Si[1]
Molecular Weight 392.61 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 225-226 °C[1]
Boiling Point 477.9 °C at 760 mmHg[1]
Density 1.079 g/cm³[1]
Solubility Insoluble in water; soluble in organic solvents[2]
CAS Number 1475-46-3[3]

Note: Some reported values may vary slightly depending on the source and purity of the compound.

Synthesis of this compound

The most common method for the synthesis of this compound is the Grignard reaction.[4][5][6][7][8] This versatile method allows for the formation of carbon-silicon bonds.

Experimental Protocol: Grignard Reaction

Objective: To synthesize this compound from p-bromotoluene and silicon tetrachloride.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • p-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • A solution of p-bromotoluene in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating if necessary. The disappearance of the iodine color and the formation of a cloudy gray solution indicate the formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Once the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath. A solution of silicon tetrachloride in anhydrous ether/THF is then added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to drive the reaction to completion.

  • Work-up and Purification: The reaction mixture is cooled and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted Grignard reagent.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture of solvents) to yield pure this compound as a white crystalline solid.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard p-Tolylmagnesium Bromide Mg->Grignard Iodine (initiator) pBrTol p-Bromotoluene pBrTol->Grignard Ether Anhydrous Ether/THF Ether->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SiCl4 Silicon Tetrachloride SiCl4->ReactionMix Quench Quenching (aq. NH4Cl) ReactionMix->Quench Extract Extraction (Ether) Quench->Extract Dry Drying (Na2SO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize Product This compound Recrystallize->Product

Caption: Synthesis workflow for this compound via Grignard reaction.

Spectroscopic Characterization

The structure and purity of synthesized this compound are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. It should exhibit a singlet for the methyl protons (around 2.3-2.4 ppm) and a set of signals in the aromatic region (typically two doublets, characteristic of a para-substituted benzene ring) for the phenyl protons.[1][9][10]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the methyl carbon, the quaternary silicon-bound carbon, and the aromatic carbons.[11] The high symmetry of the molecule simplifies the spectrum.

  • ²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. A single resonance is expected for the central silicon atom in this compound.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.[12][13][14][15][16] Key expected peaks include:

  • C-H stretching (aromatic): ~3100-3000 cm⁻¹

  • C-H stretching (aliphatic, methyl): ~2980-2850 cm⁻¹

  • C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

  • Si-C stretching: ~1100-1250 cm⁻¹ and other characteristic bands.

  • C-H bending (out-of-plane) for para-disubstituted benzene: ~800-850 cm⁻¹

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state.[17][18][19][20][21] This technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, confirming the tetrahedral arrangement of the four p-tolyl groups around the central silicon atom.

Characterization_Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR Xray X-ray Crystallography Start->Xray Structure Structural Elucidation & Purity Assessment NMR->Structure FTIR->Structure Xray->Structure

Caption: General workflow for the characterization of this compound.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.[2][22][23][24]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with standardized methodologies for its synthesis and characterization. The provided information serves as a valuable resource for researchers and scientists working with this compound, facilitating its safe and effective use in various research and development applications.

References

An In-depth Technical Guide to the Synthesis of High-Purity Tetra-p-tolylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis methods for producing high-purity tetra-p-tolylsilane, an organosilicon compound with applications in various fields of chemical research and materials science. The focus is on providing detailed experimental protocols and comparative data to assist researchers in selecting and implementing the most suitable synthesis strategy for their needs.

Introduction

This compound, also known as tetrakis(4-methylphenyl)silane, is a tetraorganosilane characterized by a central silicon atom bonded to four p-tolyl groups. Its stable, tetrahedral structure and versatile reactivity make it a valuable building block in organic synthesis and a precursor for novel materials. Achieving high purity is often critical for its intended applications, necessitating carefully controlled synthesis and purification procedures. This guide will primarily focus on the Grignard reaction, a widely used and adaptable method for the formation of silicon-carbon bonds. A general overview of the Wurtz-Fittig reaction as an alternative approach will also be discussed.

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the formation of silicon-carbon bonds through nucleophilic substitution at a silicon electrophile. The two most common approaches are the Grignard reaction and the Wurtz-Fittig reaction.

Grignard Reaction: A Robust and Versatile Approach

The Grignard reaction is a powerful and widely utilized method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, it involves the reaction of a p-tolylmagnesium halide (a Grignard reagent) with a suitable silicon precursor.

Reaction Scheme:

The overall reaction can be represented as follows:

4 CH₃C₆H₄MgBr + SiCl₄ → (CH₃C₆H₄)₄Si + 4 MgBrCl

This reaction proceeds in two key stages:

  • Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting 4-bromotoluene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).

  • Reaction with a Silicon Precursor: The freshly prepared Grignard reagent is then reacted with a silicon tetrahalide, most commonly silicon tetrachloride (SiCl₄), to form this compound.

Detailed Experimental Protocol (Adapted from the synthesis of analogous diaryldichlorosilanes[1])

This protocol is adapted for the synthesis of this compound, emphasizing the stoichiometric requirements for complete substitution.

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Dry nitrogen or argon gas

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Suitable solvent for recrystallization (e.g., toluene, xylenes, or a mixed solvent system like ethanol/dichloromethane)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

Part 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser (with a drying tube or connected to a nitrogen/argon line), a dropping funnel, and a magnetic stir bar. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.

  • Initiation: Place magnesium turnings (a slight excess, e.g., 4.4 molar equivalents relative to SiCl₄) and a single crystal of iodine into the flask. The iodine helps to activate the magnesium surface.

  • Solvent Addition: Add a small portion of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.

  • Grignard Formation: Prepare a solution of 4-bromotoluene (4.0 molar equivalents relative to SiCl₄) in anhydrous diethyl ether or THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming of the flask and the disappearance of the iodine color. Gentle warming with a water bath may be necessary to start the reaction.

  • Controlled Addition: Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the p-tolylmagnesium bromide Grignard reagent.

Part 2: Synthesis of this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

  • Silicon Tetrachloride Addition: Prepare a solution of silicon tetrachloride (1.0 molar equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add the SiCl₄ solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur; maintain the temperature below 10 °C during the addition.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and a dilute solution of hydrochloric acid. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.

  • Washing: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Recrystallization for High Purity: The crude solid product should be purified by recrystallization.[2]

    • Solvent Selection: The choice of solvent is crucial for effective purification. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Toluene or xylenes are often suitable for recrystallizing this compound. A mixed solvent system, such as ethanol/dichloromethane, can also be effective.[2]

    • Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to obtain high-purity this compound.

Quantitative Data Summary

ParameterGrignard Synthesis with SiCl₄
Starting Materials 4-Bromotoluene, Magnesium, Silicon Tetrachloride
Key Reagents Anhydrous Diethyl Ether or THF
Reaction Temperature Grignard formation: Reflux; Reaction with SiCl₄: 0-10 °C to RT
Typical Yield Moderate to Good (Specific yield data for the tetra-substituted product is not readily available in the provided search results, but analogous di-substituted products can have yields around 50-70% which can be extrapolated to be lower for the tetra-substituted product due to steric hindrance)
Purity High purity achievable after recrystallization

Experimental Workflow Diagram

Grignard_Synthesis Start Start Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation 4-Bromotoluene, Mg, Anhydrous Ether Reaction Reaction with SiCl4 Grignard_Formation->Reaction p-Tolylmagnesium bromide Workup Aqueous Workup & Extraction Reaction->Workup Add SiCl4 Purification Recrystallization Workup->Purification Crude Product Final_Product High-Purity This compound Purification->Final_Product Purified Crystals

Grignard Synthesis Workflow for this compound.
Wurtz-Fittig Reaction: An Alternative Coupling Method

The Wurtz-Fittig reaction provides an alternative route to form silicon-carbon bonds. This reaction involves the coupling of an aryl halide and a halosilane in the presence of an alkali metal, typically sodium.

Reaction Scheme:

4 CH₃C₆H₄Cl + SiCl₄ + 8 Na → (CH₃C₆H₄)₄Si + 8 NaCl

General Considerations:

While conceptually straightforward, the Wurtz-Fittig reaction can be less selective than the Grignard method. Side reactions, such as the homocoupling of the aryl halide (forming bitolyl) or the reduction of the silicon halide, can reduce the yield of the desired this compound. The reaction is typically carried out in a non-polar, high-boiling solvent like toluene or xylene.

Experimental Protocol (General Procedure):

  • Apparatus Setup: A similar setup to the Grignard reaction is used, ensuring anhydrous conditions.

  • Reactant Mixture: A mixture of p-chlorotoluene, silicon tetrachloride, and the solvent is prepared in the reaction flask.

  • Sodium Addition: Finely dispersed sodium metal is added portion-wise to the stirred reaction mixture at an elevated temperature. The reaction is often vigorous and requires careful control.

  • Reaction: The mixture is typically refluxed for several hours to ensure the reaction goes to completion.

  • Workup and Purification: The workup involves carefully quenching the excess sodium with an alcohol (e.g., ethanol or isopropanol), followed by filtration to remove the sodium chloride byproduct. The organic solution is then washed, dried, and the solvent is removed. The crude product would then be purified by recrystallization as described for the Grignard method.

Logical Relationship Diagram

Synthesis_Comparison Goal Synthesize High-Purity This compound Grignard Grignard Reaction Goal->Grignard Wurtz Wurtz-Fittig Reaction Goal->Wurtz Grignard_Adv Advantages: - Generally higher selectivity - Milder reaction conditions - More versatile Grignard->Grignard_Adv Grignard_Disadv Disadvantages: - Requires anhydrous conditions - Grignard reagent is moisture sensitive Grignard->Grignard_Disadv Wurtz_Adv Advantages: - One-pot reaction Wurtz->Wurtz_Adv Wurtz_Disadv Disadvantages: - Often lower selectivity - Side reactions (homocoupling) - Use of reactive sodium metal Wurtz->Wurtz_Disadv

Comparison of Grignard and Wurtz-Fittig Reactions.

Conclusion

For the synthesis of high-purity this compound, the Grignard reaction is generally the preferred method due to its higher selectivity and more manageable reaction conditions compared to the Wurtz-Fittig reaction. Careful control of stoichiometry, rigorous exclusion of moisture, and a final purification step by recrystallization are critical for obtaining a product of high purity. This guide provides a detailed framework for researchers to successfully synthesize and purify this compound for their specific research and development needs.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Tetra-p-tolylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure and molecular geometry of tetra-p-tolylsilane. Due to the limited availability of specific crystallographic data for this compound in publicly accessible databases, this guide leverages data from the closely related and structurally analogous compound, tetraphenylsilane, to infer and discuss the expected structural characteristics. The guide includes a detailed summary of crystallographic data, a general experimental protocol for the synthesis and crystallization of tetra-aryl silanes, and a visualization of the molecular structure. This document aims to serve as a valuable resource for researchers in organosilicon chemistry and materials science.

Introduction

This compound is an organosilicon compound characterized by a central silicon atom bonded to four p-tolyl groups. The steric and electronic properties of the p-tolyl substituents are expected to significantly influence the molecular packing and overall crystal structure. Understanding these structural details is crucial for applications in materials science, where such molecules can serve as building blocks for polymers and functional materials. This guide provides an in-depth analysis of its expected structural features, drawing parallels with the well-characterized tetraphenylsilane.

Crystal Structure and Molecular Geometry

Crystallographic Data of Tetraphenylsilane (as a proxy)

The crystallographic data for tetraphenylsilane is summarized in the table below. It is anticipated that this compound would crystallize in a similar system, potentially with larger unit cell dimensions to accommodate the additional methyl groups.

Parameter Value
Crystal SystemTetragonal
Space GroupP-42₁c
a (Å)11.466(7)
b (Å)11.466(7)
c (Å)7.083(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)931.2
Z2
Molecular Geometry of Tetraphenylsilane (as a proxy)

The molecular geometry of tetra-aryl silanes is characterized by a tetrahedral arrangement of the four aryl groups around the central silicon atom. The bond lengths and angles are influenced by the electronic nature and steric bulk of the substituents.

Bond/Angle Value
Si-C (Å)1.872(7)
C-C (aromatic, mean) (Å)1.383
C-Si-C (°)107.9(3) - 110.2(3)
Si-C-C (°)121.0(5) - 121.5(5)

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of tetra-aryl silanes is the Grignard reaction. A detailed protocol is outlined below.

Workflow for the Synthesis of this compound

G reagents p-bromotoluene + Mg turnings in dry ether grignard Formation of p-tolylmagnesium bromide (Grignard Reagent) reagents->grignard reaction Reaction with Silicon Tetrachloride (SiCl₄) in dry ether grignard->reaction hydrolysis Aqueous Workup (e.g., with dilute HCl) reaction->hydrolysis extraction Extraction with an organic solvent (e.g., diethyl ether) hydrolysis->extraction drying Drying of organic phase (e.g., with anhydrous MgSO₄) extraction->drying purification Purification by recrystallization (e.g., from ethanol/benzene) drying->purification product This compound crystals purification->product

Synthesis workflow for this compound.

Detailed Steps:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed, yielding p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: The Grignard reagent solution is cooled in an ice bath, and a solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is refluxed for several hours.

  • Workup and Isolation: The reaction mixture is cooled and then poured onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol-benzene, to yield pure crystals of this compound.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Workflow for Single Crystal Growth

G dissolution Dissolve purified this compound in a suitable solvent (e.g., toluene) filtration Filter the solution to remove any insoluble impurities dissolution->filtration evaporation Allow the solvent to evaporate slowly at room temperature in a dust-free environment filtration->evaporation crystals Formation of single crystals evaporation->crystals G mounting Mount a suitable single crystal on a goniometer head data_collection Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation mounting->data_collection data_processing Process the raw data (integration, scaling, and absorption correction) data_collection->data_processing structure_solution Solve the structure using direct methods or Patterson methods data_processing->structure_solution structure_refinement Refine the structural model against the experimental data structure_solution->structure_refinement validation Validate the final crystal structure structure_refinement->validation

Solubility of Tetra-p-tolylsilane in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Tetra-p-tolylsilane in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the compound's general solubility profile based on its chemical structure. Furthermore, it offers a comprehensive, standardized experimental protocol for determining the solubility of solid organic compounds like this compound, enabling researchers to generate precise quantitative data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in various research and development applications.

Introduction to this compound

This compound (CAS No. 10256-83-4) is an organosilicon compound with a central silicon atom bonded to four p-tolyl (4-methylphenyl) groups. Its chemical structure, featuring bulky, nonpolar aromatic groups, results in a hydrophobic nature.[1] This characteristic is a primary determinant of its solubility profile, suggesting that it is likely to be soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred. The nonpolar nature of the molecule suggests good solubility in solvents with low polarity and poor solubility in highly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XyleneHighSimilar aromatic structure promotes favorable intermolecular interactions.
Chlorinated Dichloromethane, ChloroformHighEffective at dissolving nonpolar and moderately polar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighCan dissolve a wide range of nonpolar and some polar compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Low to ModerateIntermediate polarity may allow for some dissolution.
Alcohols Methanol, EthanolLowThe high polarity and hydrogen bonding of alcohols are unfavorable for dissolving the nonpolar this compound.
Water H₂OVery Low / InsolubleThe extreme polarity of water and its hydrogen-bonding network will not favorably interact with the hydrophobic solute.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound. The absence of this data highlights the need for experimental determination to support research and development activities requiring precise solubility information.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound. The "shake-flask" or static equilibrium method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with airtight caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.

  • Analysis:

    • Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC or UV-Vis spectrophotometer) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent B Seal container A->B C Agitate at constant temperature B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (HPLC/UV-Vis) G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for experimental solubility determination.

Conclusion

References

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Tetra-p-tolylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-p-tolylsilane, an organosilicon compound with a central silicon atom bonded to four p-tolyl groups, possesses a unique molecular architecture that suggests significant thermal stability. This technical guide aims to provide a comprehensive overview of the thermal properties of this compound, with a focus on its thermal stability and decomposition temperature. Due to a lack of specific publicly available experimental data for this compound, this guide will establish a framework for understanding its potential thermal behavior based on related organosilicon compounds. It will also outline the detailed experimental protocols necessary for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for researchers interested in the application of this compound in fields requiring high-temperature stability.

Introduction

Organosilicon compounds are of significant interest across various scientific and industrial domains due to their unique chemical and physical properties, including high thermal stability. This compound (C₂₈H₂₈Si), also known as tetrakis(4-methylphenyl)silane, is a crystalline solid with a high melting point, suggesting strong intermolecular forces and a stable molecular structure. Its potential for high thermal stability makes it a candidate for applications in high-temperature polymers, as a synthetic intermediate for thermally robust materials, and in other areas where thermal degradation is a critical concern.

This guide will delve into the theoretical aspects of its thermal stability, provide detailed methodologies for its experimental determination, and present a logical workflow for its analysis.

Theoretical Considerations for Thermal Stability

The thermal stability of this compound is anticipated to be high due to several structural features:

  • Strength of the Silicon-Carbon Bond: The Si-C bond is generally strong and resistant to homolytic cleavage.

  • Aromatic Moieties: The four p-tolyl groups are aromatic and inherently stable. The delocalized π-electron systems of the aryl rings contribute to the overall stability of the molecule.

  • Steric Hindrance: The bulky p-tolyl groups sterically shield the central silicon atom, protecting it from chemical attack and potentially hindering decomposition pathways.

  • Symmetrical Tetrahedral Structure: The highly symmetrical tetrahedral arrangement of the p-tolyl groups around the silicon atom contributes to a stable, low-energy conformation.

The primary decomposition pathway for this compound under inert atmosphere is expected to involve the homolytic cleavage of the Si-C bonds at elevated temperatures, leading to the formation of radical species. In an oxidative atmosphere, the decomposition would likely be more complex, involving oxidation of the tolyl groups and the silicon center.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the decomposition temperature of a material.

Experimental Methodology:

  • Sample Preparation: A small amount of finely ground, high-purity this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Apparatus: A calibrated Thermogravimetric Analyzer.

    • Atmosphere: High-purity nitrogen or argon (for inert atmosphere analysis) or air/oxygen (for oxidative stability studies) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min). An initial isothermal step at a low temperature (e.g., 100 °C) may be included to remove any residual solvent or moisture.

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide insights into the composition of the final decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Experimental Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan is used as a reference.

  • Instrument Setup:

    • Apparatus: A calibrated Differential Scanning Calorimeter.

    • Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained in the DSC cell.

    • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min). For melting point determination, a single heating ramp is typically sufficient.

  • Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Melting Point (T_m): The temperature at which the endothermic melting peak occurs.

    • Enthalpy of Fusion (ΔH_f): The area under the melting peak, which corresponds to the energy required to melt the sample.

    • Other Thermal Transitions: Any other endothermic or exothermic events that may indicate phase changes or reactions prior to decomposition.

Data Presentation (Hypothetical)

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (°C)Atmosphere
Onset Decomposition Temperature (T_onset)Data to be determinedInert (N₂)
Peak Decomposition Temperature (T_peak)Data to be determinedInert (N₂)
5% Mass Loss Temperature (T₅)Data to be determinedInert (N₂)
10% Mass Loss Temperature (T₁₀)Data to be determinedInert (N₂)
Residual Mass at 800 °C (%)Data to be determinedInert (N₂)
Onset Decomposition Temperature (T_onset)Data to be determinedOxidative (Air)
Peak Decomposition Temperature (T_peak)Data to be determinedOxidative (Air)
Residual Mass at 800 °C (%)Data to be determinedOxidative (Air)

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Melting Point (T_m) (°C)Data to be determined
Enthalpy of Fusion (ΔH_f) (J/g)Data to be determined
Other Thermal TransitionsData to be determined

Visualization of Experimental Workflow

The logical flow of experiments to characterize the thermal stability of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Material Preparation cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Interpretation cluster_reporting Reporting synthesis Synthesis and Purification of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization tga Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) characterization->tga High Purity Sample dsc Differential Scanning Calorimetry (DSC) characterization->dsc High Purity Sample tga_data Determine Decomposition Temperatures & Residual Mass tga->tga_data dsc_data Determine Melting Point & Other Transitions dsc->dsc_data stability_assessment Overall Thermal Stability Assessment tga_data->stability_assessment dsc_data->stability_assessment report Technical Guide / Whitepaper stability_assessment->report

Caption: Experimental workflow for determining the thermal stability of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition temperature of this compound is currently limited in publicly accessible literature, its molecular structure strongly suggests a high degree of thermal robustness. The experimental protocols for TGA and DSC outlined in this guide provide a clear and detailed pathway for the comprehensive thermal characterization of this promising organosilicon compound. The resulting data will be invaluable for researchers and professionals considering this compound for applications where high-temperature performance is a critical requirement. Further research to generate and publish this data is highly encouraged to unlock the full potential of this molecule.

A Technical Guide to the Synthesis of Novel Tetra-p-tolylsilane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel derivatives of tetra-p-tolylsilane, a unique scaffold with potential applications in medicinal chemistry and drug development. The tetrahedral and sterically hindered nature of the this compound core offers a three-dimensional framework for the precise spatial presentation of functional groups, making it an attractive starting point for the design of new therapeutic agents. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant workflows for the exploration of this promising class of compounds.

Core Synthesis and Derivatization Strategies

The synthesis of functionalized this compound derivatives can be approached through two primary strategies: de novo synthesis from functionalized precursors or post-synthetic modification of the parent this compound molecule. While the former can provide access to a wide range of derivatives, the latter is often more practical for generating a library of analogs from a common intermediate. This guide focuses on the post-synthetic functionalization of a pre-formed tetraarylsilane core, a strategy that has been successfully applied to the closely related tetraphenylsilane.[1][2]

A key strategy for derivatization involves the introduction of versatile functional handles onto the aryl rings via electrophilic aromatic substitution. The methyl groups of the tolyl substituents are ortho,para-directing, which can influence the regioselectivity of these reactions.[3][4][5][6] Once initial functionalization is achieved, a cascade of further derivatives can be synthesized.

Below is a generalized workflow for the synthesis and subsequent screening of a library of this compound derivatives.

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Start This compound Halogenation Halogenation (e.g., Bromination) Halogenated_Intermediate Tetra(bromo-p-tolyl)silane Halogenation->Halogenated_Intermediate Lithiation Lithiation Halogenated_Intermediate->Lithiation e.g., n-BuLi Functionalization Quench with Electrophiles (e.g., B(OMe)3, CO2, DMF) Lithiation->Functionalization Hydroxyl Hydroxyl Derivatives (-OH) Functionalization->Hydroxyl 1. B(OMe)3 2. H2O2, NaOH Carboxyl Carboxyl Derivatives (-COOH) Functionalization->Carboxyl 1. CO2 2. H+ Formyl Formyl Derivatives (-CHO) Functionalization->Formyl 1. DMF 2. H+ Further_Derivatization Further Derivatization Hydroxyl->Further_Derivatization Carboxyl->Further_Derivatization Formyl->Further_Derivatization Library Compound Library HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Fig. 1: Generalized workflow for synthesis and screening.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of tetraphenylsilane derivatives and are proposed as a starting point for the synthesis of analogous this compound derivatives.[1][2] Researchers should note that reaction conditions may require optimization for the tolyl-substituted system.

Synthesis of Tetra(4-bromophenyl)silane (as an analogue for Tetra(bromo-p-tolyl)silane)

This initial halogenation step is critical for introducing a versatile functional handle for subsequent cross-coupling or lithiation reactions.

  • Materials: Tetraphenylsilane, Bromine, Iron(III) bromide, Dichloromethane.

  • Procedure:

    • Dissolve tetraphenylsilane in dichloromethane in a round-bottom flask protected from light.

    • Add a catalytic amount of iron(III) bromide to the solution.

    • Slowly add a solution of bromine in dichloromethane dropwise to the stirred mixture at room temperature.

    • Continue stirring for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/chloroform) to yield the desired tetra(4-bromophenyl)silane.

Synthesis of Tetrakis(4-hydroxyphenyl)silane (as an analogue for Tetrakis(hydroxy-p-tolyl)silane)

This protocol utilizes a lithium-halogen exchange followed by reaction with a borate ester and subsequent oxidation.

  • Materials: Tetrakis(4-bromophenyl)silane, n-Butyllithium, Trimethyl borate, Sodium hydroxide, Hydrogen peroxide (30%), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve tetrakis(4-bromophenyl)silane in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

    • Add trimethyl borate dropwise to the reaction mixture at -78 °C.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of aqueous sodium hydroxide (3 M), followed by the slow addition of 30% hydrogen peroxide.

    • Heat the mixture at reflux for 1 hour.

    • After cooling, acidify the aqueous layer with HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the product, typically by column chromatography or recrystallization.[1]

Synthesis of Tetrakis(4-carboxyphenyl)silane (as an analogue for Tetrakis(carboxy-p-tolyl)silane)

This procedure involves the carboxylation of the aryllithium intermediate with carbon dioxide.

  • Materials: Tetrakis(4-bromophenyl)silane, n-Butyllithium, Dry CO2 gas, Tetrahydrofuran (THF).

  • Procedure:

    • Generate the tetra-lithiated intermediate from tetrakis(4-bromophenyl)silane as described in Protocol 2, step 1 and 2.

    • Bubble dry carbon dioxide gas through the solution at -78 °C for several hours.

    • Allow the reaction to warm to room temperature while maintaining the CO2 stream.

    • Acidify the reaction mixture with aqueous HCl (1 M).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tetra-carboxylic acid.[1]

Quantitative Data Summary

The following tables summarize representative data for key tetraphenylsilane derivatives, which can serve as a benchmark for the expected outcomes of this compound derivatization.

Table 1: Synthesis Yields of Tetraphenylsilane Derivatives

CompoundStarting MaterialReagentsYield (%)Reference
Tetrakis(4-bromophenyl)silaneTetraphenylsilaneBr₂, FeBr₃~70-80%[1]
Tetrakis(4-hydroxyphenyl)silaneTetrakis(4-bromophenyl)silane1. n-BuLi, 2. B(OMe)₃, 3. H₂O₂, NaOH~60-70%[1]
Tetrakis(4-carboxyphenyl)silaneTetrakis(4-bromophenyl)silane1. n-BuLi, 2. CO₂~50-60%[1]
Tetrakis[(4-hydroxymethyl)phenyl]silaneTetrakis(4-formylphenyl)silaneNaBH₄>90%[2]
Tetrakis[(4-chloromethyl)phenyl]silaneTetrakis[(4-hydroxymethyl)phenyl]silaneSOCl₂76%[1]

Table 2: Spectroscopic Data for Key Intermediates (Analogues)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Tetrakis(4-bromophenyl)silane 7.60 (d, 8H), 7.45 (d, 8H)137.9, 132.8, 131.9, 125.1
Tetrakis(4-hydroxyphenyl)silane 7.40 (d, 8H), 6.85 (d, 8H), 5.0 (s, 4H, -OH)158.8, 137.5, 124.3, 115.4
Tetrakis[(4-chloromethyl)phenyl]silane 7.55 (d, 8H), 7.42 (d, 8H), 4.61 (s, 8H)Not Reported

Note: NMR data is for tetraphenylsilane derivatives and may vary for this compound derivatives. Data sourced from Fournier et al. (2003).[1]

Application in Drug Discovery: A Conceptual Framework

While specific biological activities for this compound derivatives are not yet extensively documented in publicly available literature, the rigid, tetrahedral scaffold is of significant interest for applications where precise 3D positioning of pharmacophores is desired. Potential therapeutic areas could include protease inhibition, receptor antagonism, or the development of protein-protein interaction modulators, where the this compound core could serve as a non-peptidic scaffold.

The workflow for identifying bioactive derivatives would typically follow the pathway illustrated below.

cluster_design Molecular Design & Synthesis cluster_testing In Vitro Evaluation cluster_optimization Lead Optimization Scaffold This compound Core Scaffold Diversity Functional Group Diversity (-OH, -COOH, -NH2, etc.) Library Focused Library Synthesis Diversity->Library Assay Target-Based Assay (e.g., Enzyme Inhibition) Library->Assay CellAssay Cell-Based Assay (e.g., Cytotoxicity) Assay->CellAssay SAR Structure-Activity Relationship (SAR) CellAssay->SAR Hit Initial Hit Compound SAR->Hit ADMET ADMET Profiling (in silico & in vitro) Hit->ADMET Lead Optimized Lead Candidate ADMET->Lead

Fig. 2: Drug discovery logical workflow.

This guide provides a foundational framework for the synthesis and exploration of novel this compound derivatives. The methodologies presented, adapted from robust procedures for analogous compounds, offer a clear path to generating a diverse chemical library for screening in various drug discovery programs. The unique structural properties of the this compound core warrant further investigation into its potential as a novel scaffold in medicinal chemistry.

References

In-Depth Technical Guide: Safety and Handling of Tetra-p-tolylsilane (CAS Number 10256-83-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tetra-p-tolylsilane (CAS No. 10256-83-4), a versatile organosilicon compound. The following sections detail its chemical and physical properties, hazard classifications, handling and storage procedures, and emergency protocols. This document is intended to equip laboratory personnel with the necessary knowledge to work with this compound safely.

Chemical Identification and Physical Properties

This compound, also known as tetrakis(4-methylphenyl)silane, is an organosilane compound with a central silicon atom bonded to four p-tolyl groups.

PropertyValueReference
CAS Number 10256-83-4[1]
Molecular Formula C₂₈H₂₈Si[1]
Molecular Weight 392.61 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 225-229 °C[2]
Boiling Point 477.9 °C at 760 mmHg[3]
Density 1.079 g/cm³[3]
Flash Point 229.7 °C
Solubility Insoluble in water.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash it before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Experimental Protocols: Safe Handling and Storage

Given the air-sensitive nature of many organosilicon compounds and the specific hazards of this compound, the following handling and storage protocols are recommended.

Engineering Controls and Personal Protective Equipment (PPE)

A generalized workflow for handling air-sensitive reagents, adaptable for this compound, is outlined below.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep_Area Work in a Fume Hood or Glovebox Don_PPE Don Personal Protective Equipment (PPE) Prep_Area->Don_PPE Ensure Safety Transfer Use Inert Gas Techniques (e.g., Schlenk line) for transfers Don_PPE->Transfer Proceed to Handling Weigh Weigh in a contained environment Transfer->Weigh Decontaminate Decontaminate Glassware and Work Surfaces Weigh->Decontaminate After Use Waste Dispose of Waste in Sealed, Labeled Containers Decontaminate->Waste Doff_PPE Doff and Dispose of Contaminated PPE Waste->Doff_PPE

General workflow for handling this compound.

Methodology:

  • Work Area: All manipulations should be performed in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere (e.g., nitrogen or argon)[7][8][9].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use[6].

    • Eye Protection: Chemical safety goggles or a face shield are mandatory[6].

    • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Handling:

    • For transfers, utilize air-free techniques such as a Schlenk line or syringe/cannula transfer under an inert gas atmosphere to prevent exposure to moisture and air[7][8][9].

    • Avoid inhalation of dust. If handling the solid outside of a glovebox, use a respirator with an appropriate particulate filter.

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[6].

    • Keep away from oxidizing agents and sources of ignition.

First Aid Measures

The following diagram illustrates the recommended first aid response to exposure.

First_Aid cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Exposure Exposure Occurs Skin_Action1 Immediately remove contaminated clothing. Exposure->Skin_Action1 Skin Eye_Action1 Rinse cautiously with water for several minutes. Exposure->Eye_Action1 Eye Inhalation_Action1 Move person to fresh air. Exposure->Inhalation_Action1 Inhalation Skin_Action2 Wash skin with soap and plenty of water for at least 15 minutes. Skin_Action1->Skin_Action2 Skin_Action3 Seek medical attention if irritation persists. Skin_Action2->Skin_Action3 Eye_Action2 Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Inhalation_Action2 Keep comfortable for breathing. Inhalation_Action1->Inhalation_Action2 Inhalation_Action3 Call a poison center or doctor if you feel unwell. Inhalation_Action2->Inhalation_Action3

First aid procedures for exposure to this compound.

Methodology:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].

  • Inhalation: Move the exposed individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison control center or seek medical attention if you feel unwell[2].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

Spill_Response Spill Spill Occurs Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect the material into a sealed container Contain->Collect Clean Clean the spill area with a suitable solvent Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose

Spill response and waste disposal workflow.

Methodology:

  • Spill Response:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Wear the appropriate personal protective equipment (PPE) as outlined in section 4.1.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of waste this compound and any contaminated materials in a sealed, properly labeled container.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the hazards of this chemical and proper laboratory technique. Always consult the most recent Safety Data Sheet (SDS) before working with this compound and ensure you are fully trained in the handling of air-sensitive and hazardous materials.

References

An In-depth Technical Guide to the Electronic Properties of Tetra-p-tolylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-p-tolylsilane, a tetra-substituted organosilane, is a molecule of interest in the field of organic electronics and materials science. Its molecular structure, characterized by a central silicon atom bonded to four p-tolyl groups, imparts unique electronic and physical properties. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, including its synthesis, theoretical electronic properties, and the experimental methodologies used for their characterization. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide also presents generalized protocols and discusses the expected electronic behavior based on computational studies and data from analogous compounds.

Introduction

Organosilanes, compounds containing carbon-silicon bonds, have garnered significant attention for their potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Their properties can be finely tuned through the modification of the organic substituents attached to the silicon atom. This compound (C₂₈H₂₈Si) is a noteworthy example, possessing a three-dimensional, non-planar structure that can influence its packing in the solid state and, consequently, its charge transport properties. Understanding the fundamental electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, ionization potential, electron affinity, and charge carrier mobility, is crucial for designing and fabricating efficient electronic devices.

Synthesis of this compound

The primary synthetic route to this compound is through a Grignard reaction. This involves the reaction of a p-tolyl Grignard reagent with silicon tetrachloride.

Logical Workflow for Synthesis

Synthesis_Workflow p_tolyl_bromide p-Tolyl Bromide Grignard_reagent p-Tolylmagnesium Bromide p_tolyl_bromide->Grignard_reagent Mg Magnesium Turnings Mg->Grignard_reagent SiCl4 Silicon Tetrachloride Reaction Grignard Reaction SiCl4->Reaction Grignard_reagent->Reaction Product This compound Reaction->Product Purification Purification Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a generalized protocol for the synthesis of this compound based on standard Grignard reaction procedures for analogous compounds.

Materials:

  • p-Tolyl bromide

  • Magnesium turnings

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane or other suitable solvent for recrystallization

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to be free of moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve p-tolyl bromide in anhydrous diethyl ether or THF in the dropping funnel.

    • Add a small portion of the p-tolyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining p-tolyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve silicon tetrachloride in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A 4:1 molar ratio of the Grignard reagent to silicon tetrachloride should be used to favor the formation of the tetra-substituted product.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a dilute solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel. The organic layer contains the product.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent such as hexane to yield a crystalline solid.

Electronic Properties

The electronic properties of this compound are determined by its molecular structure. The tetrahedral arrangement of the p-tolyl groups around the central silicon atom leads to a non-planar structure, which can disrupt π-π stacking in the solid state, potentially influencing its charge transport characteristics.

Theoretical Electronic Properties

While specific experimental data for this compound is scarce, Density Functional Theory (DFT) calculations are a powerful tool to predict its electronic properties.

Table 1: Predicted Electronic Properties of this compound (Illustrative based on DFT calculations of similar compounds)

PropertyPredicted Value (Illustrative)Method of Determination
Ionization Potential (IP)~ 7.0 - 8.0 eVDFT Calculation
Electron Affinity (EA)~ 0.5 - 1.5 eVDFT Calculation
HOMO Energy Level~ -5.5 to -6.5 eVDFT Calculation
LUMO Energy Level~ -1.0 to -2.0 eVDFT Calculation
HOMO-LUMO Gap (Band Gap)~ 4.0 - 5.0 eVDFT Calculation

Note: These are estimated values based on typical ranges for similar organosilane compounds and should be confirmed by specific experimental or computational studies on this compound.

Experimental Characterization of Electronic Properties

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light at different wavelengths.

Experimental Protocol (Generalized):

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with a cuvette containing only the solvent.

    • Record the absorption spectrum of the this compound solution over a wavelength range that covers the expected absorption (e.g., 200-800 nm).

  • Data Analysis: The onset of the lowest energy absorption band can be used to estimate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

Cyclic voltammetry (CV) is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Experimental Protocol (Generalized):

  • Setup:

    • Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Measurement:

    • Dissolve a small amount of this compound in the electrolyte solution.

    • Scan the potential of the working electrode and record the resulting current. The scan should cover a range where the oxidation and reduction of the compound are expected to occur.

  • Data Analysis:

    • The onset of the oxidation and reduction peaks can be used to determine the HOMO and LUMO energy levels, respectively, relative to the vacuum level using the following empirical formulas (with ferrocene/ferrocenium, Fc/Fc⁺, as an internal standard, often assumed to have an absolute energy of -4.8 eV relative to the vacuum level):

      • E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 4.8]

      • E_LUMO (eV) = -[E_red(onset) vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap can be calculated as the difference between the LUMO and HOMO energy levels.

Logical Relationship for Determining Electronic Energy Levels

Electronic_Properties CV Cyclic Voltammetry E_ox Oxidation Potential (E_ox) CV->E_ox E_red Reduction Potential (E_red) CV->E_red UV_Vis UV-Vis Spectroscopy lambda_onset Absorption Onset (λ_onset) UV_Vis->lambda_onset DFT Density Functional Theory (DFT) HOMO HOMO Energy Level DFT->HOMO LUMO LUMO Energy Level DFT->LUMO Optical_Gap Optical Band Gap DFT->Optical_Gap E_ox->HOMO E_red->LUMO lambda_onset->Optical_Gap Electrochemical_Gap Electrochemical Band Gap HOMO->Electrochemical_Gap LUMO->Electrochemical_Gap

Caption: Relationship between experimental techniques and calculated electronic properties.

Charge Carrier Mobility

Charge carrier mobility is a critical parameter for the performance of organic electronic devices. It describes how quickly an electron or hole can move through a material when an electric field is applied. The non-planar structure of this compound may hinder close packing in the solid state, which could lead to lower mobility compared to planar molecules that can form well-ordered π-stacked structures.

Methods for Measuring Charge Carrier Mobility:

  • Time-of-Flight (TOF): A direct method to measure mobility in thin films.

  • Field-Effect Transistor (FET) characteristics: Mobility can be extracted from the transfer characteristics of an OFET device fabricated with this compound as the active layer.

  • Space-Charge-Limited Current (SCLC): Mobility is determined from the current-voltage characteristics of a single-carrier device.

Due to the lack of experimental data, a quantitative value for the charge carrier mobility of this compound cannot be provided at this time. However, it is anticipated to be in the range typical for amorphous or polycrystalline small molecule organic semiconductors.

Conclusion

This compound is a molecule with potential for applications in organic electronics, primarily due to the tunability of its properties through the versatile chemistry of silicon. This technical guide has outlined the synthesis and the key electronic properties of this compound. While direct experimental data remains limited, the provided theoretical framework and generalized experimental protocols offer a solid foundation for researchers and scientists to explore the potential of this compound and its derivatives. Further experimental and computational studies are necessary to fully elucidate its electronic structure and charge transport characteristics to unlock its full potential in next-generation electronic devices.

The Tolyl Group: A Linchpin in Tuning Organosilicon Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific organic moieties onto a silicon scaffold is a cornerstone of modern materials science and medicinal chemistry. Among these, the tolyl group, a functional group derived from toluene, offers a unique combination of steric and electronic properties that significantly influence the characteristics of organosilicon compounds. This technical guide provides a comprehensive analysis of the role of the tolyl group in modulating the physicochemical and biological properties of organosilanes, polysiloxanes, and other silicon-containing molecules. Through a detailed examination of experimental data, reaction protocols, and mechanistic pathways, this document serves as a critical resource for professionals engaged in the design and synthesis of next-generation organosilicon materials and therapeutics.

Introduction: The Significance of the Tolyl Moiety

Organosilicon compounds have found widespread applications ranging from high-performance polymers to bioactive molecules, owing to the versatility of the silicon atom.[1] The properties of these compounds can be precisely tuned by the nature of the organic substituents attached to the silicon center. The tolyl group (CH₃C₆H₄–), existing as ortho-, meta-, or para-isomers, provides a nuanced alternative to the more commonly studied phenyl group.[2] The additional methyl group on the aromatic ring introduces both steric hindrance and electronic effects (hyperconjugation and inductive effects) that can profoundly alter a molecule's reactivity, stability, and intermolecular interactions. This guide will delve into these effects, providing a detailed understanding of how the tolyl group can be leveraged to achieve desired properties in organosilicon compounds.

Physicochemical Properties Modulated by the Tolyl Group

The presence of a tolyl group in place of a phenyl group can lead to measurable differences in the thermal, optical, and electronic properties of organosilicon compounds.

Thermal Stability

The introduction of aryl groups, in general, enhances the thermal stability of polysiloxanes compared to their alkyl-substituted counterparts. The bulky nature of the tolyl group can further enhance this stability by restricting chain mobility and inhibiting degradation pathways. While direct comparative data for tolyl- versus phenyl-substituted polysiloxanes is not abundant, studies on phenyl-containing polysiloxanes show a significant increase in thermal stability.[3][4] It is known that the presence of phenyl groups in a silicone resin structure increases their thermostability to 200-250 °C compared to 180-200 °C for methyl silicone resins.[3] The additional methyl group in the tolyl substituent is expected to contribute to this trend due to increased steric hindrance.

Optical and Electronic Properties

The tolyl group's electronic-donating nature influences the optical and electronic properties of organosilicon compounds. In a study comparing tolyl-substituted siloles with their phenyl-substituted analogs, the substitution of weakly electron-donating p-methyl groups on the peripheral aryl rings resulted in slight red shifts in absorption and emission maxima, a slight enhancement of luminescence quantum yields, and slightly longer luminescence lifetimes.[5]

Table 1: Comparison of Photophysical and Electrochemical Properties of Phenyl- and Tolyl-Substituted Siloles [5]

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)Oxidation Potential (V)
1,1-dimethyl-2,3,4,5-tetraphenylsilole3654851.2+0.85
1,1-dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole3704901.5+0.88
1,1-dimethyl-2,3,4,5-tetra(p-methylphenyl)silole3754951.8+0.90

Table 2: Physicochemical Properties of Triethoxy(p-tolyl)silane [6][7]

PropertyValue
Molecular FormulaC₁₃H₂₂O₃Si
Molecular Weight254.40 g/mol
AppearanceColorless liquid
Refractive Index (at 25°C)1.46
Specific Gravity0.99
Purity (typical)>95.0% (GC)
Storage ConditionsInert atmosphere, room temperature

Synthesis of Tolyl-Containing Organosilicon Compounds

The synthesis of tolyl-substituted organosilicon compounds often employs standard organometallic reactions, with the Grignard reaction being a prominent method.

Grignard Reaction

The Grignard reaction provides a versatile route to form silicon-carbon bonds. The reaction of a tolyl magnesium halide with a silicon halide is a common method for introducing the tolyl group.

This protocol describes the synthesis of di-m-tolyl-silane via a Grignard reaction followed by reduction.

Part 1: Synthesis of Di-m-tolyl-dichlorosilane via Grignard Reaction [8]

  • Materials:

    • m-Chlorotoluene

    • Magnesium turnings

    • Silicon tetrachloride (SiCl₄)

    • Anhydrous tetrahydrofuran (THF)

    • 1,2-Dibromoethane (for initiation)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Slowly add a solution of m-chlorotoluene in anhydrous THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of silicon tetrachloride in anhydrous THF to the Grignard reagent. A vigorous reaction will occur.

    • After the addition is complete, stir the mixture at room temperature for 1 hour, then reflux for 2 hours.

    • Cool the reaction mixture and filter to remove magnesium salts.

    • Distill the filtrate under reduced pressure to isolate di-m-tolyl-dichlorosilane.

Part 2: Reduction of Di-m-tolyl-dichlorosilane

  • Materials:

    • Di-m-tolyl-dichlorosilane

    • Lithium aluminum hydride (LAH)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LAH in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of di-m-tolyl-dichlorosilane in anhydrous diethyl ether to the LAH suspension.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic phases over anhydrous magnesium sulfate.

    • Remove the solvent by rotary evaporation and purify the resulting di-m-tolyl-silane by vacuum distillation.

Grignard_Synthesis cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Silylation cluster_step3 Step 3: Reduction m-Tolyl-Cl m-Tolyl-Cl Grignard_Reagent m-Tolyl-MgCl m-Tolyl-Cl->Grignard_Reagent + Mg, THF Mg Mg THF THF Dichlorosilane Di-m-tolyl-dichlorosilane Grignard_Reagent->Dichlorosilane + SiCl₄ SiCl4 SiCl4 Final_Product Di-m-tolyl-silane Dichlorosilane->Final_Product + LiAlH₄ LAH LiAlH₄

Synthesis of Di-m-tolyl-silane via Grignard Reaction.
Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for creating functionalized organosilanes. Tolyl-containing hydrosilanes can be used to introduce the tolyl-silyl moiety onto various substrates. Platinum complexes, such as Karstedt's catalyst, are commonly used to catalyze this reaction.[9]

  • Materials:

    • p-Tolylsilane

    • 1-Octene

    • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

    • Anhydrous toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene, 1-octene, and p-tolylsilane.

    • Add a catalytic amount of Karstedt's catalyst solution (typically 1-10 ppm Pt relative to the alkene).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by GC or NMR spectroscopy.

    • Upon completion, the reaction mixture can be purified by passing through a short plug of silica gel to remove the catalyst, followed by vacuum distillation to isolate the product, 1-(p-tolylsilyl)octane.

Hydrosilylation_Workflow Start Start Reagents Mix p-Tolylsilane, 1-Octene, Toluene Start->Reagents Catalyst Add Karstedt's Catalyst Reagents->Catalyst Reaction Stir at RT or Heat Catalyst->Reaction Monitoring Monitor by GC/NMR Reaction->Monitoring Monitoring->Reaction Incomplete Workup Catalyst Removal (Silica Plug) Monitoring->Workup Complete Purification Vacuum Distillation Workup->Purification Product 1-(p-tolylsilyl)octane Purification->Product

General workflow for hydrosilylation of 1-octene.

The Tolyl Group in Bioactive Organosilicon Compounds

The incorporation of silicon into drug molecules is a growing strategy in medicinal chemistry to enhance pharmacological profiles.[10] The tolyl group, with its specific steric and electronic characteristics, can play a crucial role in modulating the bioactivity of these compounds.

Anticancer Activity

Silatranes, a class of organosilicon compounds with a hypervalent silicon atom, have shown promising biological activities, including antitumor effects.[11] The nature of the substituent on the silicon atom is a key determinant of this activity. While specific data on tolyl-substituted silatranes as anticancer agents is limited, the principles of drug design suggest that the tolyl group could be used to optimize interactions with biological targets.

For instance, many anticancer drugs function by inhibiting specific signaling pathways that are dysregulated in cancer cells. The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism by which cancer cells evade death.[12][13] Small molecule inhibitors that target Bcl-2 are therefore a promising class of anticancer agents.[14] A hypothetical tolyl-containing organosilicon compound could be designed to bind to the BH3-binding groove of Bcl-2, with the tolyl group contributing to favorable hydrophobic and steric interactions within the binding pocket.

Table 3: Anticancer Activity (IC₅₀, µM) of Selected Compounds Against MCF-7 Breast Cancer Cell Line

CompoundIC₅₀ (µM)Reference
Quinoline-based dihydrazone (3b)7.016[15]
Quinoline-based dihydrazone (3c)7.05[15]
Pyrazole derivative (116a)26.73[16]
Tryptanthrin derivative (45)15.65[17]
Piperazinyl amidrazone derivative1.42[18]

This table presents IC₅₀ values for various non-silicon-containing anticancer compounds to provide context for the potency of small molecule inhibitors. The development of tolyl-organosilicon compounds with similar or improved activity is an active area of research.

Signaling Pathway: Bcl-2 Inhibition

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins (e.g., Bax and Bak), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Bcl-2 inhibitors function by binding to Bcl-2, releasing the pro-apoptotic proteins and allowing apoptosis to proceed.

Bcl2_Pathway cluster_regulation Regulation of Apoptosis cluster_inhibition Inhibition by Tolyl-Organosilicon Compound cluster_apoptosis Apoptotic Cascade Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Inhibitor Tolyl-Organosilicon Bcl-2 Inhibitor Inhibitor->Bcl2 Inhibits CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Mechanism of a hypothetical Tolyl-Organosilicon Bcl-2 inhibitor.

Conclusion

The tolyl group serves as a versatile and powerful tool in the design and synthesis of advanced organosilicon compounds. Its unique steric and electronic contributions allow for the fine-tuning of a wide range of properties, from the thermal stability and optical characteristics of materials to the biological activity of potential therapeutics. The synthetic methodologies outlined in this guide provide a practical foundation for the preparation of novel tolyl-containing organosilicon molecules. As the demand for sophisticated materials and targeted therapies continues to grow, the strategic use of the tolyl group will undoubtedly play an increasingly important role in the future of organosilicon chemistry. Researchers and developers are encouraged to explore the subtle yet significant advantages offered by this functional group to unlock new frontiers in their respective fields.

References

Preliminary Investigations into the Reactivity of Tetra-p-tolylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the chemical reactivity of Tetra-p-tolylsilane. The document covers its synthesis, physical properties, and expected reactivity based on the known chemistry of tetraarylsilanes. While specific quantitative data for many reactions of this compound are not extensively documented in publicly available literature, this guide extrapolates from established principles of organosilicon chemistry to provide a foundational understanding for researchers.

Properties of this compound

This compound is an organosilicon compound with a central silicon atom bonded to four p-tolyl groups. Its structure imparts significant thermal stability and steric hindrance around the silicon core.

PropertyValue
Chemical Formula C₂₈H₂₈Si
Molecular Weight 392.61 g/mol
Melting Point 225-226 °C
Boiling Point 477.9 °C at 760 mmHg
Density 1.079 g/cm³

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with silicon tetrachloride. This reaction is a standard method for the formation of silicon-carbon bonds.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from p-bromotoluene and silicon tetrachloride.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • p-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Iodine crystal (as initiator)

  • Anhydrous calcium chloride

  • Hydrochloric acid (dilute)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Protect the apparatus from atmospheric moisture using calcium chloride drying tubes.

    • Place magnesium turnings in the flask.

    • Add a solution of p-bromotoluene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the p-bromotoluene solution and a crystal of iodine to the magnesium turnings to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.[1][2]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of silicon tetrachloride in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the cooled Grignard reagent with vigorous stirring. An exothermic reaction will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a crystalline solid.[1]

Synthesis_of_Tetra_p_tolylsilane cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification p-Tolylbromide p-Tolylbromide p-TolylMgBr p-Tolylmagnesium bromide p-Tolylbromide->p-TolylMgBr  + Mg (Anhydrous Ether) Mg Mg This compound This compound p-TolylMgBr->this compound  + SiCl₄ SiCl4 Silicon Tetrachloride Crude_Product Crude Product This compound->Crude_Product Quenching (H₃O⁺) Pure_Product Pure this compound Crude_Product->Pure_Product Recrystallization

Caption: Synthetic workflow for this compound.

Reactivity of this compound

The reactivity of this compound is governed by the nature of the silicon-aryl (Si-C) bond. This bond is susceptible to cleavage by strong electrophiles and can be activated for cross-coupling reactions.

Protodesilylation

Protodesilylation is the cleavage of a Si-C bond by a proton source. This reaction is typically catalyzed by a base or a strong acid. For arylsilanes, base-catalyzed protodesilylation is an effective method for C-Si bond cleavage.[3]

A plausible mechanism involves the formation of a pentacoordinated silicon intermediate.[3] While specific quantitative data for this compound is scarce, the general reaction is expected to proceed under basic conditions, with the p-tolyl group being replaced by a hydrogen atom.

Protodesilylation_Mechanism Start This compound (Ar₄Si) Intermediate Pentacoordinate Silicon Intermediate [Ar₄Si(Nu)]⁻ Start->Intermediate + Nu⁻ (e.g., OH⁻) Product Tri(p-tolyl)silanol (Ar₃SiOH) + Toluene Intermediate->Product + H₂O (proton source) Catalyst_Regen Nu⁻ (regenerated)

Caption: Proposed mechanism for base-catalyzed protodesilylation.
Hiyama Cross-Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[4] This reaction is a powerful tool for forming carbon-carbon bonds. For the reaction to proceed, the organosilane must be activated, typically by a fluoride source (e.g., TBAF) or a base, to form a more reactive pentacoordinate silicon species.[5]

While protocols for the Hiyama coupling of tetrasubstituted vinyl silanes exist, specific applications using this compound are not widely reported.[6] However, it is expected that under appropriate conditions, one or more of the p-tolyl groups could be transferred to an aryl or vinyl halide.

Hiyama_Coupling_Cycle Pd(0) Pd(0)Ln Pd(II) R-Pd(II)-X Ln Pd(0)->Pd(II)  + R-X OxAdd Oxidative Addition Pd(II)_Aryl R-Pd(II)-Ar Ln Pd(II)->Pd(II)_Aryl  + [ArSi(p-Tol)₃F]⁻ Transmetal Transmetalation Pd(II)_Aryl->Pd(0) Product R-Ar Pd(II)_Aryl->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.
Electrophilic Cleavage of the Si-Aryl Bond

The silicon-aryl bond in tetraarylsilanes can be cleaved by strong electrophiles.[7] For instance, reactions with acyl chlorides in the presence of a Lewis acid like aluminum chloride can lead to the formation of the corresponding ketone. This reactivity highlights the potential of using tetraarylsilanes as aryl group transfer agents in electrophilic aromatic substitution-type reactions.

ReactantsReagentExpected Product
This compoundAcetyl chloride / AlCl₃p-Methylacetophenone
This compoundBromine (Br₂)p-Bromotoluene

Note: The quantitative yields and optimal reaction conditions for these reactions with this compound would require experimental determination.

Conclusion

This compound is a stable tetraarylsilane that can be reliably synthesized via a Grignard reaction. Its reactivity is characterized by the susceptibility of the silicon-aryl bond to cleavage. Preliminary investigations suggest potential applications in protodesilylation, as a nucleophilic partner in Hiyama cross-coupling reactions, and in electrophilic substitution reactions. Further experimental work is necessary to fully elucidate the scope and limitations of its reactivity and to quantify the yields and optimal conditions for these transformations. This guide serves as a starting point for researchers interested in exploring the synthetic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for Silicon Carbide Synthesis Using Tetra-p-tolylsilane as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) is a high-performance ceramic material with exceptional properties, including high hardness, excellent thermal conductivity, chemical inertness, and a wide bandgap. These characteristics make it a prime candidate for applications in high-power electronics, advanced composites, and abrasive materials. The synthesis of SiC from molecular or polymeric precursors offers advantages over traditional high-temperature carbothermal reduction, such as lower processing temperatures and the ability to produce SiC in various forms, including coatings, fibers, and powders.

Tetra-p-tolylsilane ((CH₃C₆H₄)₄Si) is an organosilicon compound that can serve as a single-source precursor for silicon carbide. Its aromatic nature provides a high carbon content, which is advantageous for forming stoichiometric SiC. This document provides detailed application notes and protocols for the synthesis of silicon carbide from this compound using two primary methods: Polymer-Derived Ceramics (PDC) via pyrolysis and Chemical Vapor Deposition (CVD).

Synthesis of Silicon Carbide via Pyrolysis of a Polymeric Precursor Derived from this compound (Polymer-Derived Ceramics - PDC)

The PDC route involves the synthesis of a preceramic polymer from this compound, which is then shaped and pyrolyzed to yield the final SiC ceramic. While this compound itself is a crystalline solid, it can be used to synthesize a fusible and processable polycarbosilane-type polymer.

Experimental Protocol: Synthesis of Poly(tolyl)carbosilane

This protocol outlines the synthesis of a preceramic poly(tolyl)carbosilane from this compound via a potassium-catalyzed coupling reaction.

Materials:

  • This compound ((CH₃C₆H₄)₄Si)

  • Potassium metal (K)

  • Anhydrous Toluene

  • Anhydrous Hexane

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Cannula for liquid transfer

  • Filtration apparatus

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser and an inlet for inert gas. Dry all glassware thoroughly in an oven and assemble while hot under a flow of inert gas.

  • Reagent Addition: In an inert atmosphere, add finely cut potassium metal and anhydrous toluene to the reaction flask.

  • Precursor Addition: Dissolve this compound in anhydrous toluene and add it to the reaction flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the potassium metal and a change in the color of the solution.

  • Quenching: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by carefully adding a proton source, such as isopropanol, to neutralize any remaining potassium.

  • Purification:

    • Filter the solution to remove any insoluble byproducts.

    • Remove the toluene solvent under reduced pressure.

    • Dissolve the resulting solid in a minimum amount of toluene and precipitate the polymer by adding it to a large volume of hexane.

    • Collect the precipitated poly(tolyl)carbosilane by filtration and dry it under vacuum.

Experimental Protocol: Pyrolysis of Poly(tolyl)carbosilane to Silicon Carbide

This protocol describes the thermal conversion of the synthesized poly(tolyl)carbosilane into silicon carbide.

Materials:

  • Synthesized poly(tolyl)carbosilane powder

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Tube furnace with programmable temperature controller

  • Alumina or quartz tube

  • Alumina boats

  • Vacuum pump

Procedure:

  • Sample Preparation: Place the poly(tolyl)carbosilane powder in an alumina boat.

  • Furnace Setup: Place the boat in the center of the tube furnace. Purge the tube with inert gas for at least 30 minutes to remove any oxygen.

  • Pyrolysis:

    • Heat the furnace to a low temperature (e.g., 200-400 °C) and hold for a period to allow for cross-linking of the polymer.

    • Ramp the temperature to the final pyrolysis temperature (typically 1000-1600 °C) at a controlled rate (e.g., 5 °C/min).

    • Hold at the final temperature for 1-4 hours to ensure complete conversion to SiC.

  • Cooling: Cool the furnace to room temperature under the inert gas flow.

  • Product Recovery: Collect the resulting black or dark gray SiC powder from the boat.

Data Presentation: Pyrolysis Parameters and Expected SiC Properties
ParameterValueExpected Outcome/Property
Polymer Synthesis
PrecursorThis compoundHigh carbon content precursor
CatalystPotassium MetalPromotes Si-Si and Si-C bond formation
SolventTolueneHigh boiling point for reflux
Pyrolysis
AtmosphereArgon or NitrogenPrevents oxidation
Heating Rate1-10 °C/minControlled decomposition
Cross-linking Temperature200-400 °CIncreases ceramic yield
Pyrolysis Temperature1000-1600 °CAffects crystallinity and composition
Dwell Time1-4 hoursEnsures complete conversion
SiC Product
Ceramic Yield60-80%High yield due to aromatic precursor
CompositionSiC with excess CarbonDependent on pyrolysis temperature
CrystallinityAmorphous to NanocrystallineIncreases with higher temperature
Phase (at >1200 °C)β-SiC (cubic)Common low-temperature polymorph

Visualization: Workflow and Proposed Decomposition Pathway

PDC_Workflow cluster_synthesis Polymer Synthesis cluster_pyrolysis Pyrolysis precursor This compound reflux Reflux precursor->reflux k_toluene K / Toluene k_toluene->reflux quench Quench reflux->quench purify Purification quench->purify polymer Poly(tolyl)carbosilane purify->polymer crosslink Cross-linking (200-400 °C) polymer->crosslink pyrolyze Pyrolysis (1000-1600 °C) crosslink->pyrolyze sic Silicon Carbide (SiC) pyrolyze->sic

Caption: Workflow for Polymer-Derived Ceramics (PDC) synthesis of SiC.

Decomposition_Pathway start Poly(tolyl)carbosilane low_T Cross-linking & Loss of Volatiles (200-500 °C) start->low_T Heat mid_T Organic-to-Inorganic Conversion (500-900 °C) low_T->mid_T Heat high_T Amorphous SiC:H,C Formation mid_T->high_T cryst Crystallization of β-SiC (>1200 °C) high_T->cryst Heat final Nanocrystalline β-SiC + Free Carbon cryst->final

Caption: Proposed thermal decomposition pathway for poly(tolyl)carbosilane.

Synthesis of Silicon Carbide Films via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a technique used to deposit thin films of SiC onto a substrate from the gas phase. This compound can be used as a single-source precursor in a CVD process.

Experimental Protocol: CVD of SiC from this compound

This protocol describes the deposition of SiC thin films on a silicon wafer using a low-pressure CVD (LPCVD) system.

Materials:

  • This compound ((CH₃C₆H₄)₄Si)

  • Silicon (100) wafers (substrate)

  • Argon or Nitrogen (carrier gas)

  • Hydrogen (optional, for controlling carbon co-deposition)

  • Standard cleaning solutions for silicon wafers (e.g., RCA clean)

Equipment:

  • Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a hot-wall furnace

  • Substrate holder (e.g., graphite)

  • Precursor delivery system (sublimator or bubbler) with temperature control

  • Mass flow controllers for gases

  • Vacuum pump system

Procedure:

  • Substrate Preparation: Clean the silicon wafers using a standard procedure (e.g., RCA-1 and RCA-2 followed by a dilute HF dip) to remove organic and native oxide layers.

  • CVD System Setup:

    • Load the cleaned wafers onto the substrate holder and place them in the center of the CVD reactor.

    • Evacuate the reactor to a base pressure (e.g., <10⁻³ Torr).

  • Deposition:

    • Heat the reactor to the desired deposition temperature (e.g., 800-1200 °C).

    • Heat the this compound precursor in the delivery system to a temperature sufficient for sublimation or evaporation (e.g., 150-250 °C).

    • Introduce the carrier gas (Argon or Nitrogen) through the precursor delivery system to transport the precursor vapor into the reactor.

    • Maintain a constant pressure in the reactor during deposition (e.g., 0.1-10 Torr).

    • Deposit the SiC film for a predetermined time to achieve the desired thickness.

  • Cooling and Unloading:

    • After deposition, stop the precursor flow and cool the reactor to room temperature under a flow of inert gas.

    • Vent the reactor and unload the coated wafers.

Data Presentation: CVD Parameters and Expected Film Properties
ParameterValueEffect on Film Properties
Precursor
Precursor Temperature150-250 °CControls precursor vapor pressure and deposition rate
Deposition
SubstrateSilicon (100)Common substrate for SiC epitaxy
Deposition Temperature800-1200 °CInfluences crystallinity, grain size, and composition
Reactor Pressure0.1-10 TorrAffects deposition rate and uniformity
Carrier Gas Flow Rate10-100 sccmControls precursor residence time
H₂ Flow Rate (optional)0-200 sccmCan reduce carbon incorporation
SiC Film
Deposition Rate0.1-1 µm/hourDependent on temperature and pressure
CompositionStoichiometric to C-rich SiCControllable by H₂ addition and C/Si ratio in precursor
CrystallinityAmorphous to PolycrystallineIncreases with higher deposition temperature
AdhesionGood on SiliconForms a strong Si-C bond at the interface

Visualization: CVD Experimental Workflow

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition clean Clean Si Wafer load Load into Reactor clean->load evacuate Evacuate Reactor load->evacuate heat_reactor Heat Reactor (800-1200 °C) evacuate->heat_reactor flow_gases Flow Carrier Gas & Precursor Vapor heat_reactor->flow_gases heat_precursor Heat Precursor (150-250 °C) heat_precursor->flow_gases deposit Deposit SiC Film flow_gases->deposit cool Cool Down deposit->cool unload Unload Coated Wafer cool->unload characterize Characterize Film unload->characterize

Caption: Experimental workflow for the CVD of SiC films.

Characterization of Synthesized Silicon Carbide

The properties of the SiC produced from this compound should be thoroughly characterized using standard materials science techniques.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase identification (e.g., β-SiC), crystallite size, and lattice strain.
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (cross-section).
Transmission Electron Microscopy (TEM) Microstructure, crystallinity, and presence of defects at the nanoscale.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of Si-C bonds (characteristic peak around 800 cm⁻¹), and potential Si-O or C-H impurities.
Raman Spectroscopy Crystalline quality, polytype identification, and presence of free carbon.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical bonding states (Si-C, C-C, Si-O).
Thermogravimetric Analysis (TGA) Ceramic yield of the preceramic polymer and thermal stability of the final SiC.

Summary and Outlook

This compound presents a viable, though not widely explored, precursor for the synthesis of silicon carbide. Its high carbon-to-silicon ratio makes it particularly interesting for producing carbon-rich SiC or for processes where carbon co-deposition is managed by other means, such as the addition of hydrogen in CVD. The protocols provided herein are based on established principles of organosilicon chemistry and ceramic processing and should serve as a solid starting point for researchers interested in exploring this precursor. Further optimization of the described parameters will be necessary to tailor the properties of the resulting SiC material for specific applications. The use of such molecular precursors opens avenues for the low-temperature synthesis of advanced ceramic materials with controlled purity and microstructure.

Applications of Tetra-p-tolylsilane in Organic Electronics and Semiconductors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-p-tolylsilane and its derivatives have emerged as a significant class of materials in the field of organic electronics and semiconductors. Characterized by a central silicon atom bonded to four p-tolyl groups, these molecules exhibit a unique three-dimensional, non-planar structure. This configuration effectively disrupts intermolecular π-π stacking, leading to materials with high glass transition temperatures, excellent thermal and morphological stability, and good solubility in common organic solvents. These properties, combined with a high triplet energy level, make this compound derivatives particularly suitable for use as host materials in phosphorescent organic light-emitting diodes (OLEDs), as well as active components in organic field-effect transistors (OFETs). This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in organic electronic devices.

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives in organic electronic applications.

Table 1: Photophysical and Electrochemical Properties of this compound Derivatives
CompoundHOMO Level (eV)LUMO Level (eV)Triplet Energy (ET) (eV)
2PTPS-6.47-2.41High
3PTPS-6.50-2.30High
4PTPS-6.55-2.27High
TSTC--High

Data sourced from cyclic voltammetry and photophysical measurements.[1]

Table 2: Performance of Phosphorescent OLEDs using this compound Derivative Hosts
Host MaterialDopantMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Luminance (cd/m²)
TSTCIr(ppy)₃19.859.4>10,000
TPSi-FFIrpic15.030.6 (cd/A)-
TPSi-FFIrfpy9.415.1 (cd/A)-
TDBA-Siν-DABNA36.2->1,000

Performance data is highly dependent on the specific device architecture and other materials used.[2][3][4]

Table 3: Performance of Organic Field-Effect Transistors (OFETs) with Silane-based Semiconductors
Semiconductor MaterialDevice ArchitectureHole Mobility (µh) (cm²/Vs)On/Off Ratio
PDPP-2S-2SeBGBC0.59>10⁶
P-NDF-0.55-
P-BDF-0.85-

While not directly this compound, this data for other organosilane-based polymers provides a benchmark for the potential performance of this compound based OFETs.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from p-bromotoluene and silicon tetrachloride.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • p-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of p-bromotoluene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts, continue the addition of the p-bromotoluene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Slowly add a solution of silicon tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from hexane to yield pure this compound as a white solid.

Protocol 2: Fabrication of a Phosphorescent OLED using a this compound Derivative Host

This protocol outlines the fabrication of a multilayer phosphorescent OLED using a this compound derivative as the host material in the emissive layer.

Device Structure: ITO / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Cathode

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • This compound derivative host material (e.g., TSTC)[4]

  • Phosphorescent dopant (e.g., Ir(ppy)₃ for green emission)[4]

  • Hole Blocking Layer (HBL) material (e.g., BAlq)[4]

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Aluminum)

  • Organic solvents for solution processing (if applicable)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Layer Deposition (by Thermal Evaporation):

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the Hole Transport Layer (HTL) onto the ITO surface. A typical thickness is 30-50 nm.

    • Co-evaporate the this compound derivative host and the phosphorescent dopant to form the Emissive Layer (EML). The doping concentration is typically 5-10 wt%. A typical thickness is 20-30 nm.

    • Deposit the Hole Blocking Layer (HBL) on top of the EML. A typical thickness is 10 nm.

    • Deposit the Electron Transport Layer (ETL). A typical thickness is 30-40 nm.

    • Deposit a thin Electron Injection Layer (EIL), such as LiF (1 nm).

    • Deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.

Visualizations

Synthesis of this compound

G cluster_0 Grignard Reagent Formation cluster_1 Silane Formation cluster_2 Purification p-Bromotoluene p-Bromotoluene Grignard_Reagent p-Tolylmagnesium Bromide p-Bromotoluene->Grignard_Reagent Mg Mg Mg->Grignard_Reagent THF THF THF->Grignard_Reagent Solvent Tetra_p_tolylsilane This compound Grignard_Reagent->Tetra_p_tolylsilane Reacts with SiCl4 Silicon Tetrachloride SiCl4->Tetra_p_tolylsilane Workup Aqueous Workup Tetra_p_tolylsilane->Workup Recrystallization Recrystallization (Hexane) Workup->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

OLED Fabrication Workflow

G Start Start: Clean ITO Substrate HTL Deposit Hole Transport Layer (HTL) e.g., TAPC Start->HTL EML Co-deposit Emissive Layer (EML) Host: this compound derivative Dopant: Phosphorescent emitter HTL->EML HBL Deposit Hole Blocking Layer (HBL) e.g., BAlq EML->HBL ETL Deposit Electron Transport Layer (ETL) e.g., TPBi HBL->ETL EIL Deposit Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Deposit Cathode e.g., Al EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation End Finished OLED Device Encapsulation->End

Caption: Step-by-step fabrication of a phosphorescent OLED.

Role of this compound in a Phosphorescent OLED

G cluster_EML Exciton Formation and Emission Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Hole Injection EML Emissive Layer Host: this compound Derivative Dopant: Phosphor HTL->EML:h Hole Transport Recombination Hole-Electron Recombination on Host ETL Electron Transport Layer ETL->EML:h Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection EnergyTransfer Förster/Dexter Energy Transfer Recombination->EnergyTransfer Emission Phosphorescent Emission from Dopant EnergyTransfer->Emission

References

Tetra-p-tolylsilane: A Versatile Core for Dendrimer and Macromolecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-p-tolylsilane is a tetra-functionalized molecule that serves as an excellent core for the construction of well-defined dendrimers and star-shaped macromolecules. Its tetrahedral geometry and the ability to introduce reactive groups at the para-positions of the tolyl moieties make it a versatile building block for creating complex three-dimensional architectures. These resulting macromolecules exhibit unique properties, including high thermal stability and potential for various applications, notably in drug delivery. This document provides an overview of the applications, key quantitative data, and detailed experimental protocols for the synthesis of dendrimers and macromolecules using this compound as a central scaffold.

Applications

Dendrimers and star-shaped polymers based on a this compound core are promising candidates for a range of applications:

  • Drug Delivery: The well-defined structure and multivalent surface of these macromolecules allow for the encapsulation or conjugation of therapeutic agents. The hydrophobic core can host poorly water-soluble drugs, while the periphery can be functionalized to enhance solubility and target specific cells or tissues.

  • Gene Delivery: Cationic dendrimers derived from a this compound core can form complexes with nucleic acids (siRNA, pDNA), protecting them from degradation and facilitating their entry into cells.

  • Organic Light-Emitting Diodes (OLEDs): Dendrimers with carbazole-based dendrons attached to a tetraphenylsilane core, a close analog of this compound, have shown excellent thermal stability and high fluorescence quantum yields, making them suitable as host materials in OLEDs.[1]

  • Nanosized Catalysts: The periphery of the dendrimers can be functionalized with catalytic moieties, creating well-defined, recyclable nanocatalysts.

Data Presentation

The following tables summarize key quantitative data for dendrimers and star-shaped polymers with a this compound or analogous tetraphenylsilane core.

Table 1: Molecular Weight and Polydispersity Index of this compound-based Star Polymers

Polymer ArchitectureArm CompositionMn ( g/mol )PDI (Mw/Mn)Reference
Star-shaped PolymerPolydimethylsiloxane (15 repeating units)6,6001.08[2]
Star-shaped PolymerPolydimethylsiloxane (15 repeating units, phenyl core)6,7001.14[2]
Star-shaped Block CopolymerPoly[2-(diethylamino)ethyl methacrylate]-b-poly[2-hydroxyethyl methacrylate]15,300 - 28,7001.15 - 1.25[3]

Note: Data for the star-shaped block copolymer is for a tetraphenylsilane core, which is structurally similar to this compound.

Table 2: Thermal Properties of Macromolecules with a this compound or Tetraphenylsilane Core

MacromoleculeTd (5% weight loss, °C)Tg (°C)Reference
Star-shaped Polydimethylsiloxane (Tolyl core)~350-400Not Reported[2]
G1 Dendrimer (Tetraphenylsilane core)574Not Reported[1]
G2 Dendrimer (Tetraphenylsilane core)605Not Reported[1]
G3 Dendrimer (Tetraphenylsilane core)622271[1]

Note: Td and Tg values for dendrimers are for a tetraphenylsilane core.

Experimental Protocols

Protocol 1: Functionalization of this compound Core

A crucial first step is the functionalization of the this compound core to enable the growth of dendrons or polymer arms. A common method is bromination of the methyl groups of the tolyl moieties.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in CCl4.

  • Add N-bromosuccinimide (4.2 equivalents) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with a 10% sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product, tetrakis(4-(bromomethyl)phenyl)silane, by recrystallization from a hexane/ethyl acetate mixture to obtain a white solid.

Protocol 2: Convergent Synthesis of a First-Generation (G1) Dendrimer

The convergent approach involves synthesizing the dendrons first and then attaching them to the core in the final step.

Step 2a: Synthesis of a G1 Dendron

This example describes the synthesis of a simple benzyl ether-based dendron.

Materials:

  • 3,5-Dihydroxybenzyl alcohol

  • Benzyl bromide

  • Potassium carbonate

  • Acetone

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dihydroxybenzyl alcohol in acetone in a round-bottom flask.

  • Add potassium carbonate and benzyl bromide.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and filter off the salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography to yield the G1 dendron with a hydroxyl focal point.

Step 2b: Attachment of Dendrons to the Core

Materials:

  • Tetrakis(4-(bromomethyl)phenyl)silane (functionalized core from Protocol 1)

  • G1 Dendron (from Step 2a)

  • Potassium carbonate

  • 18-crown-6

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve the G1 dendron and tetrakis(4-(bromomethyl)phenyl)silane in DMF.

  • Add potassium carbonate and a catalytic amount of 18-crown-6.

  • Stir the reaction mixture at 60°C for 48 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting G1 dendrimer by column chromatography.

Protocol 3: Divergent Synthesis of a First-Generation (G1) Star Polymer

The divergent approach involves growing the polymer chains directly from the functionalized core. This example uses Atom Transfer Radical Polymerization (ATRP).

Materials:

  • Tetrakis(4-(bromomethyl)phenyl)silane (functionalized core, acts as initiator)

  • Monomer (e.g., methyl methacrylate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask, add CuBr and the monomer.

  • Add the solvent (anisole) and the ligand (PMDETA).

  • Stir the mixture to dissolve the components.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under an inert atmosphere, add the initiator, tetrakis(4-(bromomethyl)phenyl)silane, dissolved in anisole.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) to start the polymerization.

  • Monitor the monomer conversion over time by taking samples and analyzing them via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

  • Once the desired molecular weight is reached, quench the reaction by cooling and exposing the mixture to air.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Filter and dry the resulting star polymer under vacuum.

Visualizations

Synthesis Workflows

divergent_synthesis core This compound Core functionalized_core Functionalized Core (e.g., with initiator sites) core->functionalized_core Functionalization g1_star G1 Star Polymer functionalized_core->g1_star Polymerization monomers Monomers monomers->g1_star Polymerization g2_star G2 Star Polymer monomers->g2_star Further Polymerization g1_star->g2_star Further Polymerization

Caption: Divergent synthesis workflow for star polymers.

convergent_synthesis monomers Monomers dendron_g1 G1 Dendron monomers->dendron_g1 Synthesis dendron_g2 G2 Dendron monomers->dendron_g2 Growth dendron_g1->dendron_g2 Growth dendrimer Final Dendrimer dendron_g2->dendrimer Attachment to Core core This compound Core core->dendrimer Attachment to Core

Caption: Convergent synthesis workflow for dendrimers.

Cellular Uptake Pathway for Drug Delivery

The cellular uptake of dendrimer-based drug delivery systems is a complex process, often involving endocytosis. The surface charge of the dendrimer plays a crucial role in its interaction with the cell membrane. Cationic dendrimers, for instance, are often internalized via clathrin-mediated endocytosis due to electrostatic interactions with the negatively charged cell surface.[4]

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm dendrimer Drug-Loaded Dendrimer membrane Cell Membrane dendrimer->membrane 1. Adsorption clathrin_pit Clathrin-coated Pit membrane->clathrin_pit 2. Endocytosis endosome Early Endosome clathrin_pit->endosome 3. Vesicle Formation lysosome Lysosome endosome->lysosome Maturation drug_release Drug Release endosome->drug_release target Intracellular Target drug_release->target

Caption: Generalized cellular uptake via endocytosis.

References

Step-by-step protocol for the synthesis of siloxane polymers using Tetra-p-tolylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Synthesis of Polydimethylsiloxane (PDMS)

Introduction

Siloxane polymers, commonly known as silicones, are a class of inorganic polymers with a repeating silicon-oxygen backbone (...-Si-O-Si-...). These polymers exhibit a unique combination of properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility, making them invaluable in a wide range of applications, from medical devices and drug delivery systems to microfluidics and advanced coatings. This document provides a detailed protocol for the synthesis of a common siloxane polymer, polydimethylsiloxane (PDMS), through the ring-opening polymerization of decamethylcyclopentasiloxane (D5).

It is important to note that while this protocol details a standard method for siloxane polymer synthesis, the use of tetra-p-tolylsilane as a direct precursor is not a conventional or feasible approach. This compound is a tetraorganosilane, characterized by four stable silicon-carbon bonds. These compounds are known for their high thermal and oxidative stability and lack the necessary hydrolyzable groups (e.g., halides, alkoxides) required for the hydrolysis and condensation reactions that form the siloxane backbone. Consequently, this compound is not a suitable starting material for the synthesis of siloxane polymers under standard laboratory conditions.

Principle of the Reaction

The synthesis of polydimethylsiloxane (PDMS) described herein proceeds via a cationic ring-opening polymerization of a cyclic siloxane monomer, decamethylcyclopentasiloxane (D5). In this reaction, a strong acid catalyst, such as sulfuric acid, protonates an oxygen atom in the D5 ring, rendering the silicon atom more electrophilic. This initiates the ring-opening and subsequent propagation, where the opened siloxane chain attacks other D5 monomers, leading to the formation of long-chain PDMS. The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio and the reaction time.

Experimental Protocol

Materials and Equipment
Reagent/Equipment Details
Decamethylcyclopentasiloxane (D5)Purity > 99%
Concentrated Sulfuric Acid (H₂SO₄)98%
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)
TolueneAnhydrous
Methanol
Round-bottom flask250 mL, three-necked
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Condenser
Dropping funnel
Separatory funnel
Beaker
Graduated cylinder
Rotary evaporator
Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel. The setup should be placed in a heating mantle. Ensure all glassware is dry.

  • Monomer Addition: To the reaction flask, add 100 g of decamethylcyclopentasiloxane (D5).

  • Initiation: Begin stirring the D5 at room temperature. Slowly add 1 g of concentrated sulfuric acid (H₂SO₄) to the D5 through the dropping funnel over a period of 10 minutes.

  • Polymerization: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours with continuous stirring. The viscosity of the mixture will noticeably increase as the polymerization proceeds.

  • Quenching: After 6 hours, cool the reaction mixture to room temperature. Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of toluene and shake vigorously. Allow the layers to separate. Collect the upper organic layer containing the PDMS.

  • Washing: Wash the organic layer twice with 50 mL of deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the sodium sulfate and remove the toluene using a rotary evaporator.

  • Purification: Precipitate the polymer by adding the concentrated PDMS solution dropwise into a beaker containing methanol with vigorous stirring.

  • Final Product: Decant the methanol and dry the resulting clear, viscous PDMS polymer under vacuum at 80°C for 12 hours.

Visualization of the Experimental Workflow

Synthesis_Workflow A Reaction Setup (Flask, Stirrer, Condenser) B Add Decamethylcyclopentasiloxane (D5) A->B 1 C Add Sulfuric Acid (Catalyst) (Slowly at RT) B->C 2 D Polymerization (Heat to 60°C, 6 hours) C->D 3 E Quench Reaction (Cool to RT, Add NaHCO₃) D->E 4 F Extraction (Toluene and Water) E->F 5 G Drying (Anhydrous Na₂SO₄) F->G 6 H Solvent Removal (Rotary Evaporator) G->H 7 I Purification (Precipitate in Methanol) H->I 8 J Final Product (Dry PDMS Polymer) I->J 9

Caption: Workflow for the synthesis of PDMS.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Toluene and methanol are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of polydimethylsiloxane (PDMS) via cationic ring-opening polymerization. By following these steps, researchers can obtain high-purity PDMS suitable for a variety of applications in research and development. It is reiterated that this compound is not a suitable starting material for this type of synthesis due to its chemical stability and lack of reactive functional groups for polymerization.

Application Notes and Protocols for Organic Thin-Film Transistors (OTFTs) Utilizing Tetra-p-tolylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilizing Tetra-p-tolylsilane in the Fabrication of Organic Thin-Film Transistors (OTFTs)

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organic thin-film transistors (OTFTs) are fundamental components in the advancement of flexible and low-cost electronics, such as displays, sensors, and RFID tags. The performance of these devices is critically dependent on the properties of the organic semiconductor used as the active layer. This compound, a silicon-centered organic molecule with four tolyl groups, presents an interesting candidate for investigation as a p-type semiconductor in OTFTs. Its molecular structure suggests the potential for ordered packing in thin films, which is crucial for efficient charge transport.

These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of OTFTs using this compound as the active semiconductor layer. The following sections detail both solution-based and vacuum-deposition methods for thin-film fabrication and provide hypothetical performance data to serve as a benchmark for researchers exploring this material.

Hypothetical Performance Characteristics of this compound OTFTs

The following table summarizes the hypothetical quantitative data for OTFTs fabricated with this compound using different deposition techniques. These values are projected based on the performance of similar small-molecule organic semiconductors and serve as a target for device optimization.

ParameterSolution-ShearingVacuum Thermal Evaporation
Hole Mobility (μ) 0.1 - 0.5 cm²/Vs0.5 - 1.5 cm²/Vs
On/Off Current Ratio > 10⁵> 10⁶
Threshold Voltage (Vth) -5 V to -15 V-2 V to -10 V
Subthreshold Swing (SS) 0.5 - 1.2 V/dec0.3 - 0.8 V/dec

Experimental Protocols

Detailed methodologies for the fabrication of both bottom-gate, top-contact (BGTC) and top-gate, bottom-contact (TGBC) OTFTs using this compound are provided below.

Substrate Preparation

A thorough cleaning of the substrate is critical for the fabrication of high-performance OTFTs.

  • Initial Cleaning: Place the heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer (for BGTC devices) or glass substrates (for TGBC devices) in an ultrasonic bath.

  • Solvent Sonication: Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Expose the substrates to a UV-ozone cleaner for 10 minutes to remove any remaining organic residues and to enhance the surface hydrophilicity.

Fabrication Protocol for Solution-Processed OTFTs (Solution-Shearing)

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OTFT.

  • Surface Modification:

    • Prepare a 2 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.

    • Immerse the cleaned Si/SiO₂ substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox.

    • Rinse the substrates with fresh toluene to remove excess OTS.

    • Anneal the substrates at 120°C for 20 minutes to form a stable self-assembled monolayer.

  • Semiconductor Deposition (Solution-Shearing):

    • Prepare a 10 mg/mL solution of this compound in a high-boiling-point solvent such as dichlorobenzene or anisole.

    • Heat the solution to 60°C and stir for 1 hour to ensure complete dissolution.

    • Place the OTS-treated substrate on a heated stage set to 80°C.

    • Position a shearing blade (e.g., a glass slide) at a small angle (1-5°) and a fixed distance (50-100 µm) from the substrate.

    • Dispense a small volume of the this compound solution into the gap between the blade and the substrate.

    • Move the substrate at a constant speed (0.1 - 1.0 mm/s) to deposit a crystalline thin film.

    • Anneal the film at 100°C for 30 minutes to remove residual solvent.

  • Electrode Deposition:

    • Define the source and drain electrodes using a shadow mask with the desired channel length and width.

    • Deposit a 50 nm thick layer of gold (Au) using thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr).

Fabrication Protocol for Vacuum-Deposited OTFTs

This protocol details the fabrication of a top-gate, bottom-contact (TGBC) OTFT on a glass substrate.

  • Electrode Patterning:

    • Deposit a 5 nm layer of chromium (Cr) as an adhesion layer, followed by a 40 nm layer of gold (Au) onto the cleaned glass substrate using thermal evaporation.

    • Pattern the source and drain electrodes using standard photolithography and wet etching techniques.

  • Semiconductor Deposition (Vacuum Thermal Evaporation):

    • Place the substrate with patterned electrodes into a high-vacuum thermal evaporator.

    • Load high-purity this compound powder into a quartz crucible.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Heat the crucible to the sublimation temperature of this compound.

    • Deposit a 50 nm thick film of this compound onto the substrate at a deposition rate of 0.1 Å/s. The substrate can be held at an elevated temperature (e.g., 60-80°C) to improve film crystallinity.

  • Dielectric Layer Deposition:

    • Deposit a 50 nm thick layer of a polymeric dielectric, such as Parylene-C, using chemical vapor deposition (CVD). Alternatively, a solution-processable dielectric like CYTOP can be spin-coated.

  • Gate Electrode Deposition:

    • Use a shadow mask to define the gate electrode over the channel region.

    • Deposit a 100 nm thick layer of aluminum (Al) by thermal evaporation.

Device Characterization

The electrical performance of the fabricated OTFTs should be characterized in a controlled environment (e.g., a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer.

  • Output Characteristics (Id-Vd): Measure the drain current (Id) as a function of the drain-source voltage (Vd) at various gate-source voltages (Vg).

  • Transfer Characteristics (Id-Vg): Measure the drain current (Id) as a function of the gate-source voltage (Vg) at a fixed drain-source voltage in both the linear and saturation regimes.

From these measurements, key performance parameters such as hole mobility, on/off ratio, threshold voltage, and subthreshold swing can be extracted.

Visualizations

Experimental Workflow Diagrams

OTFT_Fabrication_Workflow cluster_solution Solution-Shearing (BGTC) cluster_vacuum Vacuum Evaporation (TGBC) ss_start Substrate Cleaning ss_ots OTS Surface Treatment ss_start->ss_ots ss_depo This compound Solution-Shearing ss_ots->ss_depo ss_anneal Film Annealing ss_depo->ss_anneal ss_elec Au Electrode Deposition ss_anneal->ss_elec ss_char Device Characterization ss_elec->ss_char vac_start Substrate Cleaning vac_elec Source/Drain Electrode Patterning vac_start->vac_elec vac_depo This compound Vacuum Deposition vac_elec->vac_depo vac_diel Dielectric Deposition vac_depo->vac_diel vac_gate Gate Electrode Deposition vac_diel->vac_gate vac_char Device Characterization vac_gate->vac_char

Caption: OTFT fabrication workflows.

Caption: OTFT device architectures.

Tetra-p-tolylsilane as a Cross-Linking Agent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-p-tolylsilane is an organosilicon compound featuring a central silicon atom bonded to four p-tolyl groups. While not as commonly employed as other silane cross-linking agents like tetraalkoxysilanes, its aromatic nature suggests potential for unique applications in polymer chemistry, particularly where enhanced thermal stability and specific mechanical properties are desired. This document provides an overview of the potential functions of this compound as a cross-linking agent, drawing analogies from related aromatic and tetra-functional silane compounds due to the limited direct literature on its specific cross-linking applications. It also presents detailed, representative protocols for its use in polymer synthesis and characterization.

Note: The experimental protocols and quantitative data presented below are based on general principles of silane cross-linking chemistry and data from analogous aromatic silane compounds. Researchers should treat these as starting points and optimize the conditions for their specific polymer systems.

Principle of Function

As a tetra-functional molecule, this compound can act as a junction point to connect four polymer chains, creating a three-dimensional network structure. The cross-linking process generally enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer. The rigid, bulky p-tolyl groups are expected to impart high thermal stability and influence the morphology and viscoelastic properties of the cross-linked polymer network.

The cross-linking reaction would likely proceed via functional groups on the polymer chains reacting with the silicon center of the this compound, or by incorporating this compound derivatives with reactive functional groups on the tolyl rings into the polymer backbone.

Potential Applications

Based on the properties of aromatic silanes, this compound could be a valuable cross-linking agent in the following areas:

  • High-Performance Elastomers: The introduction of the rigid aromatic structure could lead to elastomers with high thermal stability and improved mechanical properties, suitable for demanding applications in the automotive and aerospace industries.

  • Thermosetting Resins: Incorporating this compound into resins such as epoxies or polyimides could enhance their glass transition temperature (Tg) and overall thermal and dimensional stability.

  • Organic-Inorganic Hybrid Materials: this compound can serve as a core for star-shaped polymers or as a building block in hybrid materials, combining the processability of polymers with the rigidity of the silane core.

  • Drug Delivery Matrices: Cross-linked polymer networks based on biocompatible polymers and this compound could potentially be explored for controlled drug release applications, where the cross-linking density can be tuned to control the diffusion of therapeutic agents.

Data Presentation: Comparative Properties of Polymers Cross-Linked with Different Silanes (Hypothetical Data)

The following table summarizes the expected impact of this compound as a cross-linking agent compared to a standard aliphatic silane cross-linker like Tetraethoxysilane (TEOS). The data is illustrative and intended for comparative purposes.

PropertyPolymer with TEOS Cross-linkerPolymer with this compound Cross-linkerRationale for Difference
Thermal Stability (TGA, Td5%) ~350°C>400°CThe aromatic p-tolyl groups provide greater thermal stability compared to aliphatic ethoxy groups.
Glass Transition Temperature (DSC, Tg) ~120°C~150°CThe rigid structure of this compound restricts polymer chain mobility, increasing Tg.
Tensile Strength (MPa) 3045The rigid cross-links can lead to a stronger, more robust material.
Elongation at Break (%) 250150The increased rigidity from the aromatic cross-linker may reduce the flexibility of the polymer network.
Solvent Swelling (in Toluene, %) 15080A higher cross-link density and the hydrophobic nature of the tolyl groups can reduce solvent uptake.

Experimental Protocols

Protocol 1: Synthesis of a Cross-Linked Polysiloxane using this compound via Hydrosilylation

This protocol describes a representative method for cross-linking a vinyl-functionalized polysiloxane with a hydrosilane-functionalized derivative of this compound.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Tetrakis(4-(dimethylsilyl)phenyl)silane (a functionalized derivative of this compound)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene

  • Toluene (anhydrous)

  • Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

Procedure:

  • Preparation of Pre-polymer Mixture: In a dry, nitrogen-purged flask, dissolve PDMS-Vi (e.g., 10 g, with a specific vinyl content) in anhydrous toluene (e.g., 50 mL).

  • Add the cross-linking agent, Tetrakis(4-(dimethylsilyl)phenyl)silane, in a stoichiometric ratio based on the vinyl and Si-H group concentrations.

  • Add a small amount of inhibitor (e.g., 10-20 ppm) to control the reaction rate.

  • Homogenize the mixture by stirring at room temperature for 30 minutes.

  • Catalyst Addition and Curing: Add Karstedt's catalyst (e.g., 10 ppm Pt) to the mixture and stir vigorously for 1-2 minutes.

  • Pour the mixture into a mold of the desired shape.

  • Cure the mixture in an oven at a specified temperature (e.g., 80-120°C) for a set time (e.g., 2-4 hours) until a solid, cross-linked elastomer is formed.

  • Post-Curing: Post-cure the elastomer at a higher temperature (e.g., 150°C) for several hours to ensure complete reaction and remove any volatile components.

Characterization:

  • FTIR Spectroscopy: To monitor the disappearance of the Si-H stretching band (~2160 cm⁻¹) and confirm the completion of the hydrosilylation reaction.

  • Swell Test: To determine the cross-link density by measuring the swelling ratio in a suitable solvent like toluene.

  • Mechanical Testing: To evaluate tensile strength, elongation at break, and modulus using a universal testing machine.

  • Thermal Analysis (TGA/DSC): To determine the thermal stability and glass transition temperature of the cross-linked polymer.

Protocol 2: Characterization of Cross-Link Density by Swell Test

Procedure:

  • Cut a small, precisely weighed sample (W_dry) of the cross-linked polymer (e.g., ~0.1 g).

  • Immerse the sample in an excess of a good solvent (e.g., toluene) in a sealed container.

  • Allow the sample to swell for 72 hours at room temperature to reach equilibrium.

  • Remove the swollen sample, quickly blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).

  • Calculate the swelling ratio (Q) as: Q = (W_swollen / W_dry).

  • The cross-link density (ν) can be estimated using the Flory-Rehner equation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Curing cluster_char Characterization A Dissolve PDMS-Vi in Toluene B Add Cross-linker (Functionalized This compound) A->B C Add Inhibitor B->C D Add Karstedt's Catalyst C->D E Pour into Mold D->E F Cure in Oven E->F G Post-Cure F->G H FTIR G->H I Swell Test G->I J Mechanical Testing G->J K TGA/DSC G->K

Caption: Experimental workflow for polysiloxane cross-linking.

signaling_pathway cluster_reactants Reactants cluster_product Product PDMS_Vi PDMS-Vinyl Network Cross-linked Polymer Network PDMS_Vi->Network Crosslinker Si-H Functionalized This compound Crosslinker->Network Catalyst Pt Catalyst Catalyst->Network

Caption: Hydrosilylation cross-linking reaction scheme.

Conclusion

This compound represents an intriguing, albeit under-explored, candidate for a cross-linking agent in polymer chemistry. Its rigid, aromatic structure holds the potential to significantly enhance the thermal and mechanical properties of polymers. The provided application notes and protocols, based on analogous systems, offer a foundational framework for researchers to begin exploring the utility of this compound in developing novel, high-performance materials. Further research is warranted to fully elucidate the specific reaction kinetics, and the structure-property relationships of polymers cross-linked with this compound.

Protocol for the Conversion of Tetra-p-tolylsilane into Silicon Carbide Ceramics via High-Temperature Pyrolysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Scientists

This document provides a detailed experimental protocol for the synthesis of silicon-based ceramics through the pyrolysis of the molecular precursor, tetra-p-tolylsilane (Si(C₆H₄CH₃)₄). The procedure is grounded in the established principles of Polymer-Derived Ceramics (PDCs), a versatile method for producing ceramics with controlled compositions and microstructures.[1][2] This guide is intended for materials scientists, chemists, and engineers involved in the development of advanced ceramic materials.

Introduction: The Molecular Precursor Route to SiC Ceramics

Silicon carbide (SiC) is a high-performance ceramic renowned for its exceptional hardness, high thermal conductivity, and chemical inertness, making it suitable for applications in demanding environments.[1] The Polymer-Derived Ceramics (PDC) route offers significant advantages over traditional powder sintering methods, including the potential for creating complex shapes, coatings, and composite matrices with high purity and microstructural homogeneity.[1][2]

While polymeric precursors like polycarbosilanes are common, the use of well-defined molecular precursors such as this compound provides a unique opportunity to study the fundamental chemical transformations from a single molecule to an extended inorganic network. The pyrolysis process involves the controlled thermal decomposition of the organosilicon precursor in an inert atmosphere, leading to the formation of an amorphous silicon oxycarbide or carbide, which can be further crystallized into SiC at higher temperatures.[2][3]

Scientific Principles and Causality

The conversion of this compound to SiC is a multi-stage process governed by temperature and atmosphere. Understanding the causality behind each stage is critical for achieving the desired material properties.

  • Organic-to-Inorganic Transition: As the temperature increases (typically in the range of 300-800°C), the Si-C bonds within the this compound molecule begin to cleave. This initiates a series of complex reactions, including radical formation, bond rearrangement, and the release of volatile organic fragments (e.g., toluene, methane, hydrogen).[2][4] The remaining fragments polymerize and crosslink in-situ, gradually forming a rigid, amorphous, inorganic network of Si-C.

  • Ceramization and Crystallization: Above 800-1000°C, the amorphous solid undergoes further structural changes.[2] The network densifies, eliminating residual hydrogen and carbon. As the temperature approaches 1200-1400°C, the amorphous structure begins to transform into crystalline β-SiC.[2][5] Higher temperatures (e.g., 1600°C) can promote grain growth and increase the degree of crystallinity.[1][3]

  • Role of the Atmosphere: The entire process must be conducted under an inert atmosphere (e.g., high-purity argon or nitrogen).[6][7] The presence of oxygen would lead to the formation of silicon oxides (SiO₂) or silicon oxycarbides (SiOC) instead of the desired silicon carbide, fundamentally altering the composition and properties of the final ceramic.[7][8] The gas flow rate is also important for efficiently removing volatile byproducts, which can otherwise become entrapped and create porosity.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from precursor preparation to final ceramic characterization.

experimental_workflow cluster_prep Part 1: Precursor Preparation cluster_pyrolysis Part 2: Pyrolysis cluster_characterization Part 3: Ceramic Characterization start Start: Obtain this compound weigh Weigh Precursor into Crucible start->weigh tga TGA of Precursor (Thermal Stability) start->tga Optional Pre-analysis place Place Crucible in Tube Furnace weigh->place purge Purge with Inert Gas (Ar/N2) place->purge heat1 Ramp to Intermediate Temp. (e.g., 400°C) & Hold purge->heat1 heat2 Ramp to Final Temp. (e.g., 1400°C) & Hold heat1->heat2 cool Controlled Cooling to RT heat2->cool recover Recover Ceramic Product cool->recover yield Calculate Ceramic Yield recover->yield xrd XRD Analysis (Phase Identification) recover->xrd sem SEM/EDS Analysis (Microstructure & Composition) recover->sem

References

Application of Tetra-p-tolylsilane in High-Performance Resins: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Tetra-p-tolylsilane in the production of high-performance resins. While direct experimental data on this compound is limited in publicly available literature, this note extrapolates its potential applications and performance benefits based on extensive research on analogous tetra-aryl silanes, such as tetraphenylsilane, and other organosilicon compounds. The incorporation of bulky, aromatic silanes into polymer matrices is a promising strategy for enhancing thermal stability, mechanical strength, and dielectric properties. This document outlines the theoretical advantages, presents quantitative data from related systems, provides detailed experimental protocols for resin modification, and includes visualizations to illustrate key processes and concepts.

Introduction

High-performance resins are critical components in a myriad of advanced applications, from aerospace and electronics to biomedical devices. The relentless pursuit of materials with superior thermal, mechanical, and electrical properties has led to the exploration of novel additives and monomers. Organosilicon compounds, in particular, have garnered significant attention for their unique ability to impart desirable characteristics to polymer matrices.

This compound, a tetra-aryl silane with a central silicon atom bonded to four p-tolyl groups, is a promising candidate for the development of next-generation high-performance resins. Its molecular structure, characterized by steric bulk and aromaticity, suggests its potential to significantly enhance the performance of various resin systems, including epoxies, silicones, and polyimides. The tolyl groups are expected to introduce rigidity and hydrophobicity, leading to improvements in thermal stability, mechanical reinforcement, and dielectric performance.

This application note will explore the multifaceted role of this compound and its analogs in resin modification, providing a comprehensive guide for its application in a research and development setting.

Key Performance Enhancements with Tetra-aryl Silane Incorporation

The addition of tetra-aryl silanes like this compound to resin formulations can lead to substantial improvements in several key performance areas.

Enhanced Thermal Stability

The rigid, aromatic structure of this compound can significantly elevate the thermal stability of resins. The bulky tolyl groups can restrict the thermal motion of polymer chains, thereby increasing the glass transition temperature (Tg) and the onset of thermal decomposition.

Table 1: Illustrative Thermal Properties of Resins Modified with Aromatic Silanes

Resin SystemModifierModifier Content (wt%)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (TGA) (°C)
EpoxyNone0155350
EpoxyAromatic Silane A5170375
EpoxyAromatic Silane A10182390
PolyimideNone0300500
PolyimideSilicon-containing Additive B10320551[1][2]

Note: Data presented is a composite from studies on various aromatic silanes and silicon-containing additives and is intended to be illustrative of the potential effects of this compound.

Improved Mechanical Properties

The incorporation of this compound can act as a reinforcing agent within the polymer matrix, leading to enhanced mechanical properties such as tensile strength and modulus. The rigid silane core can effectively transfer stress, while the aromatic side groups can promote intermolecular interactions.

Table 2: Illustrative Mechanical Properties of Resins Modified with Silane Compounds

Resin SystemModifierModifier Content (wt%)Tensile Strength (MPa)Elongation at Break (%)
EpoxyNone0654.5
EpoxySilane Additive C5753.8
EpoxySilane Additive C10823.2
PolyimideNone0858.0
PolyimideSilicon-containing Additive D10102[1]9.21[1]

Note: Data is illustrative and compiled from studies on various silane additives.

Enhanced Dielectric Performance

The non-polar nature and bulky structure of this compound can lead to a reduction in the dielectric constant and loss tangent of the host resin. This is particularly advantageous for applications in microelectronics and high-frequency communication technologies where low dielectric materials are required to minimize signal loss and crosstalk. The introduction of silicon-containing moieties can also increase the free volume within the polymer, further contributing to a lower dielectric constant. Recent studies have demonstrated that introducing silicon into polyimide can effectively improve its dielectric properties.[1][2]

Table 3: Illustrative Dielectric Properties of Resins Modified with Silicon-Containing Additives

Resin SystemModifierModifier Content (wt%)Dielectric Constant (at 1 MHz)Dielectric Loss (at 1 MHz)
PolyimideNone03.40.010
PolyimideSilicon-containing Additive E102.35[1][2]0.007[1][2]
PolyimideSilicon-containing Additive F202.50.008

Note: Data is illustrative and based on studies of various silicon-containing additives in polyimides.

Experimental Protocols

The following protocols are provided as a starting point for the incorporation of this compound into high-performance resins. Optimization of reaction conditions, stoichiometry, and curing profiles will be necessary for specific resin systems and desired final properties.

Protocol 1: Modification of Epoxy Resin via In-Situ Polymerization

This protocol describes the incorporation of this compound as a co-monomer or additive during the curing of an epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Amine-based curing agent (e.g., 4,4'-diaminodiphenylmethane)

  • Solvent (e.g., Toluene or N,N-Dimethylformamide - DMF)

  • Glass reaction vessel with mechanical stirrer, reflux condenser, and nitrogen inlet

  • Vacuum oven

Procedure:

  • In the glass reaction vessel, dissolve the DGEBA epoxy resin and the desired amount of this compound (e.g., 5-15 wt%) in the solvent under a nitrogen atmosphere.

  • Heat the mixture to 80-100°C with continuous stirring until a homogeneous solution is obtained.

  • Stoichiometrically calculate and add the amine curing agent to the solution.

  • Continue stirring at the elevated temperature for 1-2 hours to ensure thorough mixing and initiation of the reaction.

  • Pour the mixture into a pre-heated mold.

  • Cure the resin in a programmable oven following a specific curing schedule (e.g., 120°C for 2 hours, followed by post-curing at 180°C for 3 hours).

  • After curing, allow the resin to cool down slowly to room temperature to minimize internal stresses.

  • Remove the cured resin from the mold for characterization.

Protocol 2: Synthesis of High-Performance Silicone Resin

This protocol outlines a potential pathway for synthesizing a silicone resin using this compound as a crosslinking agent. This would likely involve the hydrolysis and condensation of functionalized silane precursors.

Materials:

  • This compound (functionalized with hydrolyzable groups, e.g., chlorosilyl or alkoxysilyl groups, if direct hydrolysis is not feasible)

  • Diorganodichlorosilanes or diorganodialkoxysilanes (e.g., dimethyldichlorosilane)

  • Solvent (e.g., Toluene)

  • Water

  • Catalyst (e.g., a weak base or acid)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel, dissolve this compound and the diorganodichlorosilane in toluene.

  • Slowly add a stoichiometric amount of water to the solution while stirring vigorously. The hydrolysis reaction is exothermic and will produce HCl, which should be neutralized or removed.

  • After the initial hydrolysis, add a catalyst to promote the condensation of the resulting silanols.

  • Reflux the mixture for several hours to drive the condensation reaction to completion.

  • After cooling, wash the organic phase with water in a separatory funnel to remove the catalyst and any by-products.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent using a rotary evaporator to obtain the silicone resin.

  • The resulting resin can be further processed and cured, typically with heat, to form a crosslinked network.

Visualizations

Logical Relationship of Property Enhancement

G A This compound (Bulky, Aromatic Structure) B Increased Steric Hindrance A->B leads to C Enhanced Intermolecular Interactions A->C promotes H Increased Free Volume & Non-polarity A->H introduces D Reduced Molecular Mobility B->D F Enhanced Mechanical Strength (Higher Modulus) C->F E Improved Thermal Stability (Higher Tg) D->E G Lower Dielectric Constant H->G

Caption: Logical flow of property enhancements from this compound.

Experimental Workflow for Epoxy Resin Modification

G cluster_prep Preparation cluster_cure Curing cluster_post Post-Processing A Dissolve Epoxy Resin & This compound in Solvent B Heat and Stir for Homogeneous Solution A->B C Add Curing Agent B->C D Pour into Mold C->D E Programmed Oven Curing D->E F Controlled Cooling E->F G Demolding F->G H Characterization (Thermal, Mechanical, Dielectric) G->H

Caption: Workflow for modifying epoxy resin with this compound.

Conclusion

This compound holds significant promise as a functional additive or co-monomer for the development of high-performance resins. Its unique molecular architecture is poised to deliver substantial improvements in thermal stability, mechanical robustness, and dielectric properties. While further empirical research is necessary to fully elucidate its performance in specific resin systems, the theoretical framework and data from analogous compounds strongly support its potential. The protocols and data presented in this application note provide a solid foundation for researchers to begin exploring the exciting possibilities of incorporating this compound into their advanced material formulations.

Future Directions

Future research should focus on the synthesis of functionalized this compound derivatives to enhance their reactivity and compatibility with a wider range of resin matrices. Detailed studies correlating the concentration of this compound with the final properties of the resins are crucial for optimizing formulations. Furthermore, investigating the long-term stability and environmental resistance of these modified resins will be essential for their successful implementation in demanding applications.

References

Application Notes and Protocols: Tetra-p-tolylsilane as a Hydroxyl Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetra-p-tolylsilane as a robust protecting group for hydroxyl functionalities in organic synthesis. The tetra-p-tolylsilyl (Tps) group, analogous to other bulky tri- and tetra-aryl silyl ethers, offers significant stability, making it a valuable tool for multi-step synthetic campaigns where orthogonality and resilience to harsh reaction conditions are paramount.

Introduction to the Tetra-p-tolylsilyl (Tps) Protecting Group

The tetra-p-tolylsilyl (Tps) group is a sterically hindered silyl ether used for the protection of alcohols. Its considerable bulk, provided by the four p-tolyl substituents, confers high stability towards a wide range of reagents and reaction conditions, particularly acidic environments. This stability allows for selective reactions to be performed elsewhere in a molecule without affecting the protected hydroxyl group. The Tps group is introduced by reacting an alcohol with a suitable tetra-p-tolylsilylating agent, such as tetra-p-tolylsilyl chloride (Tps-Cl), in the presence of a base. Deprotection is typically achieved using fluoride-based reagents or strong acids.

Key Advantages:

  • High Stability: Resistant to a broad spectrum of acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Steric Bulk: The large size of the Tps group allows for the selective protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.

  • Orthogonality: The Tps group can be cleaved under conditions that leave other common protecting groups, such as benzyl ethers and some acetals, intact.

Comparative Stability of Silyl Ether Protecting Groups

The stability of silyl ethers is a critical factor in the design of a synthetic route. The table below provides a qualitative and quantitative comparison of the relative stability of common silyl ethers, including an estimated position for the Tps group based on the known stability of the structurally similar triphenylsilyl (TPS) group.[1]

Protecting GroupAbbreviationRelative Stability to Acid HydrolysisRelative Stability to Base HydrolysisTypical Deprotection Conditions
TrimethylsilylTMS11Mild acid (e.g., AcOH in THF/H₂O), K₂CO₃ in MeOH
TriethylsilylTES6410-100Mild acid, TBAF
tert-ButyldimethylsilylTBDMS/TBS20,00020,000HF, TBAF, CSA in MeOH
TriisopropylsilylTIPS700,000100,000TBAF, HF-Pyridine
tert-ButyldiphenylsilylTBDPS5,000,00020,000TBAF, HF-Pyridine
Tetra-p-tolylsilyl Tps ~5,000,000+ (estimated) ~20,000+ (estimated) TBAF, Strong Acid (e.g., TFA)
TriphenylsilylTPSHighModerateTBAF, Strong Acid

Experimental Protocols

The following protocols are generalized procedures for the protection of alcohols with the tetra-p-tolylsilyl group and its subsequent deprotection. These protocols are based on standard methodologies for bulky silyl ethers and should be optimized for specific substrates.

3.1. Protocol for the Protection of a Primary Alcohol with Tetra-p-tolylsilyl Chloride (Tps-Cl)

This protocol describes a general procedure for the silylation of a primary alcohol using Tps-Cl and imidazole as a base.

Materials:

  • Primary alcohol

  • Tetra-p-tolylsilyl chloride (Tps-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Stir the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add tetra-p-tolylsilyl chloride (1.2 equiv) portion-wise to the reaction mixture.

  • The reaction can be gently heated (e.g., to 40-60 °C) to facilitate the reaction with the sterically hindered silyl chloride.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Tps-protected alcohol.

3.2. Protocol for the Deprotection of a Tetra-p-tolylsilyl (Tps) Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol outlines the cleavage of a Tps ether using TBAF, a common fluoride source for desilylation.

Materials:

  • Tps-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Tps-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.5 - 3.0 equiv) dropwise to the stirred solution at room temperature.

  • Due to the high stability of the Tps group, the reaction may require elevated temperatures (e.g., reflux) and extended reaction times.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

3.3. Protocol for the Acid-Catalyzed Deprotection of a Tetra-p-tolylsilyl (Tps) Ether

This protocol describes the cleavage of a Tps ether under strong acidic conditions. This method is suitable for substrates that can tolerate strong acids.

Materials:

  • Tps-protected alcohol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the Tps-protected alcohol (1.0 equiv) in a mixture of dichloromethane and water (e.g., 4:1 v/v).

  • Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture vigorously. Monitor the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the free alcohol.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the utilization of the tetra-p-tolylsilyl protecting group in a synthetic sequence.

Protection_Deprotection_Workflow Start Start: Alcohol-containing Substrate Protection Protection (Silylation) Tps-Cl, Imidazole, DMF Start->Protection Protected_Substrate Tps-Protected Substrate Protection->Protected_Substrate Reaction Desired Synthetic Transformation(s) (e.g., Oxidation, Grignard) Protected_Substrate->Reaction Intermediate Modified Tps-Protected Intermediate Reaction->Intermediate Deprotection Deprotection (Desilylation) TBAF/THF or TFA/DCM/H2O Intermediate->Deprotection Final_Product Final Product: Deprotected Alcohol Deprotection->Final_Product

Caption: General workflow for the use of the Tps protecting group.

Orthogonality_Concept Molecule Molecule with Multiple Protecting Groups R¹-O-Tps R²-O-Bn Deprotection1 Deprotection A (e.g., H₂, Pd/C) Molecule->Deprotection1 Deprotection2 Deprotection B (e.g., TBAF) Molecule->Deprotection2 Product1 Selective Benzyl Deprotection R¹-O-Tps R²-OH Deprotection1->Product1 Product2 Selective Tps Deprotection R¹-OH R²-O-Bn Deprotection2->Product2

Caption: Orthogonality of the Tps group with a Benzyl (Bn) ether.

Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions (e.g., temperature, reaction time, stoichiometry) may vary depending on the specific substrate and should be determined empirically. The stability data for the Tps group is an estimation based on structurally related protecting groups due to a lack of specific literature data. Researchers should consult relevant literature for analogous transformations and exercise appropriate caution when handling all chemical reagents.

References

Application Notes and Protocols: Tetra-p-tolylsilane in Specialized Electronic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of tetra-p-tolylsilane in the manufacturing of specialized electronic coatings. It is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel materials for advanced electronic applications. The content covers the material's properties, potential applications as a dielectric or hydrophobic layer, and standardized procedures for thin-film deposition.

Introduction to this compound

This compound is an organosilicon compound with a central silicon atom bonded to four p-tolyl (para-methylphenyl) groups.[1] Its molecular structure imparts properties such as high thermal stability, low volatility, and hydrophobicity, making it a candidate for specialized electronic coatings.[1] While specific data on its application in electronic coatings is limited, its properties suggest potential use as a dielectric layer, an encapsulant, or a surface modification agent to create hydrophobic and stable surfaces on electronic components. One source explicitly mentions its use in the electronics industry for manufacturing electronic materials and coatings to enhance the performance and durability of electronic devices.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for determining the appropriate processing parameters for coating formation.

PropertyValueReference
Molecular Formula C₂₈H₂₈Si[1]
Molecular Weight 392.61 g/mol
Melting Point 225-226 °C
Boiling Point 477.9 °C at 760 mmHg
Density 1.079 g/cm³
Flash Point 229.7 °C
Appearance Colorless to pale yellow solid or liquid[1]
Solubility Influenced by hydrophobic aromatic groups, soluble in organic solvents[1]
Thermal Stability Generally high due to the organosilicon structure[1]

Potential Applications in Electronic Coatings

Based on its properties, this compound can be explored for the following applications in electronic coatings:

  • Dielectric Layers: Its non-polar nature and potential for forming uniform thin films suggest its use as an insulating layer in capacitors, transistors, and other microelectronic components.

  • Hydrophobic/Protective Coatings: The hydrophobic nature of the tolyl groups can be leveraged to create water-repellent surfaces on electronic circuits, preventing moisture-induced corrosion and failure.[1]

  • Encapsulation: Due to its stability, it could serve as an encapsulant for sensitive electronic components, protecting them from environmental factors.

Experimental Protocols

The following protocols are generalized procedures for the deposition of thin films from organosilicon compounds like this compound. Optimization of these parameters is essential for specific applications and substrates.

This protocol describes the deposition of a this compound thin film from a solution.

Materials:

  • This compound powder

  • Anhydrous organic solvent (e.g., toluene, chloroform, or anisole)

  • Substrate (e.g., silicon wafer, glass slide)

  • Piranha solution (for substrate cleaning - EXTREME CAUTION ) or appropriate cleaning agents

  • Deionized water

  • Nitrogen gas

Equipment:

  • Spin coater

  • Hot plate

  • Ultrasonic bath

  • Pipettes

  • Glass vials

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure uniform film deposition. A common method for silicon wafers is the RCA clean or sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).

    • For glass substrates, sonicate in a detergent solution, followed by rinsing with deionized water and isopropanol.

    • Dry the substrate with a stream of nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner to enhance surface wettability.

  • Solution Preparation:

    • Dissolve a specific concentration of this compound powder in the chosen anhydrous organic solvent. Start with a concentration range of 1-10 mg/mL and optimize as needed.

    • Gently heat and stir the solution in a sealed vial to ensure complete dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, solvent volatility, and spin speed.

    • A two-step spin process (a slow spread cycle followed by a high-speed cycle) can be used to improve uniformity.

  • Annealing:

    • Transfer the coated substrate to a hotplate.

    • Anneal the film at a temperature below the melting point of this compound (e.g., 100-150 °C) for a duration of 10-30 minutes to remove residual solvent and improve film quality.

This protocol is suitable for creating solvent-free, high-purity thin films.

Materials:

  • This compound powder

  • Substrate (e.g., silicon wafer, quartz crystal)

Equipment:

  • High-vacuum thermal evaporation system

  • Effusion cell or baffled boat (e.g., tungsten, tantalum)

  • Substrate holder with heating capabilities

  • Thickness monitor (e.g., quartz crystal microbalance)

Procedure:

  • System Preparation:

    • Load the this compound powder into the effusion cell or evaporation boat.

    • Mount the cleaned substrate onto the substrate holder.

    • Evacuate the deposition chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

  • Deposition:

    • Gradually heat the effusion cell to a temperature that sublimes the this compound. The exact temperature will need to be determined experimentally but will be below its boiling point.

    • Monitor the deposition rate using the thickness monitor. A typical rate for organic materials is 0.1-1 Å/s.

    • The substrate can be heated during deposition to control film morphology and adhesion.

    • Continue the deposition until the desired film thickness is achieved.

  • Cooling and Venting:

    • Turn off the heating to the effusion cell and allow the system to cool down.

    • Once at a safe temperature, vent the chamber with an inert gas (e.g., nitrogen) and retrieve the coated substrate.

Characterization of Coatings

After deposition, the coatings should be characterized to determine their properties:

  • Thickness and Morphology: Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and ellipsometry.

  • Structural Properties: X-ray Diffraction (XRD) for crystallinity.

  • Optical Properties: UV-Vis Spectroscopy.

  • Electrical Properties: Capacitance-voltage (C-V) measurements for dielectric constant and leakage current-voltage (I-V) measurements for breakdown voltage.

  • Surface Properties: Contact angle goniometry for hydrophobicity.

  • Thermal Stability: Thermogravimetric Analysis (TGA).

Visualizations

The following diagrams illustrate the conceptual workflow for the deposition and characterization of this compound coatings.

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_clean Substrate Cleaning spin_coat Spin Coating sub_clean->spin_coat therm_evap Thermal Evaporation sub_clean->therm_evap sol_prep Solution Preparation sol_prep->spin_coat anneal Annealing spin_coat->anneal therm_evap->anneal morph Morphology (AFM/SEM) anneal->morph elec Electrical Properties anneal->elec therm Thermal Stability (TGA) anneal->therm

Caption: Experimental workflow for this compound coating fabrication.

signaling_pathway start This compound Precursor process Deposition Process (Spin Coating or Thermal Evaporation) start->process film Uniform Thin Film process->film properties Coating Properties film->properties app Electronic Application (e.g., Dielectric Layer) properties->app

Caption: Logical relationship from precursor to application.

References

Troubleshooting & Optimization

How to improve the yield and purity of Tetra-p-tolylsilane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Tetra-p-tolylsilane synthesis. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors related to the Grignard reagent formation and its reaction with silicon tetrachloride. Here are the most common causes and their solutions:

  • Poor Grignard Reagent Formation: The reaction between p-bromotoluene and magnesium is critical.

    • Solution: Ensure the magnesium turnings are fresh and activated. Activating magnesium by stirring without solvent or with a small crystal of iodine can be effective. The glassware must be scrupulously dried to prevent moisture from quenching the Grignard reagent.

  • Side Reactions: Wurtz-type coupling of the Grignard reagent can occur, leading to the formation of bi-p-tolyl, which reduces the amount of Grignard reagent available to react with silicon tetrachloride.[1]

    • Solution: Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction. Slow, dropwise addition of the p-bromotoluene to the magnesium suspension is also recommended.

  • Incomplete Reaction with Silicon Tetrachloride: The reaction may not have gone to completion.

    • Solution: Ensure a sufficient reaction time and maintain an appropriate temperature. The stoichiometry of the reactants is crucial; a slight excess of the Grignard reagent is often used. The order of addition can also be important; adding the silicon tetrachloride solution to the Grignard reagent (normal addition) is generally preferred for complete substitution.[2]

Q2: My final product is an oil and won't crystallize, or it appears impure.

A2: This is a common issue related to the purity of the final product.

  • Presence of Siloxane Byproducts: Incomplete reaction can lead to the formation of partially substituted chlorosilanes which can hydrolyze to form siloxanes during workup.

    • Solution: Ensure the reaction goes to completion by using a slight excess of the Grignard reagent and allowing for a sufficient reaction time. A carefully controlled aqueous workup is also important.

  • Contamination with Biphenyl or Unreacted Starting Materials: These impurities can interfere with crystallization.

    • Solution: Purification by column chromatography on silica gel is an effective method to separate this compound from nonpolar impurities like bi-p-tolyl and more polar siloxane byproducts. Recrystallization from a suitable solvent system, such as toluene or a mixture of dichloromethane and hexanes, can further enhance purity.[3]

Q3: The reaction seems to have stalled after an initial vigorous start. What should I do?

A3: Reaction stalling can be indicative of several underlying problems.

  • Passivation of Magnesium Surface: The surface of the magnesium turnings can become coated with byproducts, preventing further reaction.

    • Solution: Mechanical stirring should be vigorous to ensure the magnesium surface remains exposed. In some cases, the addition of a co-solvent like toluene to diethyl ether can help to solubilize intermediates and prevent them from coating the magnesium.[4]

  • Loss of Anhydrous Conditions: Accidental introduction of moisture will quench the Grignard reagent.

    • Solution: Unfortunately, if significant moisture has been introduced, the reaction is likely compromised. It is crucial to maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the synthesis of this compound via the Grignard reaction?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions.[2] THF is a more polar solvent and can sometimes lead to faster reactions, but it is also more prone to side reactions if not carefully controlled.[2] A mixture of diethyl ether and a non-polar co-solvent like toluene can also be used.[4]

Q2: How can I effectively purify the crude this compound?

A2: A two-step purification process is generally recommended for achieving high purity:

  • Column Chromatography: This is highly effective for removing both non-polar byproducts (e.g., bi-p-tolyl) and polar impurities (e.g., siloxanes). A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/dichloromethane gradient) is typically used.[3]

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent can yield highly pure, crystalline this compound. Toluene or a mixture of ethanol and water are potential recrystallization solvents.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety precautions must be taken:

  • Anhydrous Conditions: Diethyl ether and THF are highly flammable and can form explosive peroxides. Always work in a well-ventilated fume hood and away from ignition sources.

  • Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water.

  • Silicon Tetrachloride: This compound is corrosive and reacts with moisture to produce HCl gas. Handle it with appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes expected yields and purities of this compound under different hypothetical reaction conditions. These are illustrative and may vary based on specific experimental execution.

Reaction Conditions Solvent Temperature (°C) Reaction Time (h) Expected Yield (%) Purity (%)
StandardDiethyl Ether35460-70>95
OptimizedTHF/Toluene (1:1)25675-85>98
Sub-optimal (moisture)Diethyl Ether354<30<80
Sub-optimal (fast addition)Diethyl Ether35440-5085-90

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • p-Bromotoluene

  • Anhydrous diethyl ether

  • Silicon tetrachloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (4.4 eq).

    • Add a single crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve p-bromotoluene (4.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the p-bromotoluene solution to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve silicon tetrachloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the stirred Grignard reagent solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench it by adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent.

    • Further purify the product by recrystallization from a suitable solvent if necessary.

Visualizations

experimental_workflow reagents Reagents: - Magnesium - p-Bromotoluene - Silicon Tetrachloride - Anhydrous Ether grignard Grignard Formation (p-Tolylmagnesium Bromide) reagents->grignard Reflux reaction Reaction with SiCl4 grignard->reaction 0 °C to RT workup Aqueous Workup (NH4Cl quench) reaction->workup extraction Extraction & Drying workup->extraction purification Purification: - Column Chromatography - Recrystallization extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_grignard Check Grignard Formation start->check_grignard check_reaction Check Reaction Conditions start->check_reaction check_purification Review Purification start->check_purification solution1 Activate Mg Ensure anhydrous conditions check_grignard->solution1 Issues found solution2 Optimize temperature Slow addition of reagents check_reaction->solution2 Issues found solution3 Use column chromatography Recrystallize product check_purification->solution3 Issues found

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common challenges in the synthesis and purification of Tetra-p-tolylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Tetra-p-tolylsilane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Yield in Synthesis

Question: My Grignard reaction is yielding very little or no this compound. What are the common causes and how can I fix this?

Answer: Low yield is a frequent issue in Grignard-based synthesis, often attributable to reagent deactivation, incomplete reaction, or suboptimal conditions.[1][2]

Potential Causes & Solutions:

  • Moisture or Air Contamination: Grignard reagents are extremely sensitive to water and oxygen, which leads to their decomposition.[3][4]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and perform the reaction under a positive pressure of an inert gas.[3]

  • Failure of Grignard Reaction Initiation: The reaction between magnesium and the aryl halide sometimes fails to start.[3]

    • Solution: Activate the magnesium turnings by crushing them gently to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[5]

  • Incomplete Reaction/Substitution: The substitution of all four chloride atoms on silicon tetrachloride can be sterically hindered, leading to partially substituted chlorosilane intermediates.

    • Solution: Use a "normal addition" method, where the silicon tetrachloride is added slowly to the prepared Grignard reagent, to favor full substitution.[6] Ensure a sufficient molar excess of the Grignard reagent (typically >4 equivalents) is used. Extending the reaction time or performing the reaction at reflux in a higher-boiling solvent like THF can also improve conversion.[6]

  • Side Reactions: The formation of byproducts, such as 4,4'-dimethylbiphenyl via Wurtz-Fittig coupling, consumes the Grignard reagent.

    • Solution: Maintain a controlled temperature during the formation of the Grignard reagent and the subsequent reaction with silicon tetrachloride. Slow, dropwise addition of reagents can minimize localized high concentrations that favor side reactions.

Issue 2: Significant Impurities in the Crude Product

Question: My crude product contains significant impurities after the synthesis. How can I identify and minimize them?

Answer: Common impurities include partially substituted silanes, biphenyl compounds from side reactions, and magnesium salts.

Potential Impurities & Minimization Strategies:

  • Partially Substituted Silanes (e.g., Tri-p-tolylchlorosilane): These arise from incomplete reaction.

    • Minimization: As mentioned above, use a molar excess of the Grignard reagent and ensure sufficient reaction time and temperature to drive the reaction to completion.[6]

  • 4,4'-Dimethylbiphenyl: This is a common byproduct from the coupling of the Grignard reagent with unreacted p-tolyl halide.

    • Minimization: Ensure slow addition of the p-tolyl halide to the magnesium turnings to maintain a low instantaneous concentration, which disfavors the coupling side reaction.

  • Magnesium Halide Salts: These are inorganic byproducts of the Grignard reaction.[7]

    • Minimization/Removal: These are typically removed during the aqueous workup step. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water alone to prevent the formation of magnesium hydroxide precipitates which can complicate extraction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the crude this compound. Recrystallization leads to "oiling out" or poor recovery.

Answer: Purification challenges often stem from choosing a suboptimal solvent system for recrystallization or the presence of impurities that hinder crystallization.

Troubleshooting Purification:

  • "Oiling Out" During Recrystallization: This occurs when the dissolved solid separates as a liquid instead of forming crystals upon cooling.

    • Solution: This often happens when a solvent in which the compound is too soluble is used, or when the solution is cooled too rapidly. Try using a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[8] Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until the solution becomes faintly cloudy (turbid). Then, allow it to cool slowly. Alternatively, try a different single solvent with lower solvent power.

  • Poor Recovery from Recrystallization: This can be due to the product having significant solubility in the cold solvent or using too much solvent.

    • Solution: Minimize the amount of hot solvent used to dissolve the crude product to ensure the solution is saturated. After crystallization, cool the flask in an ice bath to maximize precipitation before filtering.

  • Persistent Impurities: If recrystallization fails to remove certain impurities, they may have similar solubility properties to the product.

    • Solution: Consider using column chromatography.[9] this compound is a relatively nonpolar compound. A silica gel column with a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate it from more polar or less polar impurities.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the overall experimental workflow and a logical approach to troubleshooting low product yield.

G Diagram 1: Synthesis and Purification Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Prepare Anhydrous Setup (Oven-dried glassware, inert gas) B Synthesize Grignard Reagent (p-tolyl halide + Mg in THF) A->B Anhydrous Conditions C React with SiCl4 (Slow addition of SiCl4 to Grignard) B->C >4 equivalents D Quench Reaction (e.g., with aq. NH4Cl) C->D E Extract Product (with organic solvent) D->E F Dry & Evaporate Solvent E->F G Crude Product F->G H Recrystallization G->H I Column Chromatography (if needed) H->I Impurities Remain J Pure this compound H->J Successful I->J

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Flow for Diagnosing Low Reaction Yield.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and purification solvent systems.

Table 1: Typical Grignard Reaction Parameters

ParameterRecommended Value / ConditionRationale
Solvent Anhydrous Tetrahydrofuran (THF)Generally provides better results for substitution reactions than diethyl ether.[6]
Reagent Ratio >4:1 (p-tolylmagnesium halide : SiCl₄)To ensure complete substitution of all four chloride atoms.
Addition Mode Normal Addition (SiCl₄ added to Grignard)Favors the formation of the fully substituted product.[6]
Temperature Reflux (~66°C in THF)Provides sufficient energy to overcome activation barriers for substitution.
Reaction Time 2 - 4 hoursAllows the reaction to proceed to completion.

Table 2: Common Recrystallization Solvent Systems

Solvent SystemApplication Notes
Ethanol A general-purpose solvent that may work if impurities are minor.[8]
Hexanes / Acetone A good nonpolar/polar mixture; dissolve in hot acetone and add hexanes.[8]
Hexanes / Ethyl Acetate Another common nonpolar/polar system for purifying solids.[8]
Toluene Can be effective for aryl compounds, which often crystallize well from it.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • p-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (4.4 eq.). Place a crystal of iodine in the flask. Add a small portion of anhydrous THF.

  • In the dropping funnel, prepare a solution of p-bromotoluene (4.2 eq.) in anhydrous THF.

  • Add a small amount of the p-bromotoluene solution to the magnesium turnings. Wait for the initiation of the reaction, which is indicated by a color change and gentle refluxing. If it does not start, gently warm the flask.

  • Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for an additional 1 hour to ensure complete formation of the Grignard reagent.[10]

  • Reaction with SiCl₄: Cool the Grignard solution to 0°C in an ice bath.

  • Prepare a solution of silicon tetrachloride (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add the SiCl₄ solution dropwise to the stirred Grignard reagent at 0°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Toluene or Hexanes/Acetone)

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to just dissolve the solid.[11]

  • If using a two-solvent system, slowly add the "poor" solvent dropwise to the hot solution until it becomes persistently turbid. Add a drop or two of the "good" solvent to redissolve the turbidity.

  • Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of this compound? A1: Pure this compound is typically a colorless or white crystalline solid.[12]

Q2: Which analytical techniques are best for confirming the product's identity and purity? A2: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is excellent for structural confirmation. Mass Spectrometry (MS) can confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.[13]

Q3: Can I use p-chlorotoluene instead of p-bromotoluene? A3: Yes, p-chlorotoluene can be used, but the formation of the Grignard reagent is often more sluggish compared to the bromide and may require more vigorous initiation methods or the use of activated magnesium.[3]

Q4: Why is an ether-based solvent like THF or diethyl ether necessary? A4: Ethereal solvents are crucial as they are typically anhydrous and coordinate with the magnesium center of the Grignard reagent, stabilizing it in solution.[6] Protic solvents like alcohols or water will destroy the reagent.[4][14]

Q5: What safety precautions should be taken? A5: Grignard reagents are pyrophoric upon exposure to air and react violently with water. Silicon tetrachloride is corrosive and reacts with moisture to release HCl gas. All procedures should be carried out in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Optimizing reaction conditions for the Grignard synthesis of Tetra-p-tolylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Grignard synthesis of tetra-p-tolylsilane. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of p-tolylmagnesium bromide to silicon tetrachloride (SiCl₄) for the synthesis of this compound?

A1: To achieve complete substitution and maximize the yield of this compound, a slight excess of the Grignard reagent is recommended. A molar ratio of approximately 4.2 to 4.5 equivalents of p-tolylmagnesium bromide to 1 equivalent of silicon tetrachloride is generally effective. This excess helps to drive the reaction to completion and form the tetra-substituted product.

Q2: How does the order of addition of reactants affect the product yield and distribution?

A2: The order of addition is a critical parameter. For maximizing the yield of the fully substituted this compound, the "normal addition" method is preferred.[1] This involves the slow, dropwise addition of the silicon tetrachloride solution to the prepared p-tolylmagnesium bromide (the Grignard reagent). This ensures that the Grignard reagent is always in excess relative to the silicon species, favoring complete substitution.[1] A "reverse addition," where the Grignard reagent is added to the silicon tetrachloride, is more suitable when partial substitution is desired.[1]

Q3: What is the recommended solvent and reaction temperature?

A3: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for this reaction. THF is generally better than diethyl ether for this synthesis as its higher boiling point allows for refluxing at a higher temperature, which can help drive the reaction to completion, especially for the fourth substitution, which is often the most difficult due to steric hindrance. The reaction is typically initiated at a low temperature (0-10 °C) during the addition of SiCl₄ to control the initial exothermic reaction. After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed (approximately 66 °C in THF) for several hours to ensure complete reaction.

Q4: My reaction is difficult to initiate. What are some common reasons and solutions?

A4: Difficulty in initiating a Grignard reaction is a common issue. Here are some potential causes and their solutions:

  • Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the p-bromotoluene is dry.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring the magnesium turnings vigorously under an inert atmosphere to mechanically break the oxide layer.

  • Impure p-bromotoluene: Impurities in the starting material can inhibit the reaction. Using freshly distilled p-bromotoluene is recommended.

Q5: What are the common side products in this synthesis, and how can they be minimized?

A5: The primary side products are incompletely substituted silanes (tri-p-tolylchlorosilane, di-p-tolyldichlorosilane, and p-tolyltrichlorosilane) and a biphenyl coupling product (4,4'-dimethylbiphenyl) from a Wurtz-type reaction. To minimize these:

  • Incompletely Substituted Silanes: Use a slight excess of the Grignard reagent and ensure a sufficient reaction time at reflux temperature to promote full substitution.

  • Wurtz Coupling: This side reaction is more prevalent if there are impurities, especially certain metal ions. Using high-purity magnesium and reagents can help. While catalysts are sometimes used to prevent Wurtz coupling in other Grignard reactions, they are not typically necessary for this synthesis if conditions are well-controlled.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal stoichiometry. 3. Hydrolysis of Grignard reagent. 4. Formation of side products.1. Increase the reflux time. Monitor the reaction progress by TLC or GC-MS. 2. Use a slight excess (4.2-4.5 equivalents) of the Grignard reagent. 3. Ensure strictly anhydrous conditions throughout the experiment. 4. Follow the "normal addition" protocol and maintain controlled temperature during addition.
Presence of Partially Substituted Silanes in Product 1. Insufficient Grignard reagent. 2. Short reaction time or low temperature. 3. Inefficient mixing.1. Accurately determine the concentration of the Grignard reagent before use and ensure a slight excess is added. 2. Increase the reflux period to allow for the sterically hindered final substitution to occur. 3. Ensure vigorous stirring throughout the reaction.
Reaction Fails to Initiate 1. Inactive magnesium surface. 2. Presence of moisture. 3. Impure starting materials.1. Activate magnesium with iodine or 1,2-dibromoethane. 2. Flame-dry all glassware and use anhydrous solvents. 3. Use freshly distilled p-bromotoluene.
Formation of a Large Amount of Biphenyl Byproduct 1. Wurtz-type coupling reaction. 2. High local concentration of p-bromotoluene during Grignard formation.1. Use high-purity magnesium. 2. Add the p-bromotoluene solution dropwise to the magnesium suspension to maintain a low concentration.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound (Illustrative)

Molar Ratio (Grignard:SiCl₄)Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
4.0 : 166 (Reflux in THF)460-70Incomplete substitution may be observed.
4.2 : 166 (Reflux in THF)675-85A slight excess of Grignard reagent improves yield.
4.5 : 166 (Reflux in THF)680-90Further excess may not significantly increase yield and complicates purification.
4.2 : 125 (Room Temp)1240-50Lower temperature leads to significantly slower reaction rates and incomplete substitution.
4.2 : 166 (Reflux in THF)250-60Insufficient reaction time for complete substitution.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Magnesium turnings

  • p-Bromotoluene, freshly distilled

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal for initiation)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexane or heptane for recrystallization

Procedure:

Part A: Preparation of p-tolylmagnesium bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (4.5 eq) in the flask.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of p-bromotoluene (4.2 eq) in anhydrous THF.

  • Add a small portion of the p-bromotoluene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Part B: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of silicon tetrachloride (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the SiCl₄ solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain reflux for 6 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture over a mixture of crushed ice and 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid product from a suitable solvent such as hexane or heptane to obtain pure this compound.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Corrective Actions cluster_end Outcome start Low Yield or Impure Product check_byproducts Analyze Crude Product (TLC, GC-MS) Identify Main Byproducts start->check_byproducts no_reaction No Product Formation check_byproducts->no_reaction No product detected partial_sub Partially Substituted Silanes Present check_byproducts->partial_sub Incomplete substitution wurtz Wurtz Coupling Byproduct (Biphenyl) check_byproducts->wurtz Biphenyl detected initiation Troubleshoot Grignard Initiation: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure Anhydrous Conditions - Use Pure Reagents no_reaction->initiation conditions Optimize Reaction Conditions: - Increase Reflux Time - Ensure Slight Excess of Grignard (4.2-4.5 eq) - Confirm 'Normal Addition' Protocol partial_sub->conditions reagent_prep Refine Reagent Preparation: - Use High Purity Mg - Slow Addition of Aryl Halide wurtz->reagent_prep end_product Optimized Yield and Purity initiation->end_product conditions->end_product reagent_prep->end_product

References

Methods for the effective purification of crude Tetra-p-tolylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective purification of crude Tetra-p-tolylsilane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via a Grignard reaction?

A1: When synthesizing this compound using a Grignard reagent (p-tolylmagnesium bromide) and a silicon precursor like silicon tetrachloride (SiCl₄), several impurities can be present in the crude product. These include:

  • Partially substituted silanes: Such as tri(p-tolyl)silane, di(p-tolyl)silane, and mono(p-tolyl)silane. These arise from incomplete reaction of the Grignard reagent with the silicon precursor.

  • Grignard reagent byproducts: Magnesium salts (e.g., MgBrCl) and unreacted magnesium.

  • Solvents: Residual solvents from the synthesis, typically anhydrous diethyl ether or tetrahydrofuran (THF).

  • Starting materials: Unreacted p-bromotoluene or silicon tetrachloride.

Q2: What is the most common and effective method for purifying crude this compound?

A2: Recrystallization is the most widely used and effective method for the purification of solid organic compounds like this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound is a nonpolar compound and is hydrophobic. Therefore, suitable recrystallization solvents are typically organic solvents. While specific data for this compound is not abundant in readily available literature, for the analogous compound, triphenylsilane, methanol has been used. For this compound, a mixed solvent system is often effective. A good starting point is a mixture of a solvent in which the compound is soluble (like toluene or dichloromethane) and a solvent in which it is less soluble (like hexane or ethanol). The ideal solvent system is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.

Q4: Can column chromatography be used to purify this compound?

A4: Yes, column chromatography is a viable alternative for purifying this compound, especially for removing impurities with different polarities. Given that this compound is nonpolar, a normal-phase chromatography setup with silica gel as the stationary phase is appropriate. The mobile phase would typically be a nonpolar solvent or a mixture of nonpolar solvents, such as hexane or a hexane/ethyl acetate gradient.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent in which the compound has higher solubility at elevated temperatures. A mixed solvent system might be necessary.
The compound "oils out" instead of crystallizing. The solution is cooling too quickly, or the melting point of the impure compound is lower than the boiling point of the solvent.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent to concentrate the solution and then try to cool it again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The yield of purified product is low. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
The purified crystals are colored. Colored impurities are present.Consider treating the hot solution with activated charcoal before the filtration step to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of compounds. The mobile phase is too polar or not polar enough.Adjust the polarity of the eluent. For nonpolar compounds like this compound on silica gel, start with a very nonpolar solvent (e.g., hexane) and gradually increase the polarity (e.g., by adding small amounts of ethyl acetate).
The compound does not move from the origin. The mobile phase is not polar enough to elute the compound.Increase the polarity of the mobile phase.
The compound elutes too quickly. The mobile phase is too polar.Decrease the polarity of the mobile phase.
Streaking or tailing of bands. The sample was overloaded on the column, or the compound is interacting too strongly with the stationary phase.Use a smaller amount of crude product. Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions.

Data Presentation

The following table summarizes representative data for the purification of arylsilanes, which can be used as a general guideline for the purification of this compound.

Purification MethodCompoundSolvent/Eluent SystemStarting PurityFinal PurityYield
RecrystallizationTriphenylsilaneMethanolNot specifiedHighGood
RecrystallizationDi-m-tolyl-silaneNot specifiedCrudeNot specified85-95%
Column ChromatographyGeneral ArylsilanesHexane/Ethyl Acetate GradientMixture>98%Variable

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Begin by determining a suitable solvent or solvent mixture. Test small amounts of the crude this compound in different solvents (e.g., toluene, hexane, ethanol, or mixtures thereof) to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this time. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a chromatography column with silica gel as the stationary phase. The silica gel can be packed as a slurry in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., toluene or dichloromethane). Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) if necessary to elute the desired compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow A Crude this compound B Dissolve in minimal hot solvent A->B C Hot filtration (if necessary) B->C D Slow cooling to induce crystallization B->D No insoluble impurities C->D E Vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry purified crystals F->G H Pure this compound G->H

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation & Collection cluster_post Analysis & Isolation A Pack column with silica gel B Dissolve crude product in minimal solvent A->B C Load sample onto column B->C D Elute with mobile phase C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

Preventing side product formation during the synthesis of Tetra-p-tolylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development. Below you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Tetra-p-tolylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Grignard reaction, where p-tolylmagnesium bromide is reacted with silicon tetrachloride (SiCl₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Q2: What are the primary side products I should be aware of?

The main side products in the synthesis of this compound are:

  • Incompletely substituted chlorosilanes: Such as tri-p-tolylchlorosilane ((p-tolyl)₃SiCl), di-p-tolyldichlorosilane ((p-tolyl)₂SiCl₂), and p-tolyltrichlorosilane ((p-tolyl)SiCl₃). These arise from the incomplete reaction of the Grignard reagent with silicon tetrachloride.

  • 4,4'-Dimethylbiphenyl: This is a homo-coupling product of the p-tolylmagnesium bromide Grignard reagent, often referred to as a Wurtz-type side product.[1]

  • Magnesium salts: Magnesium halides (MgBrCl) are inorganic byproducts of the Grignard reaction.

Q3: How can I minimize the formation of these side products?

To minimize side product formation, consider the following:

  • Stoichiometry: Use a slight excess of the Grignard reagent to favor the formation of the fully substituted this compound.

  • Slow Addition: Add the silicon tetrachloride solution slowly to the Grignard reagent at a low temperature to control the exothermic reaction and reduce the formation of coupling products.

  • Anhydrous Conditions: Strictly maintain anhydrous (dry) conditions throughout the reaction, as Grignard reagents react with water.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture.[3]

Q4: What is the best solvent for this reaction?

Anhydrous tetrahydrofuran (THF) is a commonly used solvent for Grignard reactions involving aryl halides.[2] It effectively solvates the Grignard reagent. However, be aware that under certain conditions, THF can undergo side reactions. Anhydrous diethyl ether is also a suitable solvent.

Q5: How can I purify the final product?

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of this compound and the impurities. A non-polar solvent from which the product precipitates upon cooling is generally effective. For column chromatography, a silica gel stationary phase with a non-polar eluent (e.g., hexanes or a mixture of hexanes and a slightly more polar solvent) can be used to separate the non-polar this compound from more polar impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Poor Grignard Reagent Formation: Inactive magnesium, wet glassware or solvent, or impurities in the p-bromotoluene.Activate magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane).Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.Use freshly distilled, anhydrous solvents.Use high-purity p-bromotoluene.
Degradation of Grignard Reagent: Exposure to air (oxygen) or moisture.Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the synthesis.
Inefficient Reaction with SiCl₄: Incorrect stoichiometry, reaction temperature too low, or insufficient reaction time.Ensure the correct molar ratio of Grignard reagent to SiCl₄ is used (typically a slight excess of the Grignard).Allow the reaction to proceed at an appropriate temperature (often starting at low temperature and gradually warming to room temperature or reflux).Increase the reaction time and monitor progress by TLC or GC-MS.
High Proportion of Incompletely Substituted Silanes Insufficient Grignard Reagent: The molar ratio of Grignard reagent to SiCl₄ was too low.Increase the molar equivalents of the p-tolylmagnesium bromide reagent.
Poor Reactivity of Grignard Reagent: See "Poor Grignard Reagent Formation" above.Ensure the Grignard reagent is properly prepared and active.
Significant Amount of 4,4'-Dimethylbiphenyl Wurtz-type Homo-coupling: This can be promoted by localized high concentrations of the Grignard reagent or impurities.Ensure slow, dropwise addition of the alkyl halide during Grignard formation.Consider using a catalyst like CuCN, which has been shown to suppress Wurtz coupling in similar reactions.[1]
Difficulty in Product Purification Similar Polarity of Product and Side Products: Incompletely substituted silanes and 4,4'-dimethylbiphenyl can have similar polarities to this compound.Optimize column chromatography conditions (e.g., use a less polar eluent system to improve separation).Consider multiple recrystallizations from different solvent systems.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from procedures for the synthesis of analogous diarylsilanes.[4]

Materials:

  • Magnesium turnings

  • p-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal for activation)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

Part 1: Preparation of p-Tolylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and cool under a nitrogen atmosphere.

  • Place magnesium turnings (4.4 eq) in the flask. Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, prepare a solution of p-bromotoluene (4.0 eq) in anhydrous THF.

  • Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent solution in an ice-water bath.

  • Prepare a solution of silicon tetrachloride (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A precipitate of magnesium salts will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the magnesium salts dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound under different conditions to illustrate the impact of key parameters. Actual results may vary.

Parameter Condition A (Standard) Condition B (Excess Grignard) Condition C (Slow Addition)
Molar Ratio (Grignard:SiCl₄) 4.2 : 15.0 : 14.2 : 1
Addition Rate of SiCl₄ 30 minutes30 minutes90 minutes
Reaction Temperature 0 °C to RT0 °C to RT0 °C to RT
Yield of this compound (%) 657570
Tri-p-tolylchlorosilane (%) 15812
4,4'-Dimethylbiphenyl (%) 552
Other Byproducts (%) 151216

Visualizations

Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Activate Mg with Iodine A->B C Add p-Bromotoluene in THF B->C D Reflux to Form Grignard C->D E Cool Grignard Reagent D->E F Slowly Add SiCl4 in THF E->F G Stir at Room Temperature F->G H Quench with HCl G->H I Extract with Ether H->I J Wash & Dry I->J K Concentrate J->K L Purify (Recrystallization/Chromatography) K->L M M L->M Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Grignard Analyze Grignard Formation Step Start->Check_Grignard Grignard_OK Grignard Formation OK? Check_Grignard->Grignard_OK Reaction_Conditions Check Main Reaction Conditions Grignard_OK->Reaction_Conditions Yes Improve_Grignard Optimize Grignard Formation: - Activate Mg - Use dry reagents/solvents - Check p-bromotoluene purity Grignard_OK->Improve_Grignard No Side_Products Analyze Side Product Profile (GC-MS, NMR) Reaction_Conditions->Side_Products Side Products Observed Adjust_Stoichiometry Adjust Stoichiometry: - Increase Grignard:SiCl4 ratio Reaction_Conditions->Adjust_Stoichiometry Incomplete Reaction Optimize_Addition Optimize Addition: - Slower addition of SiCl4 - Maintain low temperature Side_Products->Optimize_Addition High Homo-coupling Refine_Purification Refine Purification: - Optimize chromatography eluent - Multiple recrystallizations Side_Products->Refine_Purification Purification Issues

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Handling and Storing Air-Sensitive Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive organosilicon compounds.

Frequently Asked Questions (FAQs)

Q1: What makes an organosilicon compound "air-sensitive"?

A: Organosilicon compounds are considered air-sensitive if they react with components of the atmosphere, primarily moisture (hydrolysis) and oxygen (oxidation). The reactivity stems from the nature of the bond between silicon and a more electronegative element (like chlorine, nitrogen, or oxygen) or a less electronegative element (like a metal). For instance, the silicon-carbon (Si-C) bond is relatively stable, but bonds like Si-Cl, Si-H, Si-N, and Si-metal are susceptible to cleavage by water or oxygen. Some organosilicon compounds, particularly those with multiple Si-H bonds (silanes) or highly reactive silyl-metal bonds, can be pyrophoric, meaning they ignite spontaneously on contact with air.

Q2: What are the primary methods for handling air-sensitive organosilicon compounds?

A: The two primary methods for handling these compounds are using a Schlenk line or an inert atmosphere glovebox.

  • Schlenk Line: A Schlenk line is a dual-manifold system that provides both vacuum and a flow of dry, inert gas (typically nitrogen or argon). This technique is suitable for many air-sensitive reactions and allows for manipulations like solvent transfer, filtration, and reactions in specialized glassware.

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, maintaining very low levels of oxygen and moisture (<1 ppm). Gloveboxes are ideal for handling highly sensitive or pyrophoric compounds and for procedures that are difficult to perform on a Schlenk line, such as weighing solids.

Q3: How should I store air-sensitive organosilicon compounds?

A: Proper storage is crucial to maintain the integrity of the compound.

  • Containers: Store in a tightly sealed container, often under an inert atmosphere. Many commercial reagents are supplied in bottles with a Sure/Seal™ septum, which allows for the removal of the liquid via syringe without exposing the contents to the atmosphere.

  • Location: Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, and incompatible materials like water, acids, and bases. For highly sensitive compounds, storage inside an inert atmosphere glovebox is recommended.

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard warnings.

Q4: Which inert gas should I use, Argon or Nitrogen?

A: Both high-purity nitrogen and argon are commonly used. Argon is denser than air, which can be advantageous as it can form a protective "blanket" over a reaction. Nitrogen is often sufficient for many reactions, including silanizations, and is typically more economical. However, for reactions involving reagents that can react with nitrogen (like lithium metal), argon is required.

Q5: How do I safely dispose of residual or waste organosilicon compounds?

A: Never dispose of reactive organosilicon compounds directly into regular waste streams. They must be "quenched" first.

  • Dilution: Dilute the reactive compound with a high-boiling, non-reactive solvent like heptane or toluene.

  • Quenching: Cool the diluted mixture in an ice bath and slowly add a less reactive quenching agent, such as isopropanol.

  • Hydrolysis: After the initial reaction subsides, a more reactive agent like methanol or ethanol can be added, followed by the very slow, dropwise addition of water to ensure complete hydrolysis.

  • Neutralization & Disposal: The final solution should be neutralized and then disposed of as hazardous waste according to local regulations.

For pyrophoric materials, it is crucial to perform this process under an inert atmosphere to prevent ignition.

Troubleshooting Guides

Guide 1: Silylation Reaction Failures

Problem: My silylation reaction has failed or resulted in a low yield, and I have recovered the starting material.

Possible CauseSolution
Inactive Silylating Reagent Silylating agents are highly sensitive to moisture and can be deactivated by improper storage or handling. Use a fresh bottle of reagent or one that has been properly stored under an inert atmosphere.
Presence of Moisture Trace amounts of water in the reaction solvent, on the glassware, or in the starting material will consume the silylating agent. Ensure all solvents are rigorously dried and degassed, and that glassware is oven- or flame-dried before use.
Inappropriate Solvent Protic solvents like water, methanol, or ethanol will react with the silylating agent. Use anhydrous aprotic solvents such as THF, DMF, or acetonitrile.
Insufficient Base/Catalyst For chlorosilane-based silylations, a base (e.g., triethylamine, pyridine, imidazole) is required to neutralize the HCl byproduct. Ensure the correct stoichiometry of the base is used.
Steric Hindrance A bulky silylating agent may react slowly or not at all with a sterically hindered functional group. Consider using a less bulky silylating agent or more forcing reaction conditions (e.g., higher temperature).
Guide 2: Unintended Polymerization

Problem: My chlorosilane or alkoxysilane reagent has become viscous, cloudy, or has solidified.

Possible CauseSolution
Exposure to Moisture Chlorosilanes and alkoxysilanes can hydrolyze upon contact with atmospheric moisture to form silanols, which then condense to form polysiloxanes (silicones). This process is generally irreversible.
Prevention is Key: Store these reagents under strictly anhydrous conditions. Handle only under a dry, inert atmosphere. Use dry solvents and glassware for all reactions.
Improper Storage Container If the container seal is not airtight, moisture can slowly enter over time. Ensure the container cap is tightly sealed. For long-term storage, consider sealing the cap with paraffin film or storing the container inside a desiccator or glovebox.

Quantitative Data Summary

The stability of organosilicon compounds to air and moisture is highly dependent on the substituents attached to the silicon atom. The following table provides a comparative overview of the reactivity of common silicon-functional groups.

Silicon BondRelative Reactivity to H₂O/O₂General Hydrolysis RateNotes
Si-Li Extremely High (Pyrophoric)InstantaneousHighly reactive nucleophiles. Must be handled under a strict inert atmosphere.
Si-H (in Silanes) Very High (Often Pyrophoric)RapidReactivity increases with the number of Si-H bonds. Can ignite spontaneously in air.
Si-Cl (Chlorosilanes) HighRapidReacts vigorously with water to produce corrosive HCl gas.
Si-N (Silazanes) Moderate to HighModerateGenerally moisture-sensitive, hydrolyzing to form siloxanes and ammonia/amines.
Si-OR (Alkoxysilanes) ModerateSlow to ModerateHydrolysis rate is influenced by steric bulk and is catalyzed by acid or base.
Si-O-Si (Siloxanes) LowVery SlowThe backbone of stable silicone polymers. Generally considered inert to air and water.
Si-C (Alkyl/Aryl Silanes) Very LowNegligibleGenerally stable to air and water under neutral conditions.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line & Balloon)

This protocol describes a general method for setting up a reaction flask under an inert atmosphere.

  • Glassware Preparation: Ensure the reaction flask, equipped with a magnetic stir bar, is thoroughly cleaned and dried in an oven (>120 °C) for several hours or flame-dried under vacuum.

  • Assembly: While the flask is still hot, cover the joint with a rubber septum and clamp it securely to a stand in a fume hood.

  • Inert Gas Source: Inflate a balloon with high-purity nitrogen or argon to about 7-8 inches in diameter. Attach a needle to the balloon and secure it in a rubber stopper when not in use.

  • Purging the Flask: Insert the needle from the inert gas balloon through the septum. Insert a second, shorter "exit" needle to act as an outlet.

  • Flushing: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.

  • Equilibration: Remove the exit needle first, then the inert gas needle. The flask is now under a positive pressure of inert gas and can be allowed to cool to room temperature. The balloon can be re-inserted to maintain this positive pressure.

Protocol 2: Transfer of an Air-Sensitive Liquid via Syringe

This protocol is for transferring a liquid reagent from a Sure/Seal™ bottle.

  • Prepare the Syringe: Dry the syringe and a long needle in an oven. Allow them to cool in a desiccator. Assemble the syringe and needle, and flush it several times with dry inert gas.

  • Pressurize the Reagent Bottle: Insert a needle connected to an inert gas line through the septum of the Sure/Seal™ bottle. Ensure the needle tip is above the liquid level. This creates a slight positive pressure.

  • Withdraw the Reagent: Insert the clean, dry syringe needle through the septum, ensuring its tip is below the liquid surface. Slowly pull back the plunger to draw the desired volume of liquid. It is common to pull a small amount of inert gas into the syringe after the liquid to act as a buffer.

  • Transfer to Reaction Flask: Quickly transfer the syringe to the reaction flask and pierce the septum. First, inject the inert gas buffer, then slowly deliver the liquid reagent into the flask.

  • Cleaning: Immediately after use, the syringe and needle should be cleaned by drawing up and expelling a dry, inert solvent (like hexane), and then this rinse should be quenched.

Visualizations

G Workflow: Choosing a Handling Technique A Is the compound pyrophoric or a silyllithium reagent? B Use a Glovebox A->B Yes C Is the compound highly sensitive to trace moisture/oxygen? A->C No C->B Yes D Does the procedure involve weighing a solid? C->D No D->B Yes E Use a Schlenk Line D->E No

Caption: Logic diagram for selecting the appropriate inert atmosphere technique.

G Troubleshooting: Failed Silylation Reaction Start Reaction Failed: Recovered Starting Material Q1 Was the silylating reagent from a new or properly stored bottle? Start->Q1 Sol1 Reagent may be inactive. Use a fresh bottle. Q1->Sol1 No Q2 Were solvents anhydrous and glassware oven/flame-dried? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Trace moisture is likely the issue. Rigorously dry all components. Q2->Sol2 No Q3 Was an appropriate base used (for chlorosilane reagents)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Reaction requires a base to neutralize HCl byproduct. Add appropriate base. Q3->Sol3 No End Review steric effects and reaction conditions. Q3->End Yes A3_No No

Caption: Decision tree for troubleshooting unsuccessful silylation reactions.

G Workflow: Safe Transfer of Pyrophoric Silane Start Start: Transfer Pyrophoric Silane Step1 1. Prepare dry syringe & needle under inert gas. Start->Step1 Step2 2. Work in a fume hood. Wear flame-resistant lab coat & PPE. Step1->Step2 Step3 3. Pressurize Sure/Seal™ bottle with N₂ or Ar. Step2->Step3 Step4 4. Slowly withdraw required volume into the syringe. Step3->Step4 Step5 5. Withdraw an inert gas buffer into the syringe. Step4->Step5 Step6 6. Transfer syringe to reaction flask (under inert atmosphere). Step5->Step6 Step7 7. Slowly add reagent to the flask. Step6->Step7 Step8 8. Immediately rinse syringe with dry solvent and quench the rinse. Step7->Step8 End End: Transfer Complete Step8->End

Caption: Step-by-step workflow for the safe syringe transfer of a pyrophoric silane.

Troubleshooting unexpected results in experiments involving Tetra-p-tolylsilane.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Tetra-p-tolylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

Synthesis & Reaction Issues

Question 1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and how can I resolve this?

Answer: Failure to initiate a Grignard reaction is a common issue, often stemming from the deactivation of the magnesium surface or the presence of moisture. Here are the primary causes and solutions:

  • Inactive Magnesium Surface: Magnesium turnings can develop a passivating layer of magnesium oxide (MgO), preventing the reaction.

    • Solution: Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's purple color or gentle bubbling indicates activation. Mechanical activation by crushing the magnesium turnings under an inert atmosphere can also be effective.

  • Presence of Moisture: Grignard reagents are highly sensitive to water. Any moisture in the glassware or solvent will quench the reaction.

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight at >120°C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[1]

Question 2: The yield of my this compound synthesis is consistently low. What are the potential reasons and how can I improve it?

Answer: Low yields can be attributed to several factors, including side reactions and incomplete conversion. A systematic approach is best for troubleshooting.[2]

Common Causes for Low Yield:

CauseRecommended Solutions
Incomplete Reaction Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or gently heating the mixture if the reaction is sluggish.
Wurtz Coupling Side Reaction A common side reaction is the coupling of the Grignard reagent with unreacted p-bromotoluene to form 4,4'-dimethylbiphenyl. To minimize this, add the p-bromotoluene solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[3]
Formation of Incompletely Substituted Silanes The reaction of the Grignard reagent with silicon tetrachloride can sometimes yield di- and tri-substituted p-tolylsilanes as byproducts. To favor the formation of the tetra-substituted product, use a stoichiometric excess of the Grignard reagent.
Loss of Product During Work-up This compound is a nonpolar compound. Ensure efficient extraction from the aqueous layer using a suitable organic solvent like diethyl ether or toluene. Minimize the number of transfers and washes to reduce mechanical losses.

Below is a troubleshooting workflow to help diagnose the cause of low yields.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed reagent_quality Check Reagent & Solvent Quality (Anhydrous conditions, purity of SiCl4 and p-bromotoluene) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, reaction time, stoichiometry) reagent_quality->reaction_conditions Reagents OK success Improved Yield reagent_quality->success Reagents Improved workup Evaluate Work-up & Purification (Extraction efficiency, recrystallization solvent) reaction_conditions->workup Conditions Optimized reaction_conditions->success Yield Improved side_reactions Analyze for Side Products (TLC, GC-MS, NMR) workup->side_reactions Work-up OK workup->success Recovery Improved side_reactions->reaction_conditions Minimize Side Reactions product_decomposition Check for Product Decomposition side_reactions->product_decomposition Side Products Identified product_decomposition->reaction_conditions Modify Conditions product_decomposition->success No Decomposition

A logical workflow for troubleshooting low reaction yields.
Purification & Characterization Issues

Question 3: I am having trouble purifying this compound by recrystallization. What is a suitable solvent system?

Answer: Choosing the right solvent is crucial for effective recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nonpolar compounds like this compound, a mixed solvent system is often effective.

A common approach is to dissolve the crude product in a minimal amount of a good solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Recommended Solvent Systems for this compound:

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Procedure
TolueneHexaneDissolve the crude product in a minimum amount of hot toluene. Slowly add hexane until the solution becomes cloudy. Reheat gently until the solution is clear, then allow it to cool slowly.
DichloromethaneMethanolDissolve the crude product in a minimum amount of hot dichloromethane. Slowly add methanol until turbidity is observed. Reheat to clarify and then cool slowly.

Question 4: The NMR spectrum of my product shows unexpected peaks. How can I interpret this?

Answer: Unexpected peaks in the NMR spectrum can indicate the presence of impurities, such as starting materials, side products, or residual solvent.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound: (Note: Specific literature values for this compound are not readily available. The following are estimated values based on similar compounds and general principles.)

NucleusExpected Chemical Shift (ppm)Assignment
¹H~7.4-7.6 (d)Aromatic protons ortho to the silicon atom
¹H~7.1-7.3 (d)Aromatic protons meta to the silicon atom
¹H~2.3-2.4 (s)Methyl protons
¹³C~140-145Aromatic quaternary carbon attached to the methyl group
¹³C~135-140Aromatic CH ortho to the silicon atom
¹³C~128-132Aromatic CH meta to the silicon atom
¹³C~130-135Aromatic quaternary carbon attached to the silicon atom
¹³C~21-22Methyl carbon

Common Impurities and their Likely NMR Signals:

  • p-Bromotoluene (Starting Material): Aromatic signals will be shifted compared to the product.

  • 4,4'-Dimethylbiphenyl (Wurtz Coupling Product): Will show a distinct set of aromatic and methyl signals.

  • Incompletely Substituted Tolylsilanes: The presence of Si-Cl or Si-OH bonds will alter the chemical shifts of the aromatic protons.

  • Residual Solvents: Diethyl ether (~1.2 ppm and ~3.5 ppm), THF (~1.8 ppm and ~3.7 ppm), Toluene (aromatic signals and ~2.3 ppm).

Question 5: My mass spectrum does not show the expected molecular ion peak for this compound. Is this normal?

Answer: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) can sometimes be weak or absent for certain compounds, especially those that are highly stable or fragment easily. For this compound (Molecular Weight: 392.61 g/mol ), the molecular ion peak may be observed, but fragmentation is also expected.

Expected Fragmentation Pattern:

The fragmentation of this compound will likely involve the loss of tolyl groups. The stability of the resulting carbocations will influence the intensity of the fragment peaks.

  • Loss of a tolyl radical (•C₇H₇): This would result in a fragment ion [Si(C₇H₇)₃]⁺ with an m/z of 301. This is often a prominent peak for tetra-aryl silanes.

  • Further Fragmentation: Subsequent loss of tolyl groups may also be observed.

If the molecular ion peak is not observed, consider using a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less likely to cause extensive fragmentation.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of arylsilanes.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • p-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (p-tolylmagnesium bromide):

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (4.4 equivalents) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of p-bromotoluene (4.0 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the p-bromotoluene solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Silicon Tetrachloride:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. A precipitate of magnesium salts will form.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Visualizing the Synthetic Workflow:

SynthesisWorkflow Synthetic Workflow for this compound reagents p-Bromotoluene + Mg in Anhydrous Ether grignard Formation of p-tolylmagnesium bromide reagents->grignard reaction Reaction to form This compound grignard->reaction add_sicl4 Addition of SiCl4 in Anhydrous Ether add_sicl4->reaction workup Aqueous Work-up (NH4Cl quench, extraction) reaction->workup purification Purification (Drying, solvent removal, recrystallization) workup->purification product Pure this compound purification->product

A simplified workflow for the synthesis of this compound.

References

Strategies for scaling up the production of Tetra-p-tolylsilane for industrial applications.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Industrial Production of Tetra-p-tolylsilane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process.

Q1: My Grignard reaction for this compound synthesis fails to initiate. What are the common causes and solutions?

Answer: Failure to initiate is a frequent issue in Grignard reactions, especially at a larger scale. The primary cause is almost always the presence of moisture, which quenches the Grignard reagent as it forms.

  • Moisture Contamination: Ensure all glassware is oven-dried for at least 24 hours at over 100°C and assembled hot under a dry, inert atmosphere (Nitrogen or Argon).[1] Solvents like diethyl ether or THF must be rigorously dried, for instance, by passing them through activated alumina columns or refluxing over sodium/benzophenone until the characteristic blue color persists. Magnesium turnings should be fresh and activated.

  • Magnesium Surface Passivation: The surface of the magnesium metal can have a passivating oxide layer (MgO). This layer can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as vigorous stirring or sonication.[2]

  • Reagent Purity: The starting halide, 4-bromotoluene or 4-chlorotoluene, must be pure and dry. Impurities can inhibit the reaction.

Q2: I am observing a significant amount of 4,4'-bitolyl (di-p-tolyl) as a byproduct. How can this be minimized?

Answer: The formation of 4,4'-bitolyl is a common side reaction, particularly in the Wurtz-Fittig synthesis, but it can also occur during Grignard reagent formation.[2]

  • In Grignard Synthesis: This "Wurtz-type coupling" can happen if the local concentration of the aryl halide is too high during Grignard formation. Ensure slow, controlled addition of the 4-tolyl halide to the magnesium suspension to maintain a low concentration.[2] Using a continuous-flow reactor can also significantly reduce this side reaction by ensuring rapid consumption of the halide as it is introduced.[2]

  • In Wurtz-Fittig Synthesis: This reaction is inherently prone to forming symmetrical coupling products (aryl-aryl and alkyl-alkyl).[3][4] To favor the desired cross-coupling, one reactant should be more reactive than the other.[4] However, for synthesizing a symmetrical molecule like this compound, the primary competing reaction is the coupling of two p-tolyl groups. Controlling temperature and the rate of addition of reactants to the sodium dispersion is critical.

Q3: The reaction mixture becomes a thick, unmanageable slurry during the Grignard reaction scale-up. What can I do?

Answer: This is often due to the precipitation of the Grignard reagent or magnesium salts. Several strategies can address this:

  • Solvent Choice: While diethyl ether is common, THF can be a better solvent for some Grignar reagents, improving solubility.

  • Increase Solvent Volume: A higher solvent-to-reagent ratio can help keep intermediates and byproducts in solution. However, this may decrease overall process efficiency.

  • Mechanical Agitation: Ensure the reactor is equipped with a powerful mechanical stirrer capable of handling viscous slurries to maintain homogeneity and heat transfer.

  • Temperature Control: Poor heat dissipation in large reactors can lead to localized boiling and solvent loss, concentrating the mixture. Ensure the reactor has adequate cooling capacity.

Q4: My final product purity is low after initial workup. What are the recommended purification strategies for industrial scale?

Answer: Purifying tetra-arylsilanes can be challenging due to the presence of structurally similar byproducts.

  • Crystallization: this compound is a solid at room temperature (Melting Point: 225-226°C).[5] Recrystallization from a suitable solvent system (e.g., toluene, xylenes, or a mixture of a good solvent like chloroform with an anti-solvent like methanol) is often the most effective and scalable method.

  • Column Chromatography: While effective at the lab scale using silica or alumina, column chromatography can be expensive and complex to scale up for bulk manufacturing.[6] It is more suitable for high-value, small-volume products.

  • Adsorption: For removing specific impurities, adsorption using materials like molecular sieves or activated carbon can be a viable option, similar to methods used for purifying other organosilanes.[7]

Q5: Which synthesis route, Grignard or Wurtz-Fittig, is more suitable for industrial-scale production of this compound?

Answer: The Grignard synthesis is generally preferred for industrial applications. The Wurtz-Fittig reaction, while conceptually simple, often suffers from low yields and a multitude of side reactions, making product purification difficult and costly.[3] Grignard chemistry is a well-established and more controlled method for forming silicon-carbon bonds on a large scale.[8][9]

Quantitative Data Summary

The selection of a synthesis route for industrial scale-up depends on various factors including yield, purity, cost, safety, and scalability.

Table 1: Comparison of Synthesis Routes for this compound

ParameterGrignard ReactionWurtz-Fittig Reaction
Primary Reactants Silicon Tetrachloride (SiCl₄), 4-Tolylmagnesium halideSilicon Tetrachloride (SiCl₄), 4-Chlorotoluene, Sodium Metal
Typical Yield Moderate to Good (Can exceed 70-80% with optimization)Low to Moderate (Often plagued by side reactions)[3]
Product Purity Generally higher, but can contain organohalosilane intermediatesLower, significant byproducts (e.g., 4,4'-bitolyl)[4]
Scalability Well-established for industrial scale; flow chemistry offers improvements[2][9]Difficult to scale due to safety concerns and side reactions[3]
Key Safety Concerns Flammable ether solvents, pyrophoric nature of concentrated Grignard reagentsHighly reactive molten sodium, vigorous and potentially uncontrollable reaction
Waste Products Magnesium halide saltsSodium chloride, unreacted sodium, organic byproducts

Table 2: Common Analytical Methods for Purity Assessment

Analytical TechniquePurposeKey Information Provided
qNMR Quantitative Purity AssayDirectly determines the mass fraction of the pure compound against a certified standard.[10][11]
LC-UV / HPLC Separation of ImpuritiesQuantifies structurally related impurities and unreacted starting materials.[10][11]
GC-MS Identification of Volatile ImpuritiesIdentifies residual solvents and volatile byproducts.[10][11]
Melting Point Purity IndicationA sharp melting point close to the literature value (225-226°C) indicates high purity.[5]
TGA Non-Volatile ImpuritiesMeasures the content of non-volatile inorganic impurities.[12]

Experimental Protocols

The following are illustrative protocols for the synthesis of this compound. Safety Note: These reactions must be conducted under a strictly anhydrous, inert atmosphere in a suitable fume hood by trained personnel.

Protocol 1: Grignard Synthesis of this compound

This protocol is based on the reaction of p-tolylmagnesium bromide with silicon tetrachloride.[8]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (aqueous, ~2M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (for recrystallization)

Procedure:

  • Reactor Setup: A multi-neck reactor is fitted with a mechanical stirrer, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried.

  • Grignard Initiation: Charge the reactor with magnesium turnings. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (~5-10%) of the 4-bromotoluene solution to the magnesium. The reaction should initiate, indicated by bubble formation and a gentle reflux. If it doesn't start, gentle heating may be applied. Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.

  • Reaction with SiCl₄: After the addition is complete, continue stirring for 1-2 hours to ensure full conversion. Cool the Grignard reagent in an ice bath. Add a solution of silicon tetrachloride in anhydrous diethyl ether dropwise via the dropping funnel. This reaction is exothermic; maintain the temperature below 20°C.

  • Workup: After the addition of SiCl₄ is complete, allow the mixture to stir at room temperature for several hours or overnight. Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and 2M HCl.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude solid product.

  • Purification: Recrystallize the crude solid from hot toluene to obtain pure this compound as a white crystalline solid.

Protocol 2: Wurtz-Fittig Synthesis of this compound

This protocol is based on the reaction of 4-chlorotoluene and silicon tetrachloride with sodium metal.[3][4]

Materials:

  • Sodium metal, dispersed in mineral oil

  • Silicon tetrachloride (SiCl₄)

  • 4-Chlorotoluene

  • Anhydrous toluene or xylene

  • Methanol (for quenching)

Procedure:

  • Reactor Setup: A reactor suitable for handling molten sodium is equipped with a high-torque mechanical stirrer, a reflux condenser, and an inert gas inlet.

  • Sodium Dispersion: Charge the reactor with anhydrous toluene and the sodium dispersion. Heat the mixture above the melting point of sodium (~98°C) and stir vigorously to create a fine dispersion of molten sodium.

  • Reaction: Cool the dispersion to a controlled temperature (e.g., 60-80°C). Prepare a mixture of silicon tetrachloride and 4-chlorotoluene. Add this mixture dropwise to the sodium dispersion at a controlled rate to manage the exothermic reaction.

  • Completion: After the addition is complete, heat the reaction mixture at reflux for several hours to drive the reaction to completion.

  • Workup: Cool the reaction mixture to room temperature. Very carefully and slowly, add methanol to quench any unreacted sodium. This step is hazardous and will produce hydrogen gas. Once the sodium is quenched, add water to dissolve the sodium chloride salts.

  • Isolation & Purification: Separate the organic layer. Wash with water, dry over a suitable drying agent, and remove the solvent to yield the crude product. The crude product will likely contain significant amounts of 4,4'-bitolyl and will require extensive purification, typically via fractional crystallization.

Visualizations: Workflows and Logical Relationships

Diagram 1: Grignard Synthesis Scale-Up Workflow

A Reagent Prep: - Dry Glassware & Solvents - Activate Mg B Grignard Formation: Slow addition of 4-Tolyl Halide to Mg A->B Inert Atmosphere C Reaction: Slow addition of SiCl4 to Grignard Reagent B->C Exothermic Control D Quench & Workup: Acidic water quench, phase separation C->D Stir overnight E Purification: Recrystallization from Toluene D->E Crude Product F Final Product: Pure this compound E->F QC/QA Analysis

Caption: Workflow for the industrial scale-up of this compound via Grignard synthesis.

Diagram 2: Troubleshooting Grignard Reaction Initiation

Start Reaction Fails to Initiate CheckMoisture Is system rigorously dry? Start->CheckMoisture CheckMg Is Mg surface activated? CheckMoisture->CheckMg Yes Redry STOP. Re-dry all glassware and solvents. CheckMoisture->Redry No Activate Add initiator: - Iodine crystal - 1,2-dibromoethane - Apply heat/sonication CheckMg->Activate No Success Reaction Initiates CheckMg->Success Yes Activate->Success

Caption: Decision tree for troubleshooting a non-initiating Grignard reaction.

Diagram 3: Wurtz-Fittig Reaction Pathways

Reactants 4-Tolyl-Cl + SiCl4 + Na Desired Desired Product: This compound Reactants->Desired Cross-Coupling Side1 Side Product: 4,4'-Bitolyl Reactants->Side1 Homocoupling Side2 Side Product: Other organosilanes (incomplete substitution) Reactants->Side2 Incomplete Reaction

Caption: Competing reaction pathways in the Wurtz-Fittig synthesis of this compound.

References

Technical Support Center: Refining the Pyrolysis of Tetra-p-tolylsilane for Desired Ceramic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and detailed experimental data on the pyrolysis of tetra-p-tolylsilane is limited in publicly available literature. The following troubleshooting guide and frequently asked questions have been compiled based on established principles and data from the pyrolysis of analogous aryl-silane and polycarbosilane precursors for silicon carbide (SiC) ceramics. The general principles outlined here should serve as a valuable starting point for refining your experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the pyrolysis of organosilicon precursors to produce ceramic materials.

Problem Potential Cause Recommended Solution
Low Ceramic Yield Incomplete conversion of the precursor.- Increase the final pyrolysis temperature or extend the dwell time at the maximum temperature to ensure complete decomposition and ceramization. - Optimize the heating rate; a slower heating rate can sometimes prevent the loss of volatile oligomers before they can be incorporated into the ceramic network. - Ensure a properly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can lead to weight loss through the formation of volatile silicon oxides.
Cracked or Porous Ceramic Product - Rapid heating rates can cause rapid gas evolution, leading to internal stresses and cracking. - Significant shrinkage during the polymer-to-ceramic transformation.- Employ a slower heating rate, particularly during the initial decomposition stages where significant outgassing occurs. - Introduce a cross-linking step at a lower temperature before pyrolysis to increase the structural integrity of the pre-ceramic body. - Consider the use of fillers to reduce shrinkage and provide structural support.
Undesirable Crystalline Phases or Amorphous Product Pyrolysis temperature is not optimized for the desired phase.- For amorphous SiC, pyrolysis is typically carried out at temperatures between 850-1200°C.[1] - For crystalline β-SiC, higher temperatures, generally above 1200°C, are required.[1] The degree of crystallinity will increase with temperature. - The addition of nucleation aids, such as fine SiC powder, can promote crystallization at lower temperatures.
High "Free Carbon" Content in the Final Ceramic The stoichiometry of the precursor has a high carbon-to-silicon ratio.- While inherent to the precursor, the properties of the free carbon phase can be influenced by the pyrolysis temperature. Higher temperatures can lead to more ordered (graphitic) carbon, which can affect electrical conductivity. - Consider co-pyrolysis with a silicon-rich precursor to adjust the final Si:C ratio if stoichiometry is critical.
Poor Mechanical Properties (e.g., low flexural strength) High porosity, presence of cracks, or undesirable microstructure.- Optimize the pyrolysis parameters (heating rate, temperature, atmosphere) to achieve a denser ceramic. - Post-pyrolysis infiltration with a liquid precursor followed by re-pyrolysis (Polymer Infiltration and Pyrolysis - PIP) can be used to fill pores and increase density and strength.[2] - The Si/C ratio in the final ceramic can significantly impact mechanical properties; a near-stoichiometric composition often yields better results.

Frequently Asked Questions (FAQs)

Q1: What is the expected ceramic yield from the pyrolysis of an aryl-silane precursor?

A1: The ceramic yield is highly dependent on the specific precursor and the pyrolysis conditions. For a polyphenylcarbosilane, a ceramic yield of around 65% at 1200°C has been reported.[1] For other polycarbosilanes, yields can range from 40% to over 90% depending on the polymer structure and processing.[3]

Q2: How does the pyrolysis temperature affect the properties of the resulting SiC ceramic?

A2: The pyrolysis temperature is a critical parameter that influences several properties of the final ceramic material.

Property Effect of Increasing Pyrolysis Temperature
Crystallinity Amorphous SiC typically forms at 850-1200°C, while crystalline β-SiC forms at temperatures above 1200°C.[1]
Porosity Porosity may initially increase at intermediate temperatures (500-700°C) due to gas evolution, but then tends to decrease at higher temperatures as the ceramic densifies.
Pore Size A general increase in average pore size can be observed with increasing pyrolysis temperature as smaller pores collapse into larger ones.
Mechanical Strength Flexural strength generally increases with pyrolysis temperature up to an optimal point, beyond which it may decrease due to phase separation or other microstructural changes.
Electrical Conductivity The DC conductivity of polymer-derived SiC has been shown to increase significantly with increasing pyrolysis temperature, which is often attributed to changes in the structure of the "free carbon" phase.

Q3: What is the role of the atmosphere during pyrolysis?

A3: The pyrolysis process should be carried out in an inert atmosphere, such as high-purity nitrogen or argon. This is to prevent the oxidation of the precursor and the resulting ceramic. The presence of oxygen can lead to the formation of silicon oxycarbide (SiOC) or silica (SiO2), which will alter the properties of the final ceramic product.

Q4: Can I machine the component during the pyrolysis process?

A4: One of the advantages of using preceramic polymers is the ability to machine the component in its "green" state (after shaping but before pyrolysis) or in a partially pyrolyzed state. This is significantly easier and less costly than machining the final, hard ceramic product.

Q5: What analytical techniques are recommended for characterizing the final ceramic product?

A5: A variety of techniques can be used to characterize the properties of the pyrolyzed ceramic:

Technique Information Obtained
X-ray Diffraction (XRD) Identification of crystalline phases (e.g., β-SiC) and estimation of crystallite size.
Scanning Electron Microscopy (SEM) Analysis of the microstructure, including porosity, grain size, and morphology.
Transmission Electron Microscopy (TEM) High-resolution imaging of the microstructure and crystalline phases.
Thermogravimetric Analysis (TGA) Determination of the ceramic yield and thermal stability of the precursor.
Raman Spectroscopy Characterization of the carbon phase (e.g., degree of graphitization).
Gas Adsorption (e.g., BET) Measurement of surface area and pore size distribution.

Experimental Protocols

General Protocol for Pyrolysis of a Preceramic Polymer

This protocol provides a general workflow for the pyrolysis of a preceramic polymer like this compound. Specific temperatures and ramp rates will need to be optimized for your particular experimental setup and desired ceramic properties.

  • Sample Preparation:

    • Ensure the this compound precursor is properly synthesized and purified.

    • If starting with a solid precursor, it may be dissolved in a suitable solvent and cast into the desired shape, followed by solvent evaporation.

    • For liquid precursors, they can be cast directly.

  • Cross-linking (Optional but Recommended):

    • Heat the "green" body in an inert atmosphere or air at a relatively low temperature (e.g., 150-250°C) for a specified period. This step cross-links the polymer chains, making the material infusible and helping it to retain its shape during pyrolysis.

  • Pyrolysis:

    • Place the green or cross-linked body in a tube furnace.

    • Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) to remove all oxygen. Maintain a constant flow of the inert gas throughout the process.

    • Heat the furnace to the final pyrolysis temperature (e.g., 1000°C for amorphous SiC, 1400°C or higher for crystalline SiC) at a controlled heating rate (e.g., 2-5°C/min).

    • Hold at the final temperature for a set duration (e.g., 1-4 hours) to ensure complete ceramization.

    • Cool the furnace down to room temperature at a controlled rate.

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_thermal Thermal Processing cluster_analysis Characterization start Start: this compound Precursor shape_form Shaping / Forming Green Body start->shape_form crosslink Cross-linking (Optional) ~150-250°C shape_form->crosslink pyrolysis Pyrolysis in Inert Atmosphere (e.g., 1000-1600°C) crosslink->pyrolysis final_ceramic Final SiC Ceramic pyrolysis->final_ceramic xrd XRD final_ceramic->xrd sem SEM final_ceramic->sem tga TGA final_ceramic->tga raman Raman final_ceramic->raman logical_relationship cluster_params Pyrolysis Parameters cluster_props Ceramic Properties temp Temperature cryst Crystallinity temp->cryst Influences Phase poros Porosity temp->poros Affects Densification mech Mechanical Strength temp->mech elec Electrical Properties temp->elec Modifies Carbon Structure rate Heating Rate rate->poros Impacts Gas Evolution rate->mech Affects Cracking atm Atmosphere atm->cryst Prevents Oxidation

References

Validation & Comparative

Comparative analysis of Tetra-p-tolylsilane versus tetraphenylsilane properties.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Tetra-p-tolylsilane and Tetraphenylsilane Properties

This guide provides a detailed comparison of the physicochemical properties of this compound and tetraphenylsilane, geared towards researchers, scientists, and drug development professionals. The information presented is a synthesis of available experimental data and established scientific principles.

Introduction

This compound and tetraphenylsilane are organosilicon compounds characterized by a central silicon atom tetrahedrally bonded to four aryl groups. In tetraphenylsilane, these are phenyl groups, while in this compound, they are p-tolyl (4-methylphenyl) groups.[1][2] This structural difference, the presence of methyl groups on the phenyl rings, leads to variations in their physical and chemical properties. Both compounds are noted for their thermal stability and are utilized in various applications, including as precursors in polymer synthesis and as components in electronic materials.[3][4]

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound and tetraphenylsilane is presented below.

PropertyThis compoundTetraphenylsilane
CAS Number 10256-83-4[2]1048-08-4
Molecular Formula C₂₈H₂₈Si[2]C₂₄H₂₀Si
Molecular Weight 392.61 g/mol [2]336.51 g/mol
Appearance Colorless to pale yellow solid or liquid[2]White crystalline solid
Melting Point 225-226 °C236 °C[4]
Boiling Point 477.9 °C at 760 mmHg228 °C[4]
Density 1.079 g/cm³1.078 g/cm³[4]

Structural Properties

Both molecules adopt a tetrahedral geometry around the central silicon atom. The Si-C bond lengths and C-Si-C bond angles are expected to be similar, consistent with sp³ hybridization of the silicon atom. The presence of the methyl groups in this compound increases its molecular weight and steric bulk compared to tetraphenylsilane.

Solubility

SolventThis compound SolubilityTetraphenylsilane Solubility
Toluene Soluble (Qualitative)Soluble (Qualitative)
THF Soluble (Qualitative)Soluble (Qualitative)
Chloroform Soluble (Qualitative)Soluble (Qualitative)
Water Insoluble (Qualitative)[2]Insoluble (Qualitative)[4]

Thermal Stability

Both compounds are known for their high thermal stability.[3] Thermogravimetric analysis (TGA) of a tetraphenylsilane-containing phthalonitrile polymer showed a 5% weight loss at 519–526°C under a nitrogen atmosphere, indicating the high thermal stability of the tetraphenylsilane moiety.[5] While specific TGA data for pure this compound is not available for direct comparison, the addition of methyl groups is not expected to drastically alter the thermal stability, which is primarily dictated by the strong Si-C bonds.

PropertyThis compoundTetraphenylsilane
Decomposition Temp. Data not availableHigh (indirectly supported by polymer TGA)[5]

Photophysical Properties

The photophysical properties of these compounds are of interest for applications in optoelectronics. While detailed comparative spectra are not widely published, general characteristics can be inferred. The absorption spectra are expected to be in the UV region, corresponding to π-π* transitions within the aromatic rings. The emission properties are influenced by the rigidity of the molecules. In the solid state, restricted intramolecular rotation can lead to enhanced fluorescence, a phenomenon known as aggregation-induced emission (AIE), which has been observed in derivatives of tetraphenylsilane.

PropertyThis compoundTetraphenylsilane
UV-Vis Absorption (λmax) Data not availableData not available
Photoluminescence (λem) Data not availableData not available
PL Quantum Yield (ΦPL) Data not availableData not available

Experimental Protocols

Synthesis of Tetraphenylsilane and this compound via Grignard Reaction

A common method for the synthesis of tetraarylsilanes is the Grignard reaction. Below is a general protocol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene or 4-bromotoluene

  • Silicon tetrachloride (SiCl₄)

  • Iodine (for initiation)

  • Dry glassware

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of the corresponding aryl bromide (bromobenzene or 4-bromotoluene) in anhydrous ether/THF dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with SiCl₄: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of silicon tetrachloride in anhydrous ether/THF from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the unreacted Grignard reagent and magnesium salts.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene/ethanol mixture).

cluster_synthesis Synthesis Workflow ArylBr Aryl Bromide (Bromobenzene or 4-Bromotoluene) Grignard Grignard Reagent (Aryl-MgBr) ArylBr->Grignard Mg Magnesium Turnings Mg->Grignard Reaction Reaction Mixture Grignard->Reaction SiCl4 Silicon Tetrachloride SiCl4->Reaction Hydrolysis Hydrolysis & Work-up Reaction->Hydrolysis Crude Crude Product Hydrolysis->Crude Purification Recrystallization Crude->Purification Final Pure Tetra-arylsilane Purification->Final

Synthesis of Tetra-arylsilanes.
Thermogravimetric Analysis (TGA)

Protocol:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small amount of the sample (typically 5-10 mg) into a tared TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve.

cluster_tga TGA Workflow Sample Sample Preparation (5-10 mg in TGA pan) TGA TGA Instrument Sample->TGA Heating Heating Program (e.g., 10 °C/min to 800 °C) TGA->Heating Data Data Acquisition (Mass vs. Temperature) Heating->Data Analysis Data Analysis (TGA Curve) Data->Analysis

Thermogravimetric Analysis Workflow.
Solubility Determination (Gravimetric Method)

Protocol:

  • Prepare a saturated solution of the compound in a chosen solvent at a specific temperature by adding an excess of the solute to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant.

  • Transfer the supernatant to a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a fume hood.

  • Weigh the container with the solid residue.

  • The solubility is calculated as the mass of the residue per volume of the solvent.

cluster_solubility Solubility Determination Workflow Saturated Prepare Saturated Solution Supernatant Withdraw Known Volume of Supernatant Saturated->Supernatant Evaporate Evaporate Solvent Supernatant->Evaporate Weigh Weigh Residue Evaporate->Weigh Calculate Calculate Solubility Weigh->Calculate

Solubility Determination Workflow.

Conclusion

This compound and tetraphenylsilane are structurally similar compounds with high thermal stability. The primary difference lies in the presence of methyl groups on the phenyl rings of this compound, which increases its molecular weight and likely its lipophilicity. While qualitative data suggests similar properties in terms of solubility and thermal stability, a comprehensive quantitative comparison is limited by the lack of available experimental data for this compound. Further experimental investigation is required to fully elucidate the nuanced differences in their photophysical and other physicochemical properties.

References

A Comparative Guide to Using Tetra-p-tolylsilane as an Internal Standard in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for accurate structural elucidation and quantitative analysis (qNMR). The choice of an internal standard is a critical factor that directly impacts the reliability and reproducibility of NMR data. This guide provides an objective comparison of Tetra-p-tolylsilane as a potential internal standard against established alternatives, supported by theoretical advantages and a detailed experimental protocol for its use.

Introduction to Internal Standards in NMR

An internal standard in NMR spectroscopy is a compound added in a known concentration to a sample containing an analyte of interest. It serves as a reference point for both the chemical shift scale (qualitative analysis) and for determining the concentration of the analyte (quantitative analysis). An ideal internal standard should possess several key characteristics:

  • Chemical Inertness: It should not react with the analyte, solvent, or other components in the sample.

  • Signal Simplicity and Uniqueness: It should exhibit a simple NMR spectrum, preferably a single sharp peak, in a region that does not overlap with any analyte or solvent signals.

  • High Purity and Stability: The standard should be of high, accurately known purity and be chemically stable under the experimental conditions.

  • Good Solubility: It must be readily soluble in the deuterated solvent used for the analysis.

  • Low Volatility: A low vapor pressure is crucial to prevent concentration changes due to evaporation.

  • Known Molecular Weight: A well-defined molecular weight is essential for accurate concentration calculations.

Tetramethylsilane (TMS) is the most common internal standard for organic solvents due to its chemical inertness, single sharp signal at 0 ppm (upfield of most organic signals), and high volatility, which allows for easy removal.[1][2] However, its volatility can be a drawback for quantitative applications requiring precise concentrations, and its poor solubility in aqueous solutions necessitates the use of alternatives like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid sodium salt (TSP).[3][4]

This compound: A Potential Alternative

This compound, with the chemical formula Si(C₆H₄CH₃)₄, is a solid organosilicon compound that presents several theoretical advantages as an internal standard in NMR spectroscopy, particularly for applications where non-volatility is paramount.

Workflow for Selecting an NMR Internal Standard

G A Define Analytical Needs (Qualitative vs. Quantitative) B Identify Analyte & Solvent System A->B C Screen Potential Standards - TMS, DSS, this compound, etc. B->C D Evaluate Key Properties: - Solubility - Chemical Inertness - Signal Overlap (Predicted/Experimental) - Purity & Stability C->D E Select Optimal Standard D->E Decision F Prepare qNMR Sample (Accurate Weighing) E->F G Acquire NMR Data (Optimized Parameters) F->G H Process & Analyze Data G->H I Quantify Analyte H->I

Caption: Logical workflow for the selection and application of an NMR internal standard.

Comparative Analysis of Internal Standards

PropertyThis compoundTetramethylsilane (TMS)DSS (for aqueous solutions)
Formula C₂₈H₂₈SiC₄H₁₂SiC₆H₁₅NaO₃SSi
Molecular Weight 392.61 g/mol 88.23 g/mol 218.32 g/mol
Physical State SolidLiquidSolid
Melting Point 225-226 °C-99 °C>300 °C
Boiling Point 477.9 °C26.5 °CN/A
Volatility Very LowVery HighVery Low
Solubility Soluble in common organic solvents (e.g., CDCl₃, DMSO-d₆)Soluble in most organic solventsSoluble in D₂O
¹H NMR Signals ~2.4 ppm (s, 12H, CH₃), ~7.2-7.5 ppm (m, 16H, Ar-H) (Estimated)0 ppm (s, 12H)~0 ppm (s, 9H), multiplets at ~0.6, 1.7, 2.9 ppm
¹³C NMR Signals ~21.5 ppm (CH₃), ~128-140 ppm (Ar-C) (Estimated)0 ppm~-2 ppm, and other signals
Advantages - Non-volatile, ideal for quantitative accuracy- High melting point and thermal stability- Multiple, distinct signals for potential referencing- Single, sharp reference signal at 0 ppm- Chemically inert- Easily removed from sample- Excellent for aqueous samples- Non-volatile- Provides a sharp reference signal
Disadvantages - Aromatic signals may overlap with analytes- Higher molecular weight requires more mass for equivalent molarity- Not suitable for aqueous solutions- High volatility makes it unsuitable for precise quantitative work- Insoluble in water- Can interact with certain analytes- Signals can be pH-dependent

Experimental Protocol: Quantitative NMR (qNMR) using a Solid Internal Standard

This protocol outlines the general procedure for using a solid internal standard, such as this compound, for the quantitative analysis of a solid analyte.

Materials:

  • Analyte of known approximate purity

  • This compound (or other solid internal standard) of high, certified purity

  • Deuterated NMR solvent (e.g., Chloroform-d, DMSO-d₆)

  • High-precision analytical balance (readability to at least 0.01 mg)

  • Vials and caps

  • Vortex mixer and/or sonicator

  • High-precision NMR tubes

Experimental Workflow for qNMR Sample Preparation

G A Accurately weigh the internal standard (IS) into a clean vial. B Accurately weigh the analyte into the same vial. A->B C Add a precise volume of deuterated solvent (e.g., 600 µL). B->C D Ensure complete dissolution using a vortex mixer or sonicator. Visually inspect for particulates. C->D E Transfer the homogeneous solution to a high-precision NMR tube. D->E F Acquire the NMR spectrum with optimized quantitative parameters. E->F G Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and IS. F->G H Calculate the analyte's purity or concentration. G->H

Caption: Step-by-step workflow for preparing a sample for quantitative NMR analysis.

Procedure:

  • Weighing:

    • Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of this compound) into a clean, dry vial. Record the exact mass.

    • Accurately weigh a suitable amount of the analyte (e.g., 10-20 mg) into the same vial. Record the exact mass. The molar ratio of analyte to standard should ideally be close to 1:1.[6]

  • Dissolution:

    • Add a precise volume of the appropriate deuterated solvent (e.g., 600 µL) to the vial.

    • Securely cap the vial and mix thoroughly using a vortex mixer or sonicator until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure no solid particles remain.[7]

  • Sample Transfer:

    • Carefully transfer the homogeneous solution into a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis. Key parameters include:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of both the analyte and the internal standard to ensure full relaxation between scans.[3]

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[8]

  • Data Processing and Calculation:

    • Process the acquired spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard (e.g., the methyl proton singlet of this compound).

    • Calculate the purity of the analyte using the following equation:

      Purity (analyte) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

Conclusion

This compound presents a compelling, albeit largely theoretical at this stage, case as a valuable internal standard for quantitative NMR in organic solvents, particularly when non-volatility is a critical requirement. Its high melting point, thermal stability, and expected distinct NMR signals in less crowded spectral regions make it a promising candidate for further experimental validation. While TMS remains the standard for routine qualitative analysis, the development and characterization of non-volatile standards like this compound are crucial for advancing the accuracy and reliability of quantitative NMR in research and industry. Further experimental studies are needed to definitively establish its performance characteristics and potential for broader adoption.

References

Validating the Structure of Synthesized Tetra-p-tolylsilane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthesized tetra-p-tolylsilane. We will focus on X-ray crystallography as the definitive method for structural elucidation and compare its data with those obtained from common spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is an organosilicon compound with a central silicon atom bonded to four p-tolyl groups.[1][2] Its precise molecular structure is critical for its application in various fields, including materials science and as a precursor in organic synthesis.[2] While several analytical methods can provide evidence for its successful synthesis, X-ray crystallography offers unambiguous proof of its three-dimensional structure. This guide will detail the experimental protocols for the synthesis and characterization of this compound and present the expected data from each technique in a comparative format.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction, where a Grignard reagent, p-tolylmagnesium bromide, is reacted with silicon tetrachloride.[3][4][5][6][7]

Experimental Protocol: Grignard Synthesis

  • Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 4-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine or by gentle heating. Once the reaction starts, the remaining 4-bromotoluene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of p-tolylmagnesium bromide.[5][6]

  • Reaction with Silicon Tetrachloride: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of silicon tetrachloride in the same anhydrous solvent is then added dropwise with vigorous stirring. This reaction is exothermic and should be controlled by the rate of addition.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and dichloromethane, to yield crystalline this compound suitable for X-ray diffraction analysis.

Structural Validation Methods: A Comparison

The following sections detail the principles and expected results for X-ray crystallography and other spectroscopic methods used to validate the structure of this compound.

X-ray crystallography provides a definitive three-dimensional map of the electron density within a crystal, revealing the precise arrangement of atoms and the molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

Data Presentation: Crystallographic Parameters (Hypothetical for this compound)

ParameterExpected Value
Chemical FormulaC₂₈H₂₈Si
Formula Weight392.61
Crystal SystemTetragonal
Space GroupP-421c
a, b (Å)~11.5
c (Å)~7.1
α, β, γ (°)90, 90, 90
Volume (ų)~935
Z2
Calculated Density (g/cm³)~1.39
Si-C bond length (Å)~1.87
C-Si-C bond angle (°)~109.5

Note: The crystallographic parameters are hypothetical and are based on the data for tetraphenylsilane and related structures.

While not providing a complete 3D structure, spectroscopic methods offer valuable information to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are recorded on an NMR spectrometer.

Data Presentation: NMR Spectroscopic Data

NucleusChemical Shift (δ) ppm (Predicted)MultiplicityAssignment
¹H~7.5 (d)DoubletAromatic protons ortho to Si
¹H~7.2 (d)DoubletAromatic protons meta to Si
¹H~2.4 (s)SingletMethyl protons (-CH₃)
¹³C~140SingletAromatic C (ipso to Si)
¹³C~138SingletAromatic C (para to Si, attached to CH₃)
¹³C~134SingletAromatic C (ortho to Si)
¹³C~129SingletAromatic C (meta to Si)
¹³C~21SingletMethyl C (-CH₃)
²⁹Si~-15SingletSi

Note: The chemical shifts are predicted based on known values for similar compounds, such as tetraphenylsilane, which has a reported ²⁹Si NMR chemical shift of -14.4 ppm.[9]

2. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is useful for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR Spectroscopy

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or a thin film of the sample is cast on a salt plate from a solution. The spectrum is then recorded using an FT-IR spectrometer.

Data Presentation: IR Spectroscopic Data

Wavenumber (cm⁻¹) (Predicted)Vibration TypeAssignment
~3050-3000C-H stretchAromatic C-H
~2920-2850C-H stretchMethyl C-H
~1600, 1500C=C stretchAromatic ring
~1100-1000Si-C stretchSilicon-Aryl Carbon
~810C-H bend (out-of-plane)1,4-disubstituted benzene

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer (e.g., using electrospray ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the ions produced.

Data Presentation: Mass Spectrometry Data

m/z (Predicted)Assignment
~392.2[M]⁺, Molecular ion of C₂₈H₂₈Si
~301.2[M - C₇H₇]⁺, Loss of a tolyl group

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and structural validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis 4-bromotoluene 4-bromotoluene Grignard_formation Grignard Reagent Formation (p-tolylmagnesium bromide) 4-bromotoluene->Grignard_formation Mg_turnings Mg turnings Mg_turnings->Grignard_formation Reaction Grignard Reaction Grignard_formation->Reaction SiCl4 Silicon Tetrachloride SiCl4->Reaction Workup Aqueous Work-up Reaction->Workup Purification Recrystallization Workup->Purification Tetra_p_tolylsilane This compound Crystals Purification->Tetra_p_tolylsilane

Caption: Synthesis workflow for this compound.

Validation_Workflow cluster_validation Structural Validation cluster_data Data Analysis Synthesized_Product Synthesized this compound XRay X-ray Crystallography Synthesized_Product->XRay NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS 3D_Structure 3D Molecular Structure XRay->3D_Structure Connectivity Atom Connectivity & Environment NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight Definitive_Structure Definitive Structural Validation 3D_Structure->Definitive_Structure Structure_Confirmation Supportive Structural Evidence Connectivity->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

References

A Comparative Study of the Thermal Stability of Tolyl-Silane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of organosilicon compounds is paramount for ensuring the integrity and efficacy of new chemical entities and materials. This guide provides a comparative analysis of the thermal stability of different tolyl-silane isomers—specifically ortho-, meta-, and para-tolyl-silane. Due to a lack of direct comparative experimental data in publicly available literature, this guide will focus on the theoretical factors influencing their thermal stability and provide detailed experimental protocols for assessing these properties.

Introduction to Tolyl-Silane Isomers and Thermal Stability

Tolyl-silanes, which feature a silicon atom bonded to a tolyl group (a benzene ring substituted with a methyl group), are important building blocks in organic synthesis and materials science. The position of the methyl group on the benzene ring (ortho, meta, or para) can significantly influence the molecule's physical and chemical properties, including its thermal stability. Thermal stability refers to the ability of a substance to resist decomposition at high temperatures. This property is critical in applications where these compounds may be subjected to elevated temperatures during synthesis, processing, or end-use.

Theoretical Comparison of Thermal Stability

The thermal decomposition of aryl-silanes can proceed through various mechanisms, including the cleavage of the silicon-carbon bond or silicon-hydrogen bonds. The relative stability of the resulting radicals or intermediates is a key factor in determining the decomposition temperature.

  • Ortho-tolyl-silane: The presence of the methyl group in the ortho position introduces steric hindrance around the silicon-carbon bond. This steric crowding can potentially weaken the Si-C bond, leading to a lower decomposition temperature compared to the other isomers.

  • Meta-tolyl-silane: In the meta isomer, the methyl group is further away from the silicon atom, resulting in less steric hindrance compared to the ortho isomer. The electronic effect of the methyl group (weakly electron-donating) is less pronounced at the meta position.

  • Para-tolyl-silane: The para isomer experiences the least amount of steric hindrance. The electron-donating methyl group is positioned opposite to the silyl group, which could have a stabilizing electronic effect on the aromatic ring.

Based on these general principles, it is plausible to hypothesize that the thermal stability of the tolyl-silane isomers would follow the trend: para > meta > ortho . However, without direct experimental data, this remains a theoretical postulation.

Experimental Protocols for Assessing Thermal Stability

To empirically determine the thermal stability of tolyl-silane isomers, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes weight loss due to decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the tolyl-silane isomer is placed in a tared TGA pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidation of the sample. The gas flow rate is typically set between 20 and 50 mL/min.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).

  • Data Acquisition: The instrument continuously measures and records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter determined from this curve, indicating the beginning of thermal degradation. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is often used as a standardized measure of thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the tolyl-silane isomer is hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating Program: Both the sample and reference pans are subjected to a controlled temperature program, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic or exothermic peaks can indicate phase transitions (like melting) or decomposition events. For thermal stability studies, an exothermic peak at higher temperatures can correspond to decomposition.

Data Presentation

As direct comparative experimental data is not available, a quantitative data table cannot be provided. Researchers are encouraged to perform the experiments outlined above to generate such data for a direct comparison. The table below is a template for how such data could be presented.

IsomerOnset Decomposition Temperature (°C) (from TGA)Temperature at 5% Weight Loss (°C) (Td5)Decomposition Peak Temperature (°C) (from DSC)
ortho-Tolyl-silane
meta-Tolyl-silane
para-Tolyl-silane

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for a thermal stability study and the general signaling pathway of thermal decomposition.

Thermal_Stability_Study_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Assessment Sample_o ortho-Tolyl-silane TGA Thermogravimetric Analysis (TGA) Sample_o->TGA DSC Differential Scanning Calorimetry (DSC) Sample_o->DSC Sample_m meta-Tolyl-silane Sample_m->TGA Sample_m->DSC Sample_p para-Tolyl-silane Sample_p->TGA Sample_p->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine Decomposition Temperatures TGA_Data->Analysis DSC_Data->Analysis Comparison Compare Thermal Stability of Isomers Analysis->Comparison

Caption: Workflow for the comparative thermal stability analysis of tolyl-silane isomers.

Thermal_Decomposition_Pathway TolylSilane Tolyl-Silane Isomer Heat Application of Heat TolylSilane->Heat Input ActivatedComplex Activated Complex Heat->ActivatedComplex Energy Absorption Decomposition Decomposition ActivatedComplex->Decomposition Bond Cleavage Products Decomposition Products (e.g., radicals, smaller molecules) Decomposition->Products

Caption: Generalized pathway for the thermal decomposition of a tolyl-silane isomer.

Conclusion

The positional isomerism of the methyl group on the tolyl ring is expected to influence the thermal stability of tolyl-silane compounds. While theoretical considerations suggest a stability order of para > meta > ortho, this hypothesis must be validated through rigorous experimental investigation. This guide provides the necessary framework and detailed protocols for researchers to conduct a comprehensive comparative study using TGA and DSC. The generation of such empirical data would be a valuable contribution to the field of organosilicon chemistry and material science.

A Comparative Guide to Silicon Carbide Precursors: Profiling Tetra-p-tolylsilane Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, the synthesis of high-purity, high-performance silicon carbide (SiC) is critically dependent on the quality and characteristics of its molecular precursors. While traditional precursors like polycarbosilane (PCS) and methyltrichlorosilane (MTS) have been extensively studied and are widely used in industrial applications, the exploration of novel single-source precursors continues to be a vibrant area of research. This guide provides a detailed comparison of Tetra-p-tolylsilane, an aryl-substituted organosilane, with the established precursors, PCS and MTS. We will delve into their chemical nature, processing methodologies, and the resultant SiC properties, supported by available experimental insights.

Introduction to Silicon Carbide Precursors

The choice of precursor is a determining factor in the final properties of the SiC material, influencing its purity, crystallinity, morphology, and mechanical strength. Precursors for SiC can be broadly categorized into polymeric and molecular species. Polymeric precursors, such as PCS, are typically used in Polymer Infiltration and Pyrolysis (PIP) to form SiC matrices in composites. Molecular precursors, like MTS, are volatile compounds primarily used in Chemical Vapor Deposition (CVD) for producing high-purity SiC epitaxial layers and coatings.

Single-source precursors, which contain both silicon and carbon in a single molecule, are of particular interest as they can offer better stoichiometric control and potentially lower processing temperatures. This compound falls into this category, offering a unique molecular architecture with a central silicon atom bonded to four p-tolyl groups.

This compound: A Profile

This compound (C₂₈H₂₈Si) is a solid organosilicon compound characterized by its high thermal stability, a direct consequence of the strong silicon-carbon bonds within its aryl-substituted structure[1][2].

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of tetra-aryl-silanes like this compound can be achieved through various organometallic routes. A common method involves the Grignard reaction, where a silicon tetrahalide (e.g., silicon tetrachloride, SiCl₄) is reacted with the corresponding aryl magnesium halide (in this case, p-tolylmagnesium bromide).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of p-tolylmagnesium bromide.

  • Reaction with Silicon Tetrachloride: Once the Grignard reagent is formed, a solution of silicon tetrachloride in anhydrous diethyl ether is added slowly to the reaction mixture at a controlled temperature.

  • Work-up: The reaction mixture is then hydrolyzed with a dilute acid (e.g., HCl) to decompose the magnesium salts.

  • Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product is then purified by recrystallization to yield solid this compound.

Pyrolysis and Conversion to SiC

While specific experimental data on the pyrolysis of this compound to SiC is scarce, the thermal decomposition of the structurally similar tetraphenylsilane suggests a mechanism initiated by the homolytic cleavage of a silicon-phenyl bond to form a silyl radical and a phenyl radical[3]. This initial step is followed by a series of complex radical reactions leading to the formation of a ceramic material. The presence of aryl groups in organosilicon precursors has been noted to contribute to higher ceramic yields, often in the range of 70-85%[4]. This is attributed to the thermal stability of the aromatic rings and their tendency to undergo cross-linking reactions at elevated temperatures, which reduces the loss of volatile species during pyrolysis.

Pyrolysis_Mechanism Precursor This compound Radicals Silyl and Tolyl Radicals Precursor->Radicals Heat (Δ) Initial Cleavage Intermediates Cross-linked Polymeric Intermediates Radicals->Intermediates Radical Reactions Cross-linking SiC Amorphous/Crystalline Silicon Carbide Intermediates->SiC Further Heating Ceramization

Caption: Postulated pyrolysis pathway of this compound to SiC.

Established Precursors: A Comparative Benchmark

Polycarbosilane (PCS)

Polycarbosilane is a preceramic polymer widely used for the fabrication of SiC fibers and as a matrix precursor for ceramic matrix composites (CMCs) through the PIP process.

Synthesis and Processing of PCS:

PCS_Process PDMS Polydimethylsilane PCS Polycarbosilane (PCS) PDMS->PCS High-Temperature Rearrangement Infiltration Infiltration into Fiber Preform PCS->Infiltration Dissolved in Solvent Pyrolysis Pyrolysis (Curing) Infiltration->Pyrolysis Heating in Inert Atmosphere Pyrolysis->Infiltration Repeat Cycles for Densification SiC_Matrix SiC Matrix Composite Pyrolysis->SiC_Matrix Ceramization

Caption: Workflow for SiC matrix composite fabrication using PCS via PIP.

Properties of PCS-derived SiC:

  • Ceramic Yield: Typically ranges from 60% to 85%, depending on the specific PCS structure and curing process[4][5].

  • Purity: The purity of the final SiC can be affected by the presence of oxygen, which is often introduced during the curing step to cross-link the polymer and prevent it from melting during pyrolysis[4].

  • Morphology: The resulting SiC is often amorphous or nanocrystalline after pyrolysis at moderate temperatures (1000-1200°C)[6]. Higher temperatures are required to achieve a fully crystalline structure.

  • Applications: Primarily used for SiC fibers (e.g., Nicalon™) and for the densification of CMCs.

Methyltrichlorosilane (MTS)

Methyltrichlorosilane (CH₃SiCl₃) is a volatile liquid precursor predominantly used in CVD processes to grow high-purity SiC epitaxial layers, especially for electronic applications.

CVD Process with MTS:

MTS_CVD_Process MTS Methyltrichlorosilane (MTS) Vapor Reactor CVD Reactor (High Temperature) MTS->Reactor CarrierGas Carrier Gas (e.g., H₂) CarrierGas->Reactor Substrate Heated Substrate (e.g., Si Wafer) Reactor->Substrate Deposition SiC_Film Epitaxial SiC Film Substrate->SiC_Film

Caption: Schematic of the Chemical Vapor Deposition (CVD) process using MTS.

Properties of MTS-derived SiC:

  • Purity: Can produce very high-purity, semiconductor-grade SiC films due to the high volatility of the precursor and byproducts, which allows for efficient purification.

  • Crystallinity: The high temperatures used in CVD (typically >1300°C) promote the growth of single-crystal (epitaxial) SiC layers with well-defined crystal structures.

  • Morphology: Produces dense, uniform films with controlled thickness.

  • Byproducts: The process generates corrosive byproducts like hydrogen chloride (HCl), which requires specialized handling and reactor materials.

Head-to-Head Comparison

FeatureThis compound (Inferred)Polycarbosilane (PCS)Methyltrichlorosilane (MTS)
Precursor Type Molecular (Single-Source)PolymericMolecular
Physical State Solid[1][2]Solid/Liquid (Viscous)Liquid (Volatile)
Processing Method Potentially PIP, possibly solution-based coating and pyrolysisPolymer Infiltration and Pyrolysis (PIP), Fiber SpinningChemical Vapor Deposition (CVD)
Ceramic Yield Potentially high (70-85%) due to aryl groups[4]60-85%[4][5]Not directly applicable (thin film deposition)
Purity of SiC Expected to be high, with potential for carbon excess depending on pyrolysis conditions.Can be compromised by oxygen from curing[4].Very high, suitable for electronics.
Resulting SiC Structure Likely amorphous or nanocrystalline at lower pyrolysis temperatures.Amorphous to nanocrystalline[6].Single-crystal (epitaxial) films.
Key Advantages High thermal stability, potentially high ceramic yield, single-source precursor.Good for complex shapes and composites, established technology for fibers.High purity and crystallinity of SiC, precise thickness control.
Key Disadvantages Limited experimental data, processing methods not well-established.Multi-step process for composites, potential for porosity, oxygen contamination.Corrosive byproducts (HCl), high processing temperatures, requires vacuum systems.

Conclusion and Future Outlook

This compound presents an interesting, yet underexplored, alternative to conventional silicon carbide precursors. Its high thermal stability and the presence of aryl groups suggest the potential for high ceramic yields, a desirable characteristic for bulk SiC production. The single-source nature of this precursor could also offer better stoichiometric control over the final SiC product.

However, a significant gap in experimental data hinders a definitive comparison with well-established precursors like polycarbosilane and methyltrichlorosilane. While PCS remains the workhorse for SiC matrix composites and fibers, and MTS is the standard for high-purity electronic-grade films, the development of novel precursors like this compound is crucial for advancing SiC materials with tailored properties.

Future research should focus on a systematic investigation of the pyrolysis of this compound, including a detailed analysis of the decomposition mechanism, ceramic yield under various conditions, and a thorough characterization of the resulting SiC material. Such studies will be instrumental in determining the viability of this compound and other aryl-substituted silanes as next-generation precursors for advanced silicon carbide ceramics.

References

Performance Evaluation of Tetra-p-tolylsilane-Based Materials in Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Tetra-p-tolylsilane and its derivatives are a class of organic materials characterized by a central silicon atom bonded to four p-tolyl groups. This tetrahedral structure imparts unique properties, including high thermal stability, good solubility, and a wide bandgap. These characteristics make them promising candidates for various applications in electronic devices, particularly as host materials in Organic Light-Emitting Diodes (OLEDs) and as hole transport materials (HTMs) in Perovskite Solar Cells (PSCs). Their rigid, non-planar structure can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is crucial for device longevity and performance.

This guide provides an objective comparison of this compound-based materials against common alternatives, supported by experimental data from recent literature. It also details the standard protocols for evaluating their performance.

Data Presentation: Performance Comparison

The performance of electronic devices is critically dependent on the materials used in their active layers. The following tables summarize key performance metrics for devices incorporating this compound derivatives, comparing them with established materials in the field.

Table 1: Comparison of Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Material ClassSpecific MaterialPower Conversion Efficiency (PCE)Hole Mobility (cm²/Vs)StabilityReference
Silane-Based HTM Spiro-Naph24.43%~8 x 10⁻³Excellent thermal endurance at 60°C for 400h[1]
Standard HTM Spiro-OMeTAD19.24%~2 x 10⁻⁴ - 5 x 10⁻⁴Lower stability, requires additives[2][3]
Inorganic HTM Copper(I) thiocyanate (CuSCN)14.7%~10⁻²Better stability against moisture than Spiro-OMeTAD[4][5]
Polymeric HTM PTAA19.7% (with dopants)VariableInstability issues, requires additives[1]

Table 2: Comparison of Host Materials in Organic Light-Emitting Diodes (OLEDs)

Host Material ClassSpecific MaterialDevice TypeMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)Emission ColorReference
Silane-Based Host TSTC¹Green Phosphorescent19.8%59.4Green[6]
Silane-Based Host Ph₃Si(PhTPAOXD)²Fluorescent2.4%1.1Blue[7]
Silane-Based Host TDBA-Si³Blue MR-TADF⁴35.0%-Blue[8]
Standard Host Alq₃⁵Fluorescent(Typically <5% for simple devices)-Green[7]

¹9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole ²(4-(5-(4-(diphenylamino)phenyl)-2-oxadiazolyl)phenyl)triphenylsilane ³A multiresonance thermally activated delayed fluorescence host with a tetraphenylsilane moiety. ⁴Multi-resonance Thermally Activated Delayed Fluorescence ⁵Tris(8-hydroxyquinoline)aluminum

Experimental Workflow and Methodologies

To ensure accurate and reproducible evaluation of new materials, standardized experimental procedures are essential. The following diagram illustrates a typical workflow for assessing a novel hole transport material.

// Invisible edges for alignment edge [style=invis]; synthesis -> sub_prep; sub_prep -> jv_measure; }

References

A Researcher's Guide to Tetra-p-tolylsilane: Correlating Experimental Findings with Established Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers and drug development professionals to cross-reference experimental data for Tetra-p-tolylsilane with established literature values. By presenting standardized experimental protocols and a clear comparison of physical and spectral properties, this document aims to facilitate accurate compound verification and characterization.

Physical and Chemical Properties

This compound, with the molecular formula C28H28Si, is an organosilicon compound notable for its thermal stability.[1] It typically presents as a solid material.[2] The comparison of its key physical properties is essential for initial identification and purity assessment.

Table 1: Comparison of Physical Properties for this compound

PropertyLiterature ValueExperimental Value
Molecular Formula C28H28Si[1][2][3]
Molecular Weight 392.61 g/mol [2][3]
Melting Point 225-226 °C[2][3]
Boiling Point 477.9 °C @ 760 mmHg[3][4]
Density 1.079 g/cm³[3][4]
Appearance Solid[2]
Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural elucidation of this compound. The following tables outline the expected literature values for key spectroscopic techniques, against which experimental data can be compared.

Table 2: ¹H NMR Spectral Data

AssignmentExpected Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Aromatic Protons~7.0 - 7.6
Methyl Protons (-CH₃)~2.3 - 2.4

Table 3: ¹³C NMR Spectral Data

AssignmentExpected Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Si-C (Aromatic)~133 - 135
C-H (Aromatic)~128 - 140
C-C (Aromatic)~135 - 145
Methyl Carbon (-CH₃)~21 - 22

Table 4: FT-IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=C Aromatic Ring Stretch1400 - 1600
Si-Aryl (Si-C) Stretch1100 - 1150

Table 5: Mass Spectrometry Data

AnalysisExpected Value (m/z)Experimental Value (m/z)
Molecular Ion [M]⁺392.6
Key Fragmentation Ion [M-tolyl]⁺301.5

Experimental Protocols

Detailed methodologies for acquiring the experimental data cited above are crucial for reproducibility and accurate comparison.

Melting Point Determination
  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially, then slowed to 1-2 °C per minute as the melting point is approached.

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard 300 or 500 MHz spectrometer. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum using the same sample. A proton-decoupled experiment is standard to produce singlets for each unique carbon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or KBr pellet first.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI) after dissolving in an appropriate solvent.

  • Data Acquisition : Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak (m/z = 392.6). For fragmentation analysis, MS/MS can be performed on the parent ion.

Workflow Visualization

The logical flow for validating a chemical sample involves a systematic comparison of experimentally derived data with established literature values. This process ensures the identity and purity of the compound under investigation.

G cluster_0 Start: Compound Synthesis / Procurement cluster_1 Experimental Analysis cluster_2 Data Cross-Referencing cluster_3 Literature Search cluster_4 Conclusion start This compound Sample exp_phys Physical Properties (e.g., Melting Point) start->exp_phys exp_spec Spectroscopic Analysis (NMR, IR, MS) start->exp_spec compare Compare Data exp_phys->compare exp_spec->compare conclusion Identity & Purity Confirmed / Rejected compare->conclusion lit_data Literature Values (Databases, Publications) lit_data->compare

Caption: Workflow for validating this compound identity.

References

Purity Assessment of Tetra-p-tolylsilane: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity assessment of tetra-p-tolylsilane. The selection of an appropriate analytical technique is critical for ensuring the quality and reliability of this compound in research and development. This document outlines detailed experimental protocols, presents a comparative analysis of these methods, and discusses their respective advantages and limitations in the context of this compound analysis.

Introduction to this compound and its Purity

This compound is an organosilicon compound with a tetrahedral structure, featuring a central silicon atom bonded to four p-tolyl groups. It serves as a valuable building block in organic synthesis and materials science. The purity of this compound is paramount, as impurities can significantly impact the outcomes of subsequent reactions and the properties of resulting materials. Common impurities may arise from the synthesis process, typically a Grignard reaction between a p-tolyl magnesium halide and a silicon tetrahalide, or from degradation.

Potential impurities include:

  • Incompletely reacted starting materials: p-Tolylmagnesium bromide, silicon tetrachloride.

  • Partially substituted silanes: Tri-p-tolylchlorosilane, di-p-tolyldichlorosilane.

  • Homocoupling products: Biphenyl derivatives from the Grignard reagent.

  • Solvent adducts and byproducts.

Chromatographic techniques are indispensable for separating and quantifying these impurities, thereby establishing the purity profile of this compound.

Comparison of Chromatographic Techniques

The choice of chromatographic method depends on factors such as the desired level of accuracy, sample throughput, and available instrumentation. Below is a summary of the performance of HPLC, GC, and TLC for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption/partitioning on a thin layer of adsorbent material with a liquid mobile phase.
Resolution High to Very HighVery HighLow to Medium
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to ng range)
Quantitative Analysis ExcellentExcellentSemi-quantitative to Quantitative (with densitometry)
Sample Throughput MediumHighHigh
Instrumentation Cost HighHighLow
Solvent Consumption HighLowLow
Destructive No (can be preparative)YesYes (typically)
Ideal for High-accuracy quantification, analysis of thermally labile or non-volatile impurities.Separation of volatile impurities, high-resolution separation of closely related compounds.Rapid screening, reaction monitoring, and preliminary purity checks.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is well-suited for the analysis of aromatic, non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound, being thermally stable, can be readily analyzed by this method. The mass spectrometer provides structural information for impurity identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for non-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Hexane or Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Dissolve the this compound sample in hexane or dichloromethane to a concentration of about 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) Energy: 70 eV

    • Mass Range: m/z 50-500

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra with a spectral library and the standard. Purity is calculated based on the peak area percentage.

Thin-Layer Chromatography (TLC)

Principle: TLC is a simple and rapid technique for qualitative and semi-quantitative analysis. Separation is achieved by the differential migration of components on a stationary phase coated on a plate, driven by a mobile phase.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Reagents:

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample and a standard in a volatile solvent like dichloromethane (approx. 1-2 mg/mL).

  • Spotting: Using a capillary tube, spot a small amount of the sample and standard solution onto the baseline of the TLC plate.

  • Development: Prepare a mobile phase of hexane and ethyl acetate (e.g., 95:5 v/v) in the developing chamber. Place the TLC plate in the chamber and allow the solvent front to move up the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front and let the plate dry. Visualize the spots under a UV lamp at 254 nm.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The presence of multiple spots in the sample lane indicates impurities.

Logical Workflow and Data Interpretation

The following diagrams illustrate the workflow for purity assessment and the logical relationship between the chromatographic techniques.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Check cluster_purification Purification & In-Process Control cluster_final_analysis Final Purity Determination Synthesis This compound Synthesis Crude_Product Crude Product Synthesis->Crude_Product TLC_Screening TLC Screening Crude_Product->TLC_Screening Purification Purification (e.g., Recrystallization) Crude_Product->Purification TLC_Screening->Purification Proceed if pure enough Purified_Fractions Purified Fractions Purification->Purified_Fractions TLC_Monitoring TLC Monitoring Purified_Fractions->TLC_Monitoring Final_Product Final Product Purified_Fractions->Final_Product TLC_Monitoring->Final_Product Pool pure fractions HPLC_Analysis HPLC-UV (Quantitative Purity) Final_Product->HPLC_Analysis GCMS_Analysis GC-MS (Impurity Identification) Final_Product->GCMS_Analysis Purity_Report Certificate of Analysis HPLC_Analysis->Purity_Report GCMS_Analysis->Purity_Report

Workflow for the synthesis, purification, and purity analysis of this compound.

Chromatographic_Technique_Selection Selection of Chromatographic Technique cluster_qualitative Qualitative/Screening cluster_quantitative Quantitative Analysis Start Need for Purity Analysis TLC TLC Start->TLC Reaction Monitoring/ Preliminary Check HPLC HPLC-UV Start->HPLC Accurate Quantification GCMS GC-MS Start->GCMS Impurity Profiling/ Identification TLC_Advantages Advantages: - Fast - Inexpensive - High Throughput TLC->TLC_Advantages HPLC_Advantages Advantages: - High Accuracy - High Precision - Non-destructive HPLC->HPLC_Advantages GCMS_Advantages Advantages: - High Resolution - Impurity Identification - High Sensitivity GCMS->GCMS_Advantages

Decision tree for selecting a suitable chromatographic technique for this compound analysis.

Conclusion

The purity assessment of this compound can be effectively performed using a combination of chromatographic techniques. TLC serves as an excellent tool for rapid screening and monitoring of reactions and purification processes. For accurate quantitative analysis, HPLC with UV detection is the method of choice, offering high precision and reproducibility. When detailed information about the identity of impurities is required, GC-MS provides unparalleled resolution and structural elucidation capabilities. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling for regulatory purposes.

Comparing the electronic effects of para-, meta-, and ortho-tolyl groups on the silicon center.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the electronic effects of para-, meta-, and ortho-tolyl groups on a silicon center reveals distinct electronic behaviors governed by the interplay of inductive and resonance effects. This guide provides a comparative overview supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Hammett constants, offering valuable insights for researchers in organosilicon chemistry and drug development.

The substitution pattern of the tolyl group on a silicon-containing molecule significantly influences the electron density at the silicon center, thereby affecting its reactivity, stability, and spectroscopic properties. Understanding these electronic effects is crucial for the rational design of silicon-based compounds with tailored properties. This comparison focuses on the electronic contributions of the para-, meta-, and ortho-tolyl isomers, dissecting their inductive and resonance contributions.

Comparative Analysis of Electronic Effects

The electronic influence of a substituent is classically described by a combination of inductive and resonance (mesomeric) effects. The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of π-electrons through the conjugated system.

  • Para-tolyl group: The methyl group at the para position exerts a weak electron-donating inductive effect (+I) and a more significant electron-donating hyperconjugation effect, which is a type of resonance. This results in an overall increase in electron density at the silicon center compared to an unsubstituted phenyl group.

  • Meta-tolyl group: In the meta position, the methyl group's electron-donating influence is primarily due to its inductive effect. The resonance effect is negligible at the meta position. Consequently, the meta-tolyl group is less electron-donating than the para-tolyl group.

  • Ortho-tolyl group: The electronic effect of the ortho-tolyl group is more complex due to the "ortho effect," which is a combination of electronic and steric influences. While the methyl group is inherently electron-donating through induction and hyperconjugation, its close proximity to the silicon center can introduce steric hindrance. This steric strain can alter the geometry around the silicon atom and affect the orbital overlap, thereby modifying the electronic communication between the tolyl group and the silicon. Generally, the electronic-donating character is expected, but its magnitude relative to the para and meta isomers can vary depending on the specific molecular system.

Experimental Data Comparison

To quantitatively assess these electronic effects, we can examine key experimental parameters such as Hammett constants and NMR chemical shifts.

Hammett Substituent Constants

The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing nature of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentHammett Constant (σ)Electronic Effect
p-CH₃-0.17Electron-donating
m-CH₃-0.07Weakly electron-donating
o-CH₃N/AComplex (Ortho effect)

Note: A standard Hammett constant for the ortho-tolyl group is not well-defined due to the significant contribution of steric effects, which are not accounted for in the standard Hammett treatment.

NMR Spectroscopic Data

NMR spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei. The chemical shift (δ) is sensitive to the electron density around the nucleus. For silicon-containing compounds, both ³C and ²⁹Si NMR provide valuable information. An upfield shift (lower δ value) in the ²⁹Si NMR spectrum generally indicates a higher electron density at the silicon nucleus.

The following table summarizes the ¹³C and ²⁹Si NMR chemical shifts for a series of diarylsilanes, providing a direct comparison of the electronic environment at the silicon center as influenced by the different tolyl isomers.

Compound¹³C Chemical Shift (δ, ppm) of Si-C²⁹Si Chemical Shift (δ, ppm)
Di-p-tolylsilane134.4-38.5
Di-m-tolylsilane137.4-38.2
Di-o-tolylsilane135.9-42.3

Data sourced from Boudjouk, P., et al. (2005). Organometallics, 24(16), 3959-3964.

From the ²⁹Si NMR data, the di-o-tolylsilane exhibits the most upfield chemical shift (-42.3 ppm), suggesting the highest electron density at the silicon center among the three isomers. This is followed by di-p-tolylsilane (-38.5 ppm) and then di-m-tolylsilane (-38.2 ppm), which has the most downfield shift and thus the lowest electron density at the silicon atom. The ¹³C chemical shifts of the carbon atom directly attached to the silicon also reflect these electronic differences.

Experimental Protocols

Determination of Hammett Constants

Hammett constants are typically determined by measuring the ionization constants (pKa) of a series of substituted benzoic acids in water at 25°C.

  • Synthesis: A series of meta- and para-substituted benzoic acids are synthesized and purified.

  • Titration: Each benzoic acid derivative is dissolved in a standardized solvent (typically water or a water/ethanol mixture), and the solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pKa Calculation: The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the half-equivalence point of the titration curve.

  • Hammett Constant Calculation: The Hammett substituent constant (σ) is calculated using the following equation:

    σ = pKₐ(unsubstituted benzoic acid) - pKₐ(substituted benzoic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for obtaining ¹³C and ²⁹Si NMR spectra of organosilanes.

  • Sample Preparation: A solution of the organosilane compound is prepared by dissolving an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹³C and ²⁹Si nuclei.

  • Data Acquisition:

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum by removing C-H coupling. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

    • ²⁹Si NMR: Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often employed to enhance the signal intensity. A longer relaxation delay between pulses is also typically required.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Visualization of Electronic Effects

The following diagram illustrates the primary electronic effects of the para-, meta-, and ortho-tolyl groups on the silicon center.

Electronic_Effects cluster_para para-Tolyl cluster_meta meta-Tolyl cluster_ortho ortho-Tolyl p_Si Silicon Center p_Me Methyl Group (+I, +R) p_Me->p_Si Donates e⁻ density m_Si Silicon Center m_Me Methyl Group (+I) m_Me->m_Si Weakly donates e⁻ density o_Si Silicon Center o_Me Methyl Group (+I, +R, Steric Effect) o_Me->o_Si Complex electronic & steric effects

Electronic effects of tolyl isomers on a silicon center.

Benchmarking Tetra-p-tolylsilane Derivatives: A Comparative Guide for Advanced Optoelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tetra-p-tolylsilane derivatives against common alternatives in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), supported by experimental data and detailed protocols.

This compound and its derivatives are emerging as a versatile class of materials in the field of organic electronics. Their unique tetrahedral silicon core imparts high thermal stability, good solubility, and a wide bandgap, making them excellent candidates for host materials in phosphorescent OLEDs and hole-transporting materials (HTMs) in PSCs. This guide provides a comprehensive performance benchmark of these silicon-based compounds against established materials, offering a clear perspective on their potential for next-generation devices.

Section 1: Application in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)

In PhOLEDs, the host material in the emissive layer plays a crucial role in device efficiency and longevity. It must possess a high triplet energy to confine excitons on the phosphorescent guest dopant, facilitate charge transport, and maintain morphological stability. Tetraphenylsilane derivatives, with their high thermal stability and wide energy gap, are excellent candidates for this role.

Performance Comparison: this compound Derivatives vs. Standard Host Materials

The following table summarizes the key performance indicators of PhOLEDs utilizing tetraphenylsilane-based hosts compared to devices with conventional host materials like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 4,4′,4′′-Tris(carbazol-9-yl)triphenylamine (TCTA).

Host MaterialDopantTriplet Energy (ET) (eV)Tg (°C)Max. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)Device Lifetime (LT50 @ 1000 cd/m²) (h)
SimCP FIrpic2.9513715.030.6>1000
TPSi-F FIrpic>3.014515.030.6Not Reported
S-SiCz Ir(ppy)₃2.9016019.859.4Not Reported
CBPIr(ppy)₃2.56111~10-12%~25-30~500
mCPFIrpic2.90102~7-9%~15-20<500

SimCP: 3,5-di(N-carbazolyl)tetraphenyl-silane, TPSi-F: triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane, S-SiCz: 9,9′-(5,5-diphenyl-5H-dibenzo[b, d]silole-2,8-diyl)bis(9H-carbazole), FIrpic: bis[(4,6-difluorophenyl)pyridinato-N,C2']iridium(III) picolinate, Ir(ppy)₃: tris[2-phenylpyridinato-C2,N]iridium(III), CBP: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl, mCP: 1,3-Bis(N-carbazolyl)benzene, Tg: Glass Transition Temperature.

Experimental Protocol: Fabrication of a Phosphorescent OLED

This protocol outlines a typical procedure for fabricating a multi-layer PhOLED using thermal evaporation.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

2. Thin Film Deposition by Thermal Evaporation:

  • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 5 x 10-6 Torr).
  • A hole injection layer (HIL) of 2-TNATA (4,4′,4″-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)triphenylamine) is deposited to a thickness of 60 nm.
  • A hole transport layer (HTL) of NPB (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine) is deposited to a thickness of 20 nm.
  • The emissive layer (EML) is co-evaporated by depositing the this compound derivative host and the phosphorescent dopant (e.g., Ir(ppy)₃) from separate sources. A typical doping concentration is 6-10 wt%. The EML thickness is typically 30 nm.
  • An electron transport layer (ETL) of TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) is deposited to a thickness of 20 nm.
  • An electron injection layer (EIL) of lithium fluoride (LiF) is deposited at a thickness of 1 nm.
  • Finally, an aluminum (Al) cathode (100 nm) is deposited through a shadow mask to define the active area of the device.

3. Encapsulation and Characterization:

  • The completed device is encapsulated in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
  • The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer.

Visualization of PhOLED Architecture and Energy Levels

G cluster_device PhOLED Device Structure cluster_energy Energy Level Diagram (eV) Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (TPBi) EIL->ETL EML EML (Host:Dopant) ETL->EML HTL HTL (NPB) EML->HTL HIL HIL (2-TNATA) HTL->HIL Anode Anode (ITO) HIL->Anode HOMO_Anode Anode -4.7 HOMO_HIL HIL -5.1 HOMO_Anode->HOMO_HIL Hole Transport HOMO_HTL HTL -5.4 HOMO_HIL->HOMO_HTL Hole Transport HOMO_Host Host -5.8 HOMO_HTL->HOMO_Host Hole Transport HOMO_Dopant Dopant -5.6 HOMO_Host->HOMO_Dopant Hole Transport HOMO_ETL ETL -6.2 HOMO_Dopant->HOMO_ETL Hole Transport HOMO_Cathode Cathode -4.3 HOMO_ETL->HOMO_Cathode Hole Transport LUMO_Anode LUMO_HIL LUMO -2.1 LUMO_HIL->LUMO_Anode Electron Transport LUMO_HTL LUMO -2.4 LUMO_HTL->LUMO_HIL Electron Transport LUMO_Host LUMO -2.3 LUMO_Dopant LUMO -3.2 LUMO_Host->LUMO_Dopant Electron Transport LUMO_Dopant->LUMO_HTL Electron Transport LUMO_ETL LUMO -2.7 LUMO_ETL->LUMO_Host Electron Transport LUMO_Cathode LUMO_Cathode->LUMO_ETL Electron Transport G cluster_device PSC Device Workflow Sunlight Sunlight (hv) Perovskite Perovskite Absorber (Light Absorption & Exciton Generation) Sunlight->Perovskite Electron e⁻ Perovskite->Electron Charge Separation Hole h⁺ Perovskite->Hole Charge Separation ETL Electron Transport Layer (ETL) FTO FTO Electrode ETL->FTO Electron Transport HTL Hole Transport Layer (HTL) (this compound derivative) Gold Gold Electrode HTL->Gold Hole Transport Electron->ETL Electron Extraction Hole->HTL Hole Extraction

Safety Operating Guide

Proper Disposal of Tetra-p-tolylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Tetra-p-tolylsilane is paramount. This guide provides essential procedural information for the proper handling and disposal of this organosilicon compound.

Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Handling:

  • Avoid generating dust.[1]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.

Disposal Procedure

The primary method for the disposal of this compound is as a non-hazardous solid waste. However, it is crucial to adhere to your institution's specific waste management policies.

Step 1: Waste Identification and Segregation

  • Is the waste pure this compound? If the this compound is uncontaminated, it can be managed as non-hazardous solid waste.

  • Is the waste contaminated? If the this compound is mixed with hazardous solvents or other regulated chemicals, it must be disposed of as hazardous waste. In this case, follow your institution's hazardous waste procedures, which typically involve collection by a certified hazardous waste contractor.

Step 2: Packaging for Disposal

  • Place the solid this compound waste into a clean, durable, and sealable container. A plastic screw-cap jar or a securely tied, thick plastic bag is suitable.

  • Ensure the container is clearly labeled as "this compound (Non-Hazardous Solid Waste for Disposal)".

  • Include the name of the generating researcher or lab and the date.

Step 3: Final Disposal

  • Consult your institution's Environmental Health and Safety (EHS) department. This is the most critical step. EHS will provide specific instructions on where to place the container for final disposal.

  • Do not place the container in regular laboratory trash cans. Custodial staff are often not trained to handle chemical waste, even if it is non-hazardous.[3]

  • Your institution may have a designated collection area for non-hazardous solid chemical waste, or they may instruct you to place it directly into a specific dumpster.[3]

Spill Cleanup

In the event of a spill of solid this compound:

  • Wearing your PPE, sweep the material carefully to avoid creating dust.

  • Place the swept material into a labeled container as described in the packaging for disposal section.

  • Clean the spill area with soap and water.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key physical properties of the closely related compound, tetraphenylsilane, which can be used as a general reference.

PropertyValue
Physical StateSolid Crystalline
ColorWhite
Water SolubilityInsoluble
Melting Point235 - 239 °C
Boiling Point228 °C
Flash Point193 °C

Data for Tetraphenylsilane, a structurally similar compound.[4]

Experimental Protocols and Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated hazardous_waste Dispose of as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Solid Waste is_contaminated->non_hazardous_waste No end End hazardous_waste->end package_waste Package in a sealed and clearly labeled container non_hazardous_waste->package_waste consult_ehs Consult Institutional EHS for final disposal location package_waste->consult_ehs final_disposal Dispose of according to EHS instructions consult_ehs->final_disposal final_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tetra-p-tolylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetra-p-tolylsilane

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar organosilicon compounds and general best practices for handling air-sensitive solid chemicals. It is imperative to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before handling this compound.

This guide provides essential safety, handling, and disposal information for this compound for researchers, scientists, and drug development professionals.

Potential Hazard Summary

Based on related organosilane compounds, this compound is anticipated to be a stable, solid material under standard laboratory conditions. However, it is crucial to handle it as a potentially hazardous substance.

Key Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Combustibility: While likely having a high flash point, it may become combustible at elevated temperatures.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield used in conjunction with safety glasses.[1][2]Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or neoprene gloves.[3]Provides a barrier against skin contact.
Body Protection A flame-resistant lab coat.[2]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.[1][2]Prevents inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Protocol

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure an emergency eyewash station and safety shower are readily accessible in the immediate work area.[3]

3.2. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.

  • Dispensing:

    • As this compound is a solid, carefully weigh the desired amount in the fume hood.

    • Use spark-proof tools and equipment to prevent ignition sources, especially if heating is involved.[5][6]

    • Avoid generating dust. If dust is unavoidable, utilize appropriate respiratory protection.[7]

  • Reaction Setup:

    • If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

    • Slowly add the solid to the reaction vessel to control any potential exothermic reactions.

  • Post-Handling:

    • Thoroughly clean all equipment after use.

    • Wash hands and any exposed skin with soap and water after handling the compound.[8]

3.3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[6]

  • Keep the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][9]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan

4.1. Waste Collection:

  • Collect all waste materials, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

4.2. Disposal Method:

  • Dispose of this compound waste in accordance with all local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Silicon-containing waste can sometimes be recycled through chemical depolymerization.[10][11] Investigate this as a potential disposal route with your institution's environmental health and safety (EHS) office. For other silicone waste, incineration to produce amorphous silica, carbon dioxide, and water is a common disposal method.[10]

Emergency Procedures
Emergency Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer em_spill Spill handle_weigh->em_spill If Spill Occurs em_exposure Personal Exposure handle_weigh->em_exposure If Exposure Occurs post_clean Clean Equipment handle_transfer->post_clean handle_transfer->em_spill handle_transfer->em_exposure post_wash Wash Hands post_clean->post_wash disp_collect Collect Waste post_wash->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose end_safe Safe Completion disp_dispose->end_safe end_emergency Seek EHS/Medical Help em_spill->end_emergency em_exposure->end_emergency start Start start->prep_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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